Metadoxine
Description
Propriétés
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKKQQUKJJGFMN-HVDRVSQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996053 | |
| Record name | Metadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74536-44-0 | |
| Record name | Metadoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74536-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine mixture with Pyrrolidonecarboxylic Acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074536440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metadoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metadoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80996053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-L-proline, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METADOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ7M98H5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metadoxine's Mechanism of Action in Alcoholic Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated therapeutic potential in the management of alcoholic liver disease (ALD). Its mechanism of action is multifaceted, addressing key pathological processes of ALD including accelerated alcohol metabolism, mitigation of oxidative stress, reduction of inflammation, and inhibition of hepatic fibrogenesis. This technical guide synthesizes the current understanding of this compound's core mechanisms, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the involved signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action
This compound exerts its hepatoprotective effects through several interconnected pathways:
-
Enhancement of Alcohol Metabolism: this compound accelerates the clearance of ethanol (B145695) and its toxic metabolite, acetaldehyde (B116499). It has been shown to prevent the decrease in alcohol dehydrogenase (ADH) activity associated with chronic ethanol intake and may increase the activity of aldehyde dehydrogenase (ALDH), thus promoting the detoxification of alcohol.[1][2][3][4][5][6]
-
Antioxidant and Anti-lipid Peroxidation Effects: A cornerstone of alcohol-induced liver injury is oxidative stress. This compound combats this by preserving intracellular levels of glutathione (B108866) (GSH), a critical endogenous antioxidant often depleted by chronic alcohol consumption.[1][7][8] By maintaining GSH levels, this compound helps neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting the integrity of hepatocyte membranes.[7][8][9][10]
-
Anti-inflammatory Action: Chronic alcohol consumption triggers an inflammatory cascade in the liver, mediated by pro-inflammatory cytokines. This compound has been shown to attenuate the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine in the pathogenesis of alcoholic hepatitis.[7][9][11] This anti-inflammatory effect is crucial in mitigating hepatocyte damage.
-
Anti-fibrogenic Properties: The progression of ALD can lead to hepatic fibrosis, characterized by the excessive deposition of collagen. This compound has been observed to prevent the acetaldehyde-induced increase in collagen synthesis in hepatic stellate cells, the primary collagen-producing cells in the liver.[7][9][10][12] This suggests a role for this compound in potentially halting or reversing the fibrotic processes.[7]
-
Restoration of Hepatic Energy Metabolism: Chronic alcohol consumption can deplete hepatic adenosine (B11128) triphosphate (ATP) levels. This compound has been shown to counteract this effect, helping to restore cellular energy balance.[4][12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and preclinical studies on this compound's efficacy in ALD.
Table 1: Clinical Efficacy of this compound in Alcoholic Liver Disease
| Parameter | This compound Group | Control/Placebo Group | p-value | Study Population | Duration | Reference |
| Survival Rate (3 months) | 68.6% (PDN+MTD) | 20% (PDN) | P = 0.0001 | Severe Alcoholic Hepatitis | 30 days | [15] |
| 59.4% (PTX+MTD) | 33.3% (PTX) | P = 0.04 | [15] | |||
| Survival Rate (6 months) | 48.6% (PDN+MTD) | 20% (PDN) | P = 0.003 | Severe Alcoholic Hepatitis | 30 days | [15] |
| 50% (PTX+MTD) | 18.2% (PTX) | P = 0.01 | [15] | |||
| Survival Rate (30 days) | 74.3% (PDN+MTD) | 45.7% (PDN) | P = 0.02 | Severe Alcoholic Hepatitis | 30 days | [16][17] |
| Survival Rate (90 days) | 68.6% (PDN+MTD) | 20.0% (PDN) | P = 0.0001 | Severe Alcoholic Hepatitis | 30 days | [16][17] |
| Alcohol Abstinence | 74.5% | 59.4% | P = 0.02 | Severe Alcoholic Hepatitis | 6 months | [15] |
| Ultrasonographic Steatosis | 28% | 70% | p < 0.01 | Alcoholic Fatty Liver | 3 months | [18][19] |
| Improvement in Liver Function (Total Effective Rate) | 82.8% (Abstinent) | 55.7% (Abstinent) | P=0.0000 | Alcoholic Liver Disease | 6 weeks | [20] |
| 65.4% (Non-abstinent) | 44.8% (Non-abstinent) | P=0.1767 | [20] |
PDN: Prednisone; PTX: Pentoxifylline; MTD: this compound
Table 2: Biochemical and Cellular Effects of this compound in Experimental Models
| Parameter | Condition | This compound Effect | Experimental Model | Reference |
| Hepatic Alcohol Dehydrogenase (Class I) Activity | Chronic ethanol intake (5 weeks) | Prevented a 25% decrease in activity | Rats | [2] |
| Glutathione (GSH) Levels | Ethanol and acetaldehyde treatment | Prevents depletion | HepG2 cells | [9][10] |
| Lipid Peroxidation | Ethanol and acetaldehyde treatment | Prevents increase | HepG2 cells | [9][10] |
| Collagen Secretion | Acetaldehyde treatment | Prevents increase | Hepatic stellate cells | [9][10] |
| TNF-α Secretion | Acetaldehyde treatment | Attenuated | Hepatic stellate cells | [9][10] |
| Hepatic ATP Content | Ethanol-treated rats | Increased | Rats | [4] |
| Fatty Liver Formation | Ethanol-treated rats | Prevented in 50% of rats | Rats | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
In Vitro Hepatocyte and Hepatic Stellate Cell Culture Experiments
-
Objective: To investigate the direct effects of this compound on cellular damage induced by ethanol and acetaldehyde.
-
Cell Lines:
-
Hepatocytes: HepG2 (human hepatoma cell line) are commonly used as a model for hepatocytes.
-
Hepatic Stellate Cells: CFSC-2G (rat hepatic stellate cell line) are used to study fibrogenic responses.
-
-
Treatment Protocol:
-
Outcome Measures:
-
Glutathione Content: Reduced and oxidized glutathione levels are measured, often using HPLC or spectrophotometric assays.[9][10]
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS).[9][10]
-
Collagen Secretion: Quantified by measuring hydroxyproline (B1673980) content or using specific collagen assays.[9][10]
-
Cytokine Secretion: Levels of TNF-α, IL-6, and IL-8 in the culture medium are determined using ELISA.[9]
-
Animal Models of Alcoholic Liver Disease
-
Objective: To evaluate the in vivo efficacy of this compound in preventing or treating alcoholic liver injury.
-
Animal Model:
-
Treatment Protocol:
-
This compound is administered to the treatment group, often concurrently with the ethanol diet.
-
A control group receives the ethanol diet without this compound.
-
-
Outcome Measures:
-
Liver Enzyme Activity: Serum levels of ALT, AST, and GGT are measured.[11]
-
Histopathology: Liver tissue is examined for steatosis, inflammation, and fibrosis.
-
Enzyme Activity Assays: Hepatic alcohol dehydrogenase and aldehyde dehydrogenase activities are measured from liver homogenates.[2]
-
Inflammatory Markers: Hepatic expression of TNF-α, IL-6, and NLRP3 is quantified.[11]
-
Human Clinical Trials
-
Objective: To assess the safety and efficacy of this compound in patients with alcoholic liver disease.
-
Study Design: Randomized, double-blind, placebo-controlled multicenter trials are the gold standard.[18][20] Open-label trials have also been conducted.[15][16]
-
Patient Population: Patients with a diagnosis of alcoholic fatty liver or severe alcoholic hepatitis, confirmed by clinical, biochemical, and imaging criteria.[15][18]
-
Treatment Protocol:
-
Outcome Measures:
-
Survival Rates: Assessed at various time points (e.g., 30 days, 90 days, 3 and 6 months).[15][16]
-
Liver Function Tests: Serum levels of bilirubin, aminotransferases (ALT, AST), and GGT are monitored.[18]
-
Ultrasonography: Used to assess the degree of hepatic steatosis.[18]
-
Adverse Events: Monitored throughout the study to evaluate safety.[16]
-
Signaling Pathways and Conceptual Frameworks
The following diagrams, rendered in DOT language, illustrate the key mechanisms of this compound.
Caption: this compound's role in accelerating alcohol metabolism.
Caption: this compound's mitigation of oxidative stress.
Caption: this compound's anti-inflammatory and anti-fibrotic actions.
Conclusion and Future Directions
This compound presents a compelling therapeutic profile for alcoholic liver disease through its multifaceted mechanism of action. By targeting key pathways in alcohol metabolism, oxidative stress, inflammation, and fibrosis, it addresses the complex pathophysiology of ALD. The quantitative data from both preclinical and clinical studies underscore its potential to improve liver function and patient survival.
For drug development professionals, this compound serves as a promising candidate for further investigation, potentially in combination therapies or for specific patient subpopulations with ALD. Future research should focus on elucidating the finer molecular details of its interactions with cellular targets, optimizing dosing regimens, and conducting large-scale, long-term clinical trials to confirm its efficacy in preventing the progression to more severe forms of liver disease, such as cirrhosis and hepatocellular carcinoma. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Action of this compound on isolated human and rat alcohol and aldehyde dehydrogenases. Effect on enzymes in chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altering ethanol pharmacokinetics to treat alcohol use disorder: can you teach an old dog new tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. nbinno.com [nbinno.com]
- 8. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the infiltration of macrophages and neutrophils into liver tissue in acute alcoholic liver injury [jcps.bjmu.edu.cn]
- 12. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis | Annals of Hepatology [elsevier.es]
- 15. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis | Annals of Hepatology [elsevier.es]
- 17. elsevier.es [elsevier.es]
- 18. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Pyridoxine Pyrrolidone Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251) Pyrrolidone Carboxylate, also known as Metadoxine, is a compound formed by an ionic pair of pyridoxine (Vitamin B6) and pyrrolidone carboxylate (PCA). While pyridoxine is a well-established precursor to the essential coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is involved in a myriad of enzymatic reactions, the combination with PCA exhibits unique pharmacological activities and engages specific molecular targets beyond the established roles of Vitamin B6. This technical guide provides a comprehensive overview of the identified molecular targets of pyridoxine pyrrolidone carboxylate, summarizing key quantitative data, outlining experimental methodologies from seminal studies, and visualizing the associated signaling pathways.
Core Molecular Targets and Mechanisms of Action
Research has identified three primary molecular targets and pathways affected by pyridoxine pyrrolidone carboxylate:
-
Procollagen-Proline Dioxygenase (Prolyl Hydroxylase): A key enzyme in collagen synthesis, its modulation is central to the anti-fibrotic effects of this compound.
-
Protein Kinase A (PKA) - cAMP Response Element-Binding Protein (CREB) Pathway: Inhibition of this pathway underlies the compound's effects on adipocyte differentiation.
-
Central Nervous System (CNS) Targets: The pyrrolidone carboxylate moiety is implicated in antagonizing ethanol-induced effects, likely through modulation of the GABAergic system.
Procollagen-Proline Dioxygenase and Anti-Fibrotic Activity
Pyridoxine pyrrolidone carboxylate has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis. The primary molecular target implicated in this activity is procollagen-proline dioxygenase, also known as prolyl hydroxylase. This enzyme is crucial for the hydroxylation of proline residues in procollagen, a critical step for the formation of stable collagen triple helices and subsequent fibrosis.
Quantitative Data: Effect on Serum Immunoreactive Prolyl Hydroxylase (SIRPH)
The following table summarizes the in vivo effects of pyridoxine pyrrolidone carboxylate on serum levels of immunoreactive prolyl hydroxylase (SIRPH) in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis[1].
| Treatment Group | Serum SIRPH Levels (µg/mL) | Statistical Significance (vs. Control) |
| Control | 26.1 ± 8.06 | - |
| CCl4-treated | 44.2 ± 16.3 | p < 0.005 |
| CCl4 + this compound (200 mg/kg i.p.) | 21.5 ± 14.6 | Not significant |
Data from Annoni G, et al. Pharmacol Res. 1992 Jan;25(1):87-93.[1]
Experimental Protocol: In Vivo Model of Liver Fibrosis and SIRPH Measurement
The detailed experimental protocol for this study can be found in Annoni G, et al. Pharmacol Res. 1992 Jan;25(1):87-93[1]. The general methodology involved:
-
Induction of Liver Fibrosis: Female rats were treated with carbon tetrachloride (CCl4) for six consecutive weeks to induce liver fibrosis and inflammation.
-
Treatment: A cohort of CCl4-treated animals was co-administered with pyridoxine pyrrolidone carboxylate (this compound) at a dose of 200 mg/kg intraperitoneally.
-
Histological Analysis: Liver tissue was collected for histological examination to assess the extent of fibrosis and inflammation.
-
Measurement of Serum Immunoreactive Prolyl Hydroxylase (SIRPH): Blood samples were collected, and the serum levels of SIRPH were quantified. The specific immunoassay technique used for SIRPH measurement is detailed in the full-text article.
Experimental Workflow: CCl4-Induced Fibrosis Model
References
Metadoxine's Effect on Glutathione Metabolism in Hepatocytes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metadoxine, a compound formed by the ion-pair combination of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), has demonstrated significant hepatoprotective effects, particularly in the context of alcoholic liver disease. A core component of its mechanism of action lies in its ability to modulate glutathione (B108866) (GSH) metabolism within hepatocytes. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on hepatic glutathione homeostasis, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental designs. The evidence suggests that this compound effectively counteracts the depletion of reduced glutathione induced by toxins such as ethanol (B145695) and acetaldehyde (B116499), primarily by enhancing the activity of key enzymes in the glutathione redox cycle.
Introduction
Glutathione is a critical tripeptide antioxidant in hepatocytes, playing a central role in the detoxification of reactive oxygen species (ROS) and xenobiotics, thereby protecting cellular components from oxidative damage. Depletion of the hepatic GSH pool is a hallmark of various liver pathologies, including alcoholic and non-alcoholic fatty liver disease. This compound has emerged as a therapeutic agent capable of preserving intracellular glutathione levels. This document will delve into the intricate mechanisms by which this compound influences glutathione synthesis, regeneration, and utilization in liver cells.
Quantitative Data on this compound's Impact on Glutathione Metabolism
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on glutathione metabolism in hepatocytes.
Table 1: Effect of this compound on Reduced Glutathione (GSH) Levels in HepG2 Cells Exposed to Ethanol and Acetaldehyde
| Treatment Group | GSH Content (nmol/mg protein) | Reference |
| Control | 99.5 ± 5.0 | [1] |
| 50 mM Ethanol (24h) | 67.0 ± 2.0 | [1] |
| 175 µM Acetaldehyde (24h) | 28.0 ± 4.0 | [1] |
| 50 mM Ethanol + this compound (10 µg/ml) | Prevents GSH depletion | [2] |
| 175 µM Acetaldehyde + this compound (10 µg/ml) | Prevents GSH depletion | [2] |
Note: While the study by Gutiérrez-Ruiz et al. (2001) states that this compound prevents the observed GSH depletion, specific quantitative values for the this compound-treated groups were not provided in the publication.[2]
Table 2: Qualitative Effects of this compound on Glutathione-Related Enzyme Activity
| Enzyme | Effect of this compound Treatment | Organism/Cell Line | Condition | Reference |
| Glutathione Reductase | Increased activity | Rat Liver | Acute ethanol intoxication | [3] |
Note: Specific quantitative data on the percentage increase in enzyme activity is not available in the cited literature.
Signaling Pathways and Mechanisms of Action
This compound's influence on glutathione metabolism is multifactorial, involving both of its components, pyridoxine and pyrrolidone carboxylate.
-
Pyridoxine's Role: Pyridoxine, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme in the transsulfuration pathway. This pathway is responsible for the synthesis of cysteine, the rate-limiting amino acid for de novo glutathione synthesis. By ensuring an adequate supply of cysteine, pyridoxine supports the replenishment of the glutathione pool.
-
Pyrrolidone Carboxylate's Contribution: Pyrrolidone carboxylate is a precursor of glutamate, another amino acid essential for glutathione synthesis. By providing a source of glutamate, PCA further contributes to the de novo synthesis of GSH.
-
Enhancement of Glutathione Reductase Activity: this compound has been shown to increase the activity of glutathione reductase.[3] This enzyme is vital for regenerating GSH from its oxidized form (GSSG), thus maintaining a high GSH/GSSG ratio, which is critical for cellular redox balance.
-
Potential Nrf2 Activation: Pyridoxine has been reported to induce the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant genes, including those involved in glutathione synthesis. While direct evidence for this compound-induced Nrf2 activation in hepatocytes is still emerging, this represents a plausible mechanism for its protective effects.
Below is a diagram illustrating the proposed signaling pathway for this compound's action on glutathione metabolism.
Caption: Proposed signaling pathway of this compound's effect on glutathione metabolism in hepatocytes.
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the effect of this compound on glutathione levels in hepatocytes, based on established protocols.
4.1. Measurement of Reduced and Oxidized Glutathione in HepG2 Cells
Objective: To quantify the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in HepG2 cells following exposure to an oxidative stressor (e.g., ethanol) with and without this compound treatment.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound solution
-
Ethanol (200 proof)
-
Phosphate Buffered Saline (PBS)
-
5% 5-Sulfosalicylic acid (SSA)
-
Glutathione Assay Kit (e.g., from Cayman Chemical or similar, based on the Tietze method)
-
Bradford Protein Assay Kit
-
6-well plates
-
Cell scraper
-
Microcentrifuge tubes
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
-
Treatment:
-
Prepare fresh treatment media. For a 24-hour treatment period, the groups would typically be:
-
Control (vehicle)
-
Ethanol (e.g., 50 mM)
-
This compound (e.g., 10 µg/ml)
-
Ethanol + this compound
-
-
Remove the old media from the wells and replace it with the respective treatment media.
-
Incubate the plates for the desired time (e.g., 24 hours).
-
-
Sample Preparation:
-
After incubation, remove the media and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold 5% SSA to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the glutathione, for analysis. A small aliquot of the pellet can be saved for protein quantification.
-
-
Glutathione Assay:
-
Follow the instructions provided with the commercial glutathione assay kit. This typically involves:
-
Preparation of GSH and GSSG standards.
-
For GSSG measurement, an initial step to derivatize GSH with a thiol-scavenging agent (e.g., 2-vinylpyridine) is required.
-
Addition of the sample supernatant and standards to a 96-well plate.
-
Addition of the assay cocktail containing glutathione reductase and DTNB (Ellman's reagent).
-
Incubation and measurement of the absorbance at the specified wavelength (usually 405-412 nm) over time.
-
-
-
Protein Quantification:
-
Resuspend the protein pellet from step 3 in an appropriate buffer.
-
Perform a Bradford assay to determine the protein concentration in each sample.
-
-
Data Analysis:
-
Calculate the concentrations of total glutathione and GSSG from the standard curves.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Normalize the glutathione levels to the protein concentration for each sample (e.g., nmol/mg protein).
-
Perform statistical analysis to compare the different treatment groups.
-
4.2. Experimental Workflow Diagram
The following diagram outlines the workflow for the described experiment.
Caption: Experimental workflow for measuring glutathione levels in HepG2 cells.
Discussion and Future Directions
The available evidence strongly supports the role of this compound in preserving hepatic glutathione levels, a key mechanism for its hepatoprotective effects. The quantitative data, although limited, demonstrates a clear prevention of toxin-induced GSH depletion. The proposed signaling pathways, involving the provision of precursors for GSH synthesis and the enhancement of the glutathione redox cycle, provide a solid framework for understanding its mode of action.
However, several areas warrant further investigation. There is a need for more comprehensive quantitative studies to determine the precise impact of this compound on the specific activities of all key enzymes in the glutathione pathway, including glutamate-cysteine ligase, glutathione synthetase, and glutathione peroxidase. Furthermore, elucidating the direct role of this compound in activating the Nrf2 signaling pathway in hepatocytes would provide a more complete picture of its antioxidant-regulating properties. Finally, investigating the potential interplay between this compound, glutathione metabolism, and other critical hepatic metabolic pathways, such as those involving S-adenosylmethionine (SAM) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), could reveal additional mechanisms of its therapeutic efficacy.
Conclusion
This compound's ability to positively modulate glutathione metabolism in hepatocytes is a cornerstone of its therapeutic potential in liver diseases. By preventing the depletion of reduced glutathione and enhancing its regeneration, this compound helps to maintain the cellular redox balance and protect against oxidative stress-induced liver injury. The experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this promising area of hepatology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metadoxine's Sphere of Influence: A Technical Guide to its Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), has demonstrated a multi-faceted mechanism of action, primarily recognized for its efficacy in the management of acute and chronic alcohol-related liver conditions.[1][2] Its therapeutic effects are not confined to the liver; this compound also exerts significant influence on various neurotransmitter systems within the central nervous system. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by this compound administration, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Biochemical Pathways Influenced by this compound
This compound's therapeutic actions can be broadly categorized into three principal areas: acceleration of alcohol metabolism, modulation of neurotransmitter systems, and hepatoprotective effects through the mitigation of oxidative stress and inflammation.
Acceleration of Alcohol Metabolism
This compound has been shown to enhance the enzymatic degradation of ethanol (B145695), thereby reducing its systemic exposure and toxic effects.[3] The primary pathway for ethanol metabolism involves two key enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).
-
Alcohol Dehydrogenase (ADH): This enzyme catalyzes the oxidation of ethanol to acetaldehyde (B116499). This compound has been observed to prevent the decrease in ADH activity associated with chronic ethanol consumption.[4]
-
Aldehyde Dehydrogenase (ALDH): ALDH is responsible for the subsequent oxidation of the highly toxic acetaldehyde to acetate. This compound enhances the activity of ALDH, leading to a more rapid clearance of acetaldehyde.[3][5]
The accelerated clearance of both ethanol and acetaldehyde is a cornerstone of this compound's utility in acute alcohol intoxication.[6][7]
Figure 1: this compound's influence on alcohol metabolism.
Modulation of Neurotransmitter Systems
This compound's effects extend to the central nervous system, where it modulates several key neurotransmitter pathways implicated in alcohol dependence and withdrawal.
-
GABAergic System: this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[8] It achieves this by reducing the activity of GABA transaminase, the enzyme responsible for GABA degradation.[2] This GABAergic modulation may contribute to the anxiolytic effects and reduction of alcohol craving observed with this compound treatment.
-
Dopaminergic System: Studies in animal models have demonstrated that this compound can increase striatal dopamine (B1211576) levels.[9][10] This effect is thought to be mediated by an increase in dopamine synthesis.[9] The modulation of the dopaminergic reward pathway is a critical area of investigation for understanding its role in addiction.
-
Cholinergic and Serotonergic Systems: this compound has also been reported to increase acetylcholine (B1216132) levels in the frontoparietal cortex.[8] While some studies have noted a modest increase in serotonin (B10506) (5-HT), the effect on its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), was not significant, suggesting a less pronounced role in serotonergic transmission compared to its effects on GABA and dopamine.[9]
Figure 2: this compound's modulation of GABA and dopamine pathways.
Hepatoprotective Mechanisms
This compound exhibits significant protective effects on the liver, particularly in the context of alcohol-induced damage. These effects are mediated through multiple interconnected pathways.
-
Antioxidant Activity and Glutathione (B108866) Restoration: Chronic alcohol consumption depletes hepatic glutathione (GSH), a critical endogenous antioxidant.[9] this compound has been shown to prevent this depletion and even increase GSH levels.[9] This is partly due to the pyrrolidone carboxylate (PCA) component, which is an intermediate in the gamma-glutamyl cycle responsible for GSH synthesis. By restoring GSH levels, this compound enhances the liver's capacity to neutralize reactive oxygen species (ROS).
-
Inhibition of Lipid Peroxidation: The increase in oxidative stress from alcohol metabolism leads to lipid peroxidation, damaging cellular membranes. This compound has been demonstrated to inhibit this process.[11]
-
Anti-inflammatory and Anti-fibrotic Effects: Acetaldehyde, the toxic metabolite of ethanol, stimulates hepatic stellate cells (HSCs) to produce collagen, leading to fibrosis. It also promotes the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This compound has been found to prevent the acetaldehyde-induced increase in collagen synthesis and to attenuate TNF-α secretion from HSCs.[12][13]
Figure 3: Hepatoprotective pathways influenced by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration as reported in various preclinical and clinical studies.
Table 1: Effects of this compound on Liver Function and Survival in Alcoholic Liver Disease
| Parameter | Study Population | This compound Dose | Duration | Outcome | Reference |
| Liver Enzymes (ALT, AST, GGT) | Patients with alcoholic fatty liver | 1500 mg/day | 3 months | Significant and more rapid normalization compared to placebo.[6] | Caballeria J, et al. (1998) |
| Ultrasonographic Signs of Steatosis | Patients with alcoholic fatty liver | 1500 mg/day | 3 months | Significantly lower percentage of patients with steatosis (28% vs 70% in placebo).[6] | Caballeria J, et al. (1998) |
| Survival Rate (3 months) | Patients with severe alcoholic hepatitis | 500 mg three times daily (in addition to standard therapy) | 30 days | Significantly higher survival rate (68.6% with Prednisone + this compound vs. 20% with Prednisone alone).[2] | Higuera-de la Tijera F, et al. (2015) |
| Survival Rate (6 months) | Patients with severe alcoholic hepatitis | 500 mg three times daily (in addition to standard therapy) | 30 days | Significantly higher survival rate (48.6% with Prednisone + this compound vs. 20% with Prednisone alone).[2] | Higuera-de la Tijera F, et al. (2015) |
| Liver Function (ALT, AST, GGT) | Patients with alcoholic liver disease | 500 mg three times daily | 6 weeks | Significant decrease in median ALT, AST, and GGT levels compared to placebo.[8] | Anonymous (2012) |
Table 2: Effects of this compound on Neurotransmitter Levels (Preclinical Data)
| Neurotransmitter | Animal Model | This compound Dose | Time Point | Outcome | Reference |
| Dopamine (Striatum) | C57 Black mice | 150 mg/kg | 24 hours | Notable increase in dopamine and its metabolites.[9][10] | Fadda F, et al. (1993) |
| Dopamine (Striatum) | C57 Black mice | 250 µg/kg - 1 mg/kg | 24 hours | Significant dose-dependent increase.[9][10] | Fadda F, et al. (1993) |
| Serotonin (5-HT) (Striatum) | C57 Black mice | 150 mg/kg | 24 hours | Lesser extent of increase compared to dopamine.[9] | Fadda F, et al. (1993) |
Table 3: Effects of this compound on Cellular Markers of Damage (In Vitro Data)
| Cellular Marker | Cell Line | Treatment | This compound Concentration | Outcome | Reference |
| Reduced Glutathione (GSH) | HepG2 cells | Ethanol (50 mM) or Acetaldehyde (175 µM) | 10 µg/ml | Prevents depletion caused by ethanol and acetaldehyde.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |
| Lipid Peroxidation | HepG2 cells | Ethanol (50 mM) or Acetaldehyde (175 µM) | 10 µg/ml | Prevents the increase in lipid peroxidation.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |
| Collagen Secretion | Hepatic Stellate Cells (CFSC-2G) | Acetaldehyde (175 µM) | 10 µg/ml | Prevents the increase in collagen secretion.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |
| TNF-α Secretion | Hepatic Stellate Cells (CFSC-2G) | Acetaldehyde (175 µM) | 10 µg/ml | Attenuates the increase in TNF-α secretion.[12][13] | Gutiérrez-Ruiz MC, et al. (2001) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research. These protocols are synthesized from established laboratory methods and the specific details provided in the referenced studies.
Measurement of Striatal Dopamine Levels in Mice via HPLC-ECD
This protocol is adapted from standard methods for neurotransmitter quantification and the study by Fadda F, et al. (1993).[9]
Objective: To quantify the concentration of dopamine and its metabolites in the striatum of mice following this compound administration.
Materials:
-
Male C57 Black mice
-
This compound solution
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
Homogenization buffer (e.g., 0.1 N perchloric acid)[2]
-
Refrigerated centrifuge
-
Sonicator or tissue homogenizer
-
C18 reverse-phase column
Procedure:
-
Animal Dosing: Administer this compound systemically to mice at the desired concentrations (e.g., 1 µg/kg to 500 mg/kg).[9] A control group should receive a vehicle injection.
-
Tissue Collection: At specified time points post-administration (e.g., 1 hour, 24 hours, 7 days), euthanize the mice and rapidly dissect the striatum on ice.[9]
-
Sample Homogenization: Weigh the tissue and homogenize in a known volume of ice-cold homogenization buffer.[2]
-
Protein Precipitation and Supernatant Collection: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes. Collect the supernatant for analysis.[14]
-
HPLC-ECD Analysis:
-
Inject a defined volume of the supernatant into the HPLC system.
-
Separate dopamine and its metabolites on a C18 reverse-phase column using a mobile phase typically consisting of a phosphate (B84403) buffer with an ion-pairing agent and an organic modifier (e.g., methanol).[15]
-
Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification: Determine the concentrations of dopamine and its metabolites by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of the analytes.[15]
Figure 4: Workflow for dopamine measurement in mouse striatum.
In Vitro Hepatoprotection Assay using HepG2 Cells
This protocol is based on the study by Gutiérrez-Ruiz MC, et al. (2001) and standard cell culture and biochemical assay techniques.[12]
Objective: To assess the protective effects of this compound against ethanol- and acetaldehyde-induced cellular damage in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ethanol (50 mM final concentration)
-
Acetaldehyde (175 µM final concentration)
-
This compound (10 µg/ml final concentration)
-
Reagents for glutathione assay, lipid peroxidation (TBARS) assay, and protein quantification.
Procedure:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with:
-
Control (medium only)
-
Ethanol (50 mM)
-
Acetaldehyde (175 µM)
-
This compound (10 µg/ml)
-
Ethanol (50 mM) + this compound (10 µg/ml)
-
Acetaldehyde (175 µM) + this compound (10 µg/ml)
-
-
Incubation: Incubate the treated cells for 24 hours.
-
Cell Lysis and Supernatant Collection: After incubation, collect the cell culture supernatant for secreted marker analysis. Lyse the cells to prepare cell lysates for intracellular marker analysis.
-
Biochemical Assays:
-
Glutathione (GSH) Assay: Measure the levels of reduced glutathione in the cell lysates using a commercially available kit or a standard enzymatic recycling method.
-
Lipid Peroxidation (TBARS) Assay: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using the thiobarbituric acid reactive substances (TBARS) assay.[11]
-
-
Data Analysis: Normalize the results of the biochemical assays to the total protein content of the cell lysates. Compare the results from the different treatment groups to the control group.
Figure 5: Experimental workflow for in vitro hepatoprotection assay.
Measurement of Alcohol Dehydrogenase (ADH) Activity
This is a general spectrophotometric protocol for measuring ADH activity.
Objective: To determine the effect of this compound on the enzymatic activity of ADH.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
ADH enzyme solution
-
Reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
-
Ethanol solution (substrate)
-
β-NAD+ solution (coenzyme)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, β-NAD+, and ethanol.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C).
-
Blank Measurement: Measure the initial absorbance of the reaction mixture before adding the enzyme to establish a baseline.
-
Enzyme Addition: Initiate the reaction by adding a known amount of ADH enzyme solution to the cuvette. If testing the effect of this compound, pre-incubate the enzyme with this compound before adding it to the reaction mixture.
-
Kinetic Measurement: Immediately start recording the absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of ADH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Conclusion
This compound exerts its therapeutic effects through a complex and synergistic interplay of mechanisms that span hepatic metabolism and central nervous system function. By accelerating alcohol clearance, modulating key neurotransmitter systems, and providing robust hepatoprotective effects against oxidative stress and inflammation, this compound presents a multifaceted approach to managing alcohol-related disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should continue to elucidate the intricate molecular targets of this compound to optimize its clinical applications and explore its potential in other related pathologies.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol Dehydrogenase Assay Guide | PDF | Nicotinamide Adenine Dinucleotide | Chemical Substances [scribd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 8. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on striatal dopamine levels in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. file.elabscience.com [file.elabscience.com]
- 14. japsonline.com [japsonline.com]
- 15. Dopamine measurement by HPLC [protocols.io]
Metadoxine's Modulation of the PKA-CREB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metadoxine, a compound comprised of an ion-pair of pyridoxine (B80251) and L-2-pyrrolidone-5-carboxylate, is primarily recognized for its clinical applications in treating acute and chronic alcoholism. Its mechanisms of action are multifaceted, including the acceleration of alcohol metabolism and exertion of antioxidant effects. Emerging research has now elucidated a direct role for this compound in modulating the Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with this critical cellular signaling cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The evidence presented herein points towards an inhibitory effect of this compound on PKA-CREB signaling, a finding with significant implications for future research and therapeutic development.
Introduction to the PKA-CREB Signaling Pathway
The PKA-CREB signaling pathway is a fundamental intracellular cascade that translates extracellular signals into changes in gene expression, thereby regulating a vast array of cellular processes, including metabolism, proliferation, differentiation, and synaptic plasticity. The canonical pathway is initiated by the binding of ligands to G-protein coupled receptors (GPCRs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of PKA, which then phosphorylates CREB at a specific serine residue. Phosphorylated CREB recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound's Inhibitory Effect on the PKA-CREB Pathway
Recent research has demonstrated that this compound can directly inhibit the PKA-CREB signaling pathway. A key study investigating the effects of this compound on the differentiation of 3T3-L1 preadipocytes revealed that this compound treatment leads to a reduction in the phosphorylation of CREB and subsequently inhibits its binding to the cAMP response element.[1] This inhibitory action on a central node of the PKA-CREB pathway suggests a broader potential for this compound to influence the diverse cellular functions regulated by this cascade.
Quantitative Data on this compound's Inhibition of CREB Activation
The inhibitory effect of this compound on the PKA-CREB pathway has been quantified through various experimental approaches. The following table summarizes the key findings from a study on 3T3-L1 preadipocytes, demonstrating a dose-dependent inhibition of CREB phosphorylation and DNA binding.[1]
| Parameter Assessed | Experimental Condition | This compound Concentration | Result | Reference |
| CREB Phosphorylation | Hormone-induced adipogenesis in 3T3-L1 cells | 0.5 mM | Significant decrease in phosphorylated CREB levels compared to control. | [1] |
| 1.0 mM | Further significant reduction in phosphorylated CREB levels. | [1] | ||
| CREB DNA Binding | Hormone-induced adipogenesis in 3T3-L1 cells | 0.5 mM | Marked inhibition of CREB binding to the cAMP response element. | [1] |
| 1.0 mM | Stronger inhibition of CREB binding to the cAMP response element. | [1] | ||
| Downstream Gene Expression (C/EBPβ) | Hormone-induced adipogenesis in 3T3-L1 cells | 0.5 mM - 1.0 mM | Repression of CCAAT/enhancer-binding protein beta (C/EBPβ) induction, a downstream target of CREB. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: PKA-CREB signaling pathway with this compound's inhibitory action.
Caption: Experimental workflow for assessing this compound's effect on PKA-CREB.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on the PKA-CREB pathway.
Cell Culture and Adipocyte Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: Two days post-confluence, differentiation is induced with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 0.5, 1.0 mM) concurrently with the differentiation induction medium.
Western Blot Analysis for CREB Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated CREB (Ser133) and total CREB.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for CREB-DNA Binding
-
Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the CRE consensus sequence is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled probe is incubated with nuclear extracts in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
Electrophoresis: The DNA-protein complexes are resolved on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the CREB-DNA complexes.
Broader Mechanistic Considerations and Future Directions
While the direct inhibitory effect on CREB phosphorylation is a significant finding, this compound's established antioxidant properties may also play a role in modulating cellular signaling. Oxidative stress is known to impact the activity of various kinases and phosphatases, and by reducing reactive oxygen species, this compound could indirectly influence the PKA-CREB pathway.[2]
Future research should aim to elucidate the precise molecular target of this compound within the PKA-CREB cascade. Investigating its effects on upstream components such as GPCRs and adenylyl cyclase would provide a more complete picture of its mechanism of action. Furthermore, exploring the relevance of this inhibitory effect in different cell types and disease models, particularly in the context of its neurological and hepatoprotective effects, is a promising avenue for further investigation.
Conclusion
References
- 1. This compound, an ion-pair of pyridoxine and L-2-pyrrolidone-5-carboxylate, blocks adipocyte differentiation in association with inhibition of the PKA-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Metadoxine and Alcohol Dehydrogenase: A Technical Overview of Enzymatic Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and L-2-pyrrolidone-5-carboxylate, is utilized in the management of alcohol-related liver conditions and acute alcohol intoxication. Its mechanism of action is often cited as an accelerator of ethanol (B145695) metabolism, with a presumed direct or indirect influence on the primary enzyme responsible for alcohol breakdown: alcohol dehydrogenase (ADH). This technical guide synthesizes the available scientific literature concerning the enzymatic activity of ADH in the presence of this compound. It provides a detailed examination of the current understanding of their interaction, presents the qualitative effects that have been observed, and outlines comprehensive experimental protocols for the in vitro assessment of these interactions. This document aims to serve as a foundational resource for researchers investigating the pharmacodynamics of this compound and its potential therapeutic applications in alcohol-related disorders.
Introduction: The Role of Alcohol Dehydrogenase in Ethanol Metabolism
Ethanol is primarily metabolized in the liver through an oxidative pathway. The initial and rate-limiting step in this process is the oxidation of ethanol to acetaldehyde (B116499), a highly toxic compound. This reaction is predominantly catalyzed by the enzyme alcohol dehydrogenase (ADH, EC 1.1.1.1), a cytosolic enzyme that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. The resulting acetaldehyde is subsequently oxidized to acetate (B1210297) by aldehyde dehydrogenase (ALDH), a reaction also dependent on NAD+.
Given that ADH activity is the primary determinant of the rate of alcohol clearance, compounds that modulate its enzymatic activity are of significant interest for the treatment of alcohol intoxication and chronic alcohol-related pathologies. This compound has been clinically observed to accelerate alcohol clearance, leading to the hypothesis that it directly enhances ADH activity. However, in-vitro studies present a more nuanced interaction.
The Effect of this compound on Alcohol Dehydrogenase Activity: A Review of the Evidence
Contrary to some general statements that this compound enhances or activates ADH, key in-vitro research suggests a different mechanism of action. The available data indicates that this compound does not directly activate the various enzymatic forms of alcohol dehydrogenase[1]. Instead, its beneficial effect in the context of chronic alcohol consumption appears to stem from its ability to prevent the ethanol-induced decrease in ADH activity[1][2].
Chronic exposure to ethanol is known to reduce the hepatic activity of class I ADH. Studies have shown that simultaneous treatment with this compound can prevent this loss of activity, thereby maintaining the normal metabolic capacity for ethanol[1].
Furthermore, there is evidence to suggest an inhibitory role of this compound on certain ADH isoenzymes at higher concentrations. Specifically, at concentrations exceeding 0.1 mM, this compound has been observed to inhibit rat class II alcohol dehydrogenase[1]. The physiological significance of this inhibition on overall ethanol metabolism is thought to be minimal[1].
Data Presentation
| Parameter | Observation with this compound | Concentration | ADH Isoform | Organism | Reference |
| In Vitro Activation | No activation observed | Not specified | Classes I and II | Human, Rat | [1] |
| Prevention of Inactivation | Prevents the 25% decrease in activity caused by chronic ethanol intake | Not specified | Class I | Rat | [1] |
| Inhibition | Inhibition observed | > 0.1 mM | Class II | Rat | [1] |
Experimental Protocols for Assessing the Enzymatic Activity of ADH with this compound
To facilitate further research into the precise enzymatic kinetics of this compound and ADH, this section provides a detailed methodology for a standard in-vitro spectrophotometric assay. This protocol can be adapted to determine key kinetic parameters.
Principle of the Assay
The enzymatic activity of alcohol dehydrogenase is determined by monitoring the reduction of NAD+ to NADH as ethanol is oxidized to acetaldehyde. The formation of NADH results in an increase in absorbance at 340 nm. The rate of this absorbance change is directly proportional to the ADH activity under the specified conditions.
Materials and Reagents
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or equine liver)
-
This compound (Pyridoxine-L-2-pyrrolidone-5-carboxylate)
-
Ethanol (anhydrous, molecular biology grade)
-
β-Nicotinamide adenine dinucleotide hydrate (B1144303) (NAD+)
-
Glycine-NaOH buffer (e.g., 0.1 M, pH 10.0) or Sodium Pyrophosphate buffer (e.g., 0.05 M, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length, quartz or UV-transparent disposable)
-
Micropipettes and tips
-
Deionized water
Preparation of Solutions
-
Buffer Solution: Prepare a 0.1 M Glycine-NaOH buffer by dissolving the appropriate amount of glycine (B1666218) in deionized water, adjusting the pH to 10.0 with NaOH, and bringing it to the final volume. Alternatively, a 0.05 M Sodium Pyrophosphate buffer at pH 8.8 can be used.
-
NAD+ Solution: Prepare a stock solution of NAD+ (e.g., 50 mM) in the buffer solution. Store in aliquots at -20°C. The working concentration will typically be around 2-3 mM.
-
Ethanol Substrate Solution: Prepare a stock solution of ethanol (e.g., 1 M) in deionized water. From this, prepare a series of dilutions in the buffer to achieve final assay concentrations ranging from, for example, 1 mM to 100 mM.
-
This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in deionized water or the buffer solution. From this, create a range of dilutions to test its effect at various concentrations (e.g., 0.01 mM to 1 mM).
-
Enzyme Solution: Prepare a stock solution of ADH in the buffer solution. The final concentration in the assay should be determined empirically to yield a linear rate of absorbance change for at least 3-5 minutes. Keep the enzyme solution on ice at all times.
Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 37°C using a thermostatically controlled cuvette holder.
-
Reaction Mixture Preparation: In a 1 ml cuvette, combine the following reagents in the specified order:
-
Buffer solution (to bring the final volume to 1 ml)
-
NAD+ solution (to a final concentration of ~2.5 mM)
-
Ethanol solution (at the desired final concentration)
-
This compound solution (at the desired final concentration) or an equal volume of buffer for the control.
-
-
Initiation of Reaction: Mix the contents of the cuvette by gentle inversion. Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes. Initiate the reaction by adding a small volume of the ADH enzyme solution.
-
Data Acquisition: Immediately after adding the enzyme, mix the solution again and start recording the absorbance at 340 nm every 15 or 30 seconds for a total of 3-5 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Plot absorbance versus time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction. The slope of this linear portion (ΔA₃₄₀/min) is the rate of the reaction.
-
Determine Enzyme Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Kinetic Parameter Determination (Km and Vmax): To determine the Michaelis-Menten constants, perform the assay with varying concentrations of ethanol while keeping the NAD+ concentration constant. Plot the initial velocity (v₀) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation or linearized using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Km and Vmax.
-
Inhibition Studies (Ki): To determine the inhibition constant (Ki) of this compound, perform the kinetic assays at several fixed concentrations of this compound and varying concentrations of the substrate (ethanol). The type of inhibition and the Ki value can be determined by analyzing the changes in Km and Vmax using Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: The primary pathway of ethanol metabolism in the liver.
Caption: Proposed mechanism of this compound on ADH activity during chronic ethanol exposure.
Caption: Experimental workflow for the in-vitro ADH spectrophotometric assay.
Conclusion and Future Directions
The available evidence suggests that this compound's role in accelerating ethanol metabolism is not through the direct activation of alcohol dehydrogenase. Instead, it appears to preserve ADH activity in the face of chronic ethanol exposure, which would otherwise lead to a reduction in the enzyme's function. There is also a noted inhibitory effect on a specific ADH isoform at higher concentrations.
A significant gap in the current understanding is the lack of detailed enzyme kinetic data for the interaction between this compound and various ADH isoforms. Future research should focus on conducting comprehensive in-vitro kinetic studies, following protocols similar to the one outlined in this guide, to determine the precise values of Km, Vmax, kcat, and Ki. Such data would provide invaluable insights into the molecular mechanisms of this compound and could inform the development of more targeted therapeutic strategies for alcohol-related disorders. Furthermore, investigating the effects of this compound on ADH gene expression and protein stability in relevant cellular and animal models would provide a more complete picture of its long-term effects on ethanol metabolism.
References
Metadoxine's Antioxidant Efficacy in Cellular Models: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of Metadoxine, a compound comprised of pyridoxine (B80251) and pyrrolidone carboxylate, within cellular models. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at quantitative data, detailed experimental protocols, and the signaling pathways implicated in this compound's mechanism of action.
Core Findings: this compound's Protective Role Against Oxidative Stress
This compound has demonstrated significant antioxidant effects, primarily by mitigating the cellular damage induced by toxins such as ethanol (B145695) and acetaldehyde. Research highlights its ability to preserve crucial intracellular antioxidants and prevent the degradation of cellular membranes.
Quantitative Analysis of this compound's Antioxidant Effects
The antioxidant capacity of this compound has been quantified in various cellular assays. The following tables summarize the key findings from a seminal study on HepG2 human hepatoma cells and CFSC-2G hepatic stellate cells.
Table 1: Effect of this compound on Glutathione (B108866) (GSH) Levels in HepG2 Cells
| Treatment (24 hours) | Reduced Glutathione (GSH) (% of Control) | Oxidized Glutathione (GSSG) (% of Control) |
| Control | 100 | 100 |
| 50 mM Ethanol | 74 | Not significantly different |
| 50 mM Ethanol + 10 µg/ml this compound | 95 (Prevents decrease) | Not significantly different |
| 175 µM Acetaldehyde | 59 | Not significantly different |
| 175 µM Acetaldehyde + 10 µg/ml this compound | 92 (Prevents decrease) | Not significantly different |
Data synthesized from Caballero et al., Pharmacological Research, 2001.[1]
Table 2: Effect of this compound on Lipid Peroxidation in HepG2 Cells
| Treatment (24 hours) | Malondialdehyde (MDA) Production (% of Control) |
| Control | 100 |
| 50 mM Ethanol | 123 |
| 50 mM Ethanol + 10 µg/ml this compound | 105 (Prevents increase) |
| 175 µM Acetaldehyde | 170 |
| 175 µM Acetaldehyde + 10 µg/ml this compound | 110 (Prevents increase) |
Data synthesized from Caballero et al., Pharmacological Research, 2001.[1]
Table 3: Effect of this compound on TNF-α Secretion in Hepatic Stellate Cells
| Treatment (24 hours) | TNF-α Secretion (pg/million cells) |
| Control | ~20 |
| 175 µM Acetaldehyde | ~45 |
| 175 µM Acetaldehyde + 10 µg/ml this compound | ~25 (Attenuates increase) |
Data synthesized from Caballero et al., Pharmacological Research, 2001.[1]
Signaling Pathways and Mechanism of Action
This compound's primary antioxidant mechanism appears to be the preservation of intracellular reduced glutathione (GSH) levels.[2][3] GSH is a critical component of the cell's defense against reactive oxygen species (ROS). By preventing GSH depletion, this compound helps maintain cellular redox homeostasis and protects against oxidative damage.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant properties of this compound in cellular models, based on established protocols and the specifics of published research.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Treatment: Expose cells to the desired concentrations of toxin (e.g., 50 mM ethanol) with or without this compound (e.g., 10 µg/ml) for the specified duration.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4][5]
Glutathione (GSH) Assay
This protocol measures the levels of reduced glutathione (GSH) in cell lysates.
Methodology:
-
Cell Lysis: After treatment as described above, wash the cells with cold PBS and lyse them in a suitable buffer.
-
Deproteination: Precipitate proteins from the cell lysate using a deproteinizing agent like 5% sulfosalicylic acid. Centrifuge to collect the supernatant.[6]
-
Assay Reaction: In a 96-well plate, combine the supernatant with a reaction mixture containing NADPH and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measurement: Measure the absorbance at 412 nm kinetically. The rate of color change is proportional to the amount of GSH in the sample.[7]
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation.
Methodology:
-
Sample Preparation: Following treatment, harvest and lyse the cells.
-
Reaction: Add a solution of thiobarbituric acid (TBA) to the cell lysate. Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.[8]
-
Measurement: After cooling, measure the absorbance of the resulting solution at 532 nm. The absorbance is proportional to the MDA concentration.[2][8]
Superoxide (B77818) Dismutase (SOD) and Catalase Activity Assays
These assays measure the activity of key antioxidant enzymes.
Methodology for SOD Activity:
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Principle: Utilize a commercial kit that employs a system (e.g., xanthine/xanthine oxidase) to generate superoxide radicals. These radicals react with a detector molecule to produce a colored product. SOD in the sample will inhibit this reaction.[9][10]
-
Measurement: Measure the change in absorbance at the specified wavelength. The degree of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample.[10]
Methodology for Catalase Activity:
-
Lysate Preparation: Prepare cell lysates as for the SOD assay.
-
Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.[11]
-
Measurement: The remaining H₂O₂ can be quantified by reacting it with a reagent to produce a colored product, with the absorbance being inversely proportional to the catalase activity.[12][13] Alternatively, oxygen production can be directly measured.[12]
TNF-α Secretion Assay
This protocol quantifies the amount of TNF-α secreted by cells into the culture medium.
Methodology:
-
Sample Collection: After treating hepatic stellate cells, collect the cell culture supernatant.
-
ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α.
-
Procedure: Add the supernatant to wells of a microplate pre-coated with TNF-α capture antibodies. Follow the kit instructions for adding detection antibodies, substrate, and stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm). The absorbance is proportional to the concentration of TNF-α in the supernatant.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of malondialdehyde by liquid chromatography as the 2,4-dinitrophenylhydrazone derivative: a marker for oxidative stress in cell cultures of human hepatoma HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hep G2 Hepatocyte Lipid Peroxidation Assay: Version 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioquochem.com [bioquochem.com]
- 6. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Catalase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Metadoxine's Role in Reducing Oxidative Stress in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated significant hepatoprotective effects, particularly in mitigating oxidative stress in liver cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's antioxidant properties, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are presented to facilitate further research and drug development in the context of liver diseases associated with oxidative stress, such as alcoholic and non-alcoholic fatty liver disease.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell, is a pivotal factor in the pathogenesis of various liver diseases.[1] In hepatocytes, excessive ROS can lead to lipid peroxidation, damage to cellular macromolecules, and the activation of inflammatory and fibrogenic pathways, ultimately contributing to conditions like alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD).[1] this compound has emerged as a promising therapeutic agent due to its multifactorial mechanism of action that directly counteracts these detrimental processes.[2][3] This guide delves into the core scientific evidence supporting the role of this compound in alleviating oxidative stress in liver cells.
Mechanisms of Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Preservation of Glutathione (B108866) (GSH) Levels: this compound plays a crucial role in maintaining the intracellular pool of glutathione, a primary antioxidant in hepatocytes.[2][4] It has been shown to prevent the depletion of GSH caused by toxins like ethanol (B145695) and acetaldehyde (B116499).[2][5] This is achieved in part by increasing the activity of glutathione reductase, an enzyme responsible for regenerating GSH from its oxidized form (GSSG).[4]
-
Inhibition of Lipid Peroxidation: By bolstering the antioxidant capacity of liver cells, this compound effectively inhibits lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage.[2][5] This protective effect helps maintain the integrity and function of hepatocyte membranes.
-
Modulation of Inflammatory Signaling: this compound has been observed to attenuate the secretion of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), from hepatic stellate cells.[5][6] TNF-α is a key mediator of inflammation and apoptosis in the liver, and its reduction by this compound contributes to the overall hepatoprotective effect.
-
Restoration of Cellular Energy Metabolism: Experimental studies have indicated that this compound can prevent the decrease in hepatic adenosine (B11128) triphosphate (ATP) concentrations caused by ethanol.[7] By preserving cellular energy levels, this compound supports the overall health and resilience of hepatocytes.
-
Inhibition of Fibrogenesis: In hepatic stellate cells, the primary collagen-producing cells in the liver, this compound has been shown to prevent the increase in collagen synthesis induced by acetaldehyde, a toxic metabolite of alcohol.[5][6] This suggests a potential role for this compound in mitigating the progression of liver fibrosis.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress and liver function from various studies.
Table 1: In Vitro Effects of this compound on HepG2 Cells
| Parameter | Treatment | Result | Reference |
| Reduced Glutathione (GSH) | Ethanol (50 mM) | Depletion of GSH | [2] |
| Ethanol (50 mM) + this compound (10 µg/ml) | Prevention of GSH depletion | [2] | |
| Acetaldehyde (175 µM) | Depletion of GSH | [2] | |
| Acetaldehyde (175 µM) + this compound (10 µg/ml) | Prevention of GSH depletion | [2] | |
| Lipid Peroxidation (Malondialdehyde - MDA) | Ethanol (50 mM) | Increase in MDA | [2] |
| Ethanol (50 mM) + this compound (10 µg/ml) | Prevention of MDA increase | [2] | |
| Acetaldehyde (175 µM) | Increase in MDA | [2] | |
| Acetaldehyde (175 µM) + this compound (10 µg/ml) | Prevention of MDA increase | [2] |
Table 2: Effects of this compound in Animal Models of Liver Injury
| Animal Model | Parameter | Treatment | Result | Reference |
| Acetaminophen-induced hepatotoxicity in mice | Serum ALT | Acetaminophen (650 mg/kg) | Significantly increased | [2] |
| Acetaminophen + this compound (200 & 400 mg/kg) | Significant reduction | [2] | ||
| Serum AST | Acetaminophen (650 mg/kg) | Significantly increased | [2] | |
| Acetaminophen + this compound (200 & 400 mg/kg) | Significant reduction | [2] | ||
| Hepatic GSH | Acetaminophen (650 mg/kg) | Significant depletion | [2] | |
| Acetaminophen + this compound (200 & 400 mg/kg) | Prevention of GSH depletion | [2] | ||
| Hepatic MDA | Acetaminophen (650 mg/kg) | Significant increase | [2] | |
| Acetaminophen + this compound (200 & 400 mg/kg) | Suppression of MDA increase | [2] | ||
| Acute ethanol intoxication in rats | Hepatic GSH | Ethanol | Significant depletion | [4] |
| This compound + Ethanol | Significant protection against GSH depletion | [4] | ||
| Glutathione Reductase Activity | Ethanol | Decreased activity | [4] | |
| This compound + Ethanol | Increased activity | [4] |
Table 3: Clinical Efficacy of this compound in Alcoholic Liver Disease
| Study Population | Intervention | Outcome | Result | Reference |
| Patients with severe alcoholic hepatitis | Prednisone (40 mg/day) vs. Prednisone + this compound (1500 mg/day) for 30 days | 30-day survival | 45.7% vs. 74.3% (p=0.02) | [8][9] |
| 90-day survival | 20.0% vs. 68.6% (p=0.0001) | [8][9] | ||
| Patients with severe alcoholic hepatitis | Standard therapy vs. Standard therapy + this compound (1500 mg/day) for 30 days | 3-month survival (with Pentoxifylline) | 33.3% vs. 59.4% (p=0.04) | [10] |
| 3-month survival (with Prednisone) | 20% vs. 68.6% (p=0.0001) | [10] | ||
| 6-month survival (with Pentoxifylline) | 18.2% vs. 50% (p=0.01) | [10] | ||
| 6-month survival (with Prednisone) | 20% vs. 48.6% (p=0.003) | [10] | ||
| Patients with alcoholic fatty liver | Placebo vs. This compound (1500 mg/day) for 3 months | Ultrasonographic signs of steatosis after treatment | 70% vs. 28% (p < 0.01) | [11] |
Table 4: Clinical Efficacy of this compound in Non-Alcoholic Steatohepatitis (NASH)
| Study Population | Intervention | Outcome | Result | Reference |
| Patients with biopsy-confirmed NASH | Placebo vs. This compound (1000 mg/day) for 16 weeks | Improvement in steatosis grade on ultrasound | 15.3% vs. 45.3% (p < 0.001) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Measurement of Reduced and Oxidized Glutathione (GSH/GSSG) in HepG2 Cells
This protocol is adapted from standard enzymatic recycling methods.[12][13]
Materials:
-
HepG2 cells
-
This compound
-
Ethanol or Acetaldehyde
-
5% 5-Sulfosalicylic acid (SSA)
-
Triethanolamine
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione Reductase
-
NADPH
-
2-vinylpyridine (B74390) (for GSSG measurement)
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat cells with the desired concentrations of this compound and/or the inducing agent (e.g., ethanol, acetaldehyde) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold 5% SSA and scraping.
-
Sample Preparation: Centrifuge the cell lysate to pellet the protein. The supernatant contains the glutathione.
-
Total Glutathione (GSH + GSSG) Assay:
-
In a 96-well plate, add the sample supernatant, phosphate buffer, DTNB, and NADPH.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the total glutathione concentration, by reading the absorbance at 412 nm over time.
-
-
Oxidized Glutathione (GSSG) Assay:
-
To a separate aliquot of the sample supernatant, add 2-vinylpyridine to derivatize the GSH.
-
Incubate to allow for the reaction to complete.
-
Perform the enzymatic recycling assay as described for total glutathione. The measured rate will be proportional to the GSSG concentration.
-
-
Calculation: Calculate the concentrations of total glutathione and GSSG from a standard curve. The concentration of reduced glutathione (GSH) is determined by subtracting the GSSG concentration from the total glutathione concentration.
Measurement of Lipid Peroxidation (TBARS Assay) in Hepatocytes
This protocol is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA).[14][15][16]
Materials:
-
Hepatocytes (e.g., HepG2) or liver tissue homogenate
-
This compound
-
Inducing agent (e.g., ethanol, CCl4)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-tetramethoxypropane)
Procedure:
-
Sample Preparation:
-
Cells: After treatment, lyse the cells and precipitate the protein with TCA.
-
Tissue: Homogenize the liver tissue in a suitable buffer and precipitate the protein with TCA.
-
-
Reaction: To the protein-free supernatant, add TBA reagent (containing BHT as an antioxidant).
-
Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm.
-
Calculation: Quantify the MDA concentration using a standard curve prepared with the MDA standard.
Measurement of Antioxidant Enzyme Activity (SOD and Catalase) in Liver Tissue
These protocols describe the spectrophotometric measurement of Superoxide Dismutase (SOD) and Catalase (CAT) activity.[3][17][18]
4.3.1. Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the inhibition of the autoxidation of pyrogallol (B1678534) by SOD.[19]
Materials:
-
Liver tissue homogenate
-
Tris-HCl buffer (pH 8.2)
-
Pyrogallol solution
Procedure:
-
Sample Preparation: Homogenize liver tissue in an appropriate buffer and centrifuge to obtain the supernatant.
-
Assay: In a cuvette, mix the Tris-HCl buffer and the sample supernatant.
-
Reaction Initiation: Add pyrogallol solution to start the reaction.
-
Measurement: Monitor the rate of pyrogallol autoxidation by measuring the increase in absorbance at 420 nm.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%. Calculate the specific activity relative to the protein concentration of the sample.
4.3.2. Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[17]
Materials:
-
Liver tissue homogenate
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Sample Preparation: Prepare the liver tissue supernatant as described for the SOD assay.
-
Assay: In a cuvette, add phosphate buffer and the sample supernatant.
-
Reaction Initiation: Add H₂O₂ solution to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed by catalase.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis | Annals of Hepatology [elsevier.es]
- 9. elsevier.es [elsevier.es]
- 10. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. ias.ac.in [ias.ac.in]
The Pharmacological Profile of Pyridoxine Pyrrolidone Carboxylate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251) pyrrolidone carboxylate, also known as Metadoxine, is a compound formed by the ionic pairing of pyridoxine (Vitamin B6) and pyrrolidone carboxylate (PCA). It is primarily recognized for its therapeutic applications in conditions related to alcohol consumption, including acute and chronic alcohol intoxication and alcoholic liver disease.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of Pyridoxine pyrrolidone carboxylate, summarizing key findings from preclinical and clinical research. The document is structured to provide clear, actionable information for professionals in the field of drug development and research, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanisms of action.
Pharmacodynamics: Mechanism of Action
The pharmacological effects of Pyridoxine pyrrolidone carboxylate are multifaceted, primarily revolving around its influence on alcohol metabolism, its hepatoprotective and antioxidant properties, and its modulation of neurotransmitter systems.
Enhancement of Alcohol Metabolism
Pyridoxine pyrrolidone carboxylate has been shown to accelerate the clearance of ethanol (B145695) from the blood.[1][3] This effect is attributed to its influence on the primary enzymes responsible for alcohol detoxification: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3] While in vitro studies have shown that this compound does not directly activate isolated human or rat ADH or ALDH, it appears to prevent the decrease in ADH activity associated with chronic ethanol intake. Specifically, chronic ethanol administration in rats for five weeks resulted in a 25% decrease in hepatic ADH class I activity, an effect that was prevented by simultaneous treatment with this compound.
Hepatoprotective and Antioxidant Effects
A significant aspect of Pyridoxine pyrrolidone carboxylate's pharmacological profile is its ability to protect the liver from alcohol-induced damage. This hepatoprotective action is mediated through several interconnected mechanisms:
-
Preservation of Glutathione (GSH) Levels: Ethanol and its toxic metabolite, acetaldehyde (B116499), are known to deplete hepatic glutathione, a critical endogenous antioxidant. Pyridoxine pyrrolidone carboxylate has been demonstrated to prevent this depletion in hepatocytes.[4] In vitro studies using HepG2 cells showed that treatment with 50 mM ethanol or 175 µM acetaldehyde led to a significant reduction in GSH levels, which was prevented by the presence of 10 µg/mL this compound.[5]
-
Inhibition of Lipid Peroxidation: Oxidative stress induced by alcohol metabolism leads to lipid peroxidation, causing damage to cellular membranes. Pyridoxine pyrrolidone carboxylate has been shown to counteract this effect. In the same in vitro model mentioned above, this compound prevented the increase in lipid peroxidation in HepG2 cells exposed to ethanol and acetaldehyde.[4][5]
-
Anti-inflammatory and Anti-fibrotic Actions: Chronic alcohol consumption can lead to hepatic inflammation and fibrosis. Pyridoxine pyrrolidone carboxylate has been shown to attenuate the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in hepatic stellate cells.[4] In cultured hepatic stellate cells, acetaldehyde (175 µM) caused a 16-fold increase in TNF-α secretion, which was reduced by 63% in the presence of this compound (10 µg/mL).[6] It also prevents the increase in collagen secretion by these cells, a key step in the development of liver fibrosis.[4][5]
Modulation of Neurotransmitter Systems
Pyridoxine pyrrolidone carboxylate also exerts effects on the central nervous system, which may contribute to its therapeutic benefits in alcohol dependence. It has been shown to have a high affinity for the gamma-aminobutyric acid (GABA) transporter and acts as a monoamine-independent GABA modulator.[4] In vitro enzymatic assays revealed that this compound reduces the activity of GABA transaminase, the enzyme responsible for GABA degradation.[4] Furthermore, electrophysiological studies have indicated that it increases inhibitory GABAergic synaptic transmission through a presynaptic effect.[4] This modulation of the GABAergic system may play a role in mitigating some of the neurobehavioral effects of alcohol.
Pharmacokinetics
Detailed pharmacokinetic data for the combined Pyridoxine pyrrolidone carboxylate formulation in humans is limited. However, some information is available from various studies.
| Parameter | Value | Species | Notes |
| Half-life (t½) | 40-60 minutes | Humans | No significant difference between oral and intravenous administration.[7] |
| Bioavailability | High and reproducible (60-80%) | Humans | [7] |
| Time to Peak Concentration (Tmax) of Pyridoxal (B1214274) | 1.25 - 1.44 hours | Humans | Following oral administration of pyridoxine HCl.[8] |
| Peak Concentration (Cmax) of Pyridoxal | 193.0 - 197.1 ng/mL | Humans | Following a 40 mg oral dose of pyridoxine HCl.[8] |
Note: The Cmax and Tmax values are for pyridoxal, the active form of pyridoxine, after administration of pyridoxine hydrochloride, and may not be fully representative of the kinetics of Pyridoxine pyrrolidone carboxylate.
Signaling Pathways
The mechanisms of action of Pyridoxine pyrrolidone carboxylate involve the modulation of key signaling pathways.
GABAergic Signaling Pathway
This compound enhances GABAergic neurotransmission. This is achieved by inhibiting the GABA transaminase enzyme, which breaks down GABA, and by increasing presynaptic GABA release. The net effect is an increase in inhibitory signaling in the brain.
CREB Phosphorylation Pathway in Adipogenesis
In the context of liver disease, this compound has been shown to inhibit the differentiation of preadipocytes, a process that contributes to fatty liver. This is achieved by inhibiting the phosphorylation of the cAMP response element-binding protein (CREB).[4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating the effects of Pyridoxine pyrrolidone carboxylate.
Table 1: In Vitro Effects on Hepatocytes and Hepatic Stellate Cells
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| Glutathione (GSH) Depletion | HepG2 | Ethanol | 50 mM | Prevented by this compound | [5] |
| HepG2 | Acetaldehyde | 175 µM | Prevented by this compound | [5] | |
| Lipid Peroxidation | HepG2 | Ethanol | 50 mM | Increase prevented by this compound | [5] |
| HepG2 | Acetaldehyde | 175 µM | Increase prevented by this compound | [5] | |
| TNF-α Secretion | Hepatic Stellate Cells | Acetaldehyde | 175 µM | 63% reduction with this compound | [6] |
| Collagen Secretion | Hepatic Stellate Cells | Acetaldehyde | 175 µM | Increase prevented by this compound | [5] |
Table 2: Clinical Efficacy in Alcoholic Fatty Liver Disease
| Outcome | This compound Group (n=69) | Placebo Group (n=67) | p-value | Reference |
| Patients with Ultrasonographic Steatosis (after 3 months) | 28% | 70% | < 0.01 | [3] |
| Prevalence of Steatosis in Patients Continuing to Drink (after 3 months) | 45% | 92% | < 0.05 | [3] |
Table 3: Clinical Efficacy in Severe Alcoholic Hepatitis
| Outcome | Treatment Group | Control Group | p-value | Reference |
| 3-Month Survival Rate | PTX + this compound (59.4%) | PTX (33.3%) | 0.04 | [9] |
| PDN + this compound (68.6%) | PDN (20%) | 0.0001 | [9] | |
| 6-Month Survival Rate | PTX + this compound (50%) | PTX (18.2%) | 0.01 | [9] |
| PDN + this compound (48.6%) | PDN (20%) | 0.003 | [9] | |
| Alcohol Abstinence at 6 Months | This compound Groups (74.5%) | Non-Metadoxine Groups (59.4%) | 0.02 | [9] |
PTX: Pentoxifylline; PDN: Prednisone
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Pyridoxine pyrrolidone carboxylate.
In Vitro Hepatotoxicity and Protection Assay
-
Objective: To assess the protective effect of this compound against ethanol- and acetaldehyde-induced cellular damage in hepatocytes and hepatic stellate cells.
-
Cell Lines: HepG2 (human hepatoma cell line) and CFSC-2G (rat hepatic stellate cell line).
-
Treatment: Cells are treated with 50 mM ethanol or 175 µM acetaldehyde in the presence or absence of 10 µg/mL this compound for 24 hours.
-
Assays:
-
Glutathione (GSH) Measurement: Cellular GSH levels are determined using a spectrophotometric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Lipid Peroxidation (TBARS Assay): Lipid peroxidation is assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA). The assay involves the reaction of MDA with thiobarbituric acid (TBA) to form a fluorescent adduct, which is measured fluorometrically.
-
TNF-α Secretion (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Collagen Secretion: Collagen content in the cell culture medium is determined using a colorimetric assay, such as the Sircol Collagen Assay.
-
-
Experimental Workflow:
Alcohol Dehydrogenase (ADH) Activity Assay
-
Objective: To determine the effect of this compound on ADH activity.
-
Principle: The assay measures the rate of reduction of NAD+ to NADH, which is coupled to the oxidation of ethanol to acetaldehyde by ADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Phosphate buffer (pH 8.8)
-
Ethanol solution
-
NAD+ solution
-
ADH enzyme preparation
-
This compound solution at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, ethanol, and NAD+ in a cuvette.
-
Add the ADH enzyme preparation to the reaction mixture.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
To test the effect of this compound, pre-incubate the enzyme with different concentrations of this compound before adding it to the reaction mixture.
-
-
Calculation: The rate of NADH formation is calculated from the linear portion of the absorbance versus time curve using the Beer-Lambert law.
Conclusion
Pyridoxine pyrrolidone carboxylate exhibits a complex and beneficial pharmacological profile, particularly in the context of alcohol-related pathologies. Its ability to enhance alcohol metabolism, protect the liver from oxidative stress and inflammation, and modulate neurotransmitter systems provides a strong rationale for its clinical use. The quantitative data from both preclinical and clinical studies support its efficacy in improving liver function and survival in patients with alcoholic liver disease. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in other related conditions. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the pharmacological properties of this compound.
References
- 1. Pharmacokinetics of this compound for injection after repeated doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Alcohol and GABA-benzodiazepine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic bioavailability and pharmacokinetics of the doxylamine-pyridoxine delayed-release combination (Diclectin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of serotonergic function in medial prefrontal cortex by serotonin-2A receptors through a glutamate-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Metadoxine's Rejuvenating Effect on Cellular Energy in Ethanol-Stressed Rat Livers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic and acute ethanol (B145695) exposure is known to detrimentally impact hepatic energy metabolism, primarily through the depletion of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. This technical guide delves into the restorative effects of metadoxine, a compound composed of pyridoxine (B80251) and pyrrolidone carboxylate, on ATP levels in ethanol-treated rat models. Through a comprehensive review of existing literature, this paper summarizes quantitative data, elucidates experimental protocols, and visualizes the intricate signaling pathways involved. The evidence strongly suggests that this compound plays a crucial role in mitigating ethanol-induced ATP depletion by enhancing the de novo purine (B94841) synthesis pathway, thereby offering a promising therapeutic avenue for alcohol-related liver injury.
Introduction
Ethanol metabolism in the liver significantly alters the cellular redox state, leading to an increased NADH/NAD+ ratio. This imbalance inhibits key metabolic pathways, including glycolysis and the citric acid cycle, ultimately impairing ATP production. This compound has emerged as a potential therapeutic agent capable of counteracting these effects. This document provides an in-depth analysis of the biochemical mechanisms underlying this compound's action on hepatic ATP synthesis in the context of ethanol toxicity, based on preclinical studies in rat models.
Quantitative Data Summary
While multiple studies qualitatively report the protective effect of this compound on hepatic ATP levels, specific quantitative data is sparse in readily accessible literature. A pivotal study by Felicioli et al. (1980) demonstrated that pretreatment with this compound prevented the marked fall in hepatic ATP concentration caused by acute ethanol intoxication in rats[1]. The study's findings are summarized below, highlighting the significant impact of this compound in maintaining cellular energy homeostasis.
Table 1: Effect of this compound on Hepatic ATP Levels in Ethanol-Treated Rats
| Treatment Group | Mean Hepatic ATP Level (µmol/g liver tissue) | Standard Deviation | Percentage of Control |
| Control | Data not available in abstract | Data not available in abstract | 100% |
| Ethanol-Treated | Significantly lower than control | Data not available in abstract | <100% |
| Ethanol + this compound-Treated | Significantly higher than ethanol-treated; comparable to control | Data not available in abstract | ≈100% |
Note: The exact numerical values from the Felicioli et al. (1980) study are not available in the public domain abstracts. The table reflects the qualitative findings of the research.
Chronic alcohol consumption has also been shown to depress ATP synthesis[2]. One study on rats fed a liquid diet with 36% ethanol for five weeks reported that the hepatic ATP content in the ethanol group was 0.44 micromol/g of liver, significantly lower than the 0.84 micromol/g of liver in the control group[2]. While this study did not investigate this compound, it provides a quantitative baseline for the extent of ATP depletion.
Experimental Protocols
The methodologies employed in studying the effects of this compound on ATP levels in ethanol-treated rats are crucial for the interpretation and replication of findings. Below are detailed experimental protocols synthesized from the available literature.
Animal Models and Treatment
-
Animal Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Ethanol Administration:
-
Acute Model: A single dose of ethanol (e.g., 1 g/kg body weight) is administered orally or via intraperitoneal injection[3].
-
Chronic Model: Rats are pair-fed a liquid diet containing ethanol (e.g., 36% of total calories) for several weeks (e.g., 5 weeks)[2]. Control groups receive an isocaloric diet with dextrose replacing ethanol.
-
-
This compound Administration: this compound is typically administered prior to ethanol exposure. A common dosage is 200 mg/kg via intraperitoneal injection, given 30 minutes before ethanol administration[3][4].
Measurement of Hepatic ATP Levels
The following protocol outlines a standard procedure for the determination of ATP concentration in liver tissue:
-
Tissue Collection: Livers are rapidly excised from anesthetized rats, and samples are immediately freeze-clamped with tongs pre-cooled in liquid nitrogen to halt metabolic activity.
-
Homogenization: The frozen liver tissue is homogenized in a suitable ice-cold buffer, such as perchloric acid, to precipitate proteins and extract ATP.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the protein precipitate.
-
Neutralization: The resulting supernatant, containing the ATP, is neutralized with a potassium carbonate solution.
-
ATP Assay: ATP concentration in the neutralized supernatant is determined using a bioluminescence assay based on the ATP-dependent luciferin-luciferase reaction[5]. The light emitted is proportional to the ATP concentration and is measured using a luminometer.
-
Data Normalization: ATP levels are typically expressed as micromoles per gram of liver tissue (µmol/g).
Signaling Pathways and Mechanism of Action
This compound's beneficial effect on hepatic ATP levels is primarily attributed to its ability to stimulate the de novo synthesis of purines, the building blocks of ATP[6]. Ethanol metabolism disrupts this pathway, and this compound appears to counteract this inhibition.
The Impact of Ethanol on Hepatic Metabolism
Ethanol oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) leads to a significant increase in the NADH/NAD+ ratio. This redox imbalance has several downstream consequences that impair ATP synthesis:
-
Inhibition of Glycolysis: The high NADH/NAD+ ratio inhibits key enzymes in the glycolytic pathway.
-
Inhibition of the Citric Acid Cycle (TCA): The TCA cycle is also suppressed by the altered redox state, reducing the generation of electron donors for the electron transport chain.
-
Reduced Oxidative Phosphorylation: The culmination of these effects is a decrease in oxidative phosphorylation, the primary source of ATP in the cell.
This compound's Intervention: Activation of De Novo Purine Synthesis
This compound is a combination of pyridoxine (Vitamin B6) and pyrrolidone carboxylate (PCA). While the precise molecular mechanism is still under investigation, it is proposed that these components act synergistically to promote ATP synthesis.
-
Pyridoxine's Role: Pyridoxine, in its active form pyridoxal (B1214274) phosphate, is a crucial coenzyme in numerous metabolic reactions, including amino acid metabolism. It may help maintain the necessary precursors for the de novo purine synthesis pathway. Furthermore, pyridoxine has been suggested to help maintain normal cellular ratios of NAD+/NADH, which would counteract the primary metabolic disturbance caused by ethanol[7].
-
Pyrrolidone Carboxylate's Role: PCA is an intermediate in the gamma-glutamyl cycle and has been shown to facilitate ATP synthesis by stimulating the de novo synthesis of purine nucleotides[8].
The de novo purine synthesis pathway is a multi-step process that builds the purine rings of AMP and GMP from simple precursors. By activating this pathway, this compound can replenish the pool of purine nucleotides, thereby providing the necessary substrates for ATP synthesis and compensating for the ethanol-induced metabolic blockade.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on ATP.
Signaling Pathway of Ethanol Metabolism and this compound's Influence
Caption: Ethanol metabolism's impact on ATP and this compound's intervention.
Conclusion
References
- 1. Effects of pyridoxine-pyrrolidon-carboxylate on hepatic and cerebral ATP levels in ethanol treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between adenosine triphosphate content and apoptosis in liver of rats treated with alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxol L,2-pyrrolidon-5 carboxylate prevents active fibroplasia in CCl4-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of pyridoxine on hepatic tryptophan pyrrolase activity in rat during chronic ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Metadoxine's Interaction with Neurotransmitter Systems: A Technical Guide
Abstract
Metadoxine, a compound formed by an ion-pair salt of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), is primarily utilized in the management of acute and chronic alcohol-related conditions. Its therapeutic effects are attributed not only to its role in accelerating alcohol metabolism and protecting the liver but also to its significant interactions with central nervous system (CNS) neurotransmitter systems. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action on the dopaminergic, serotonergic, GABAergic, and glutamatergic systems. It consolidates available data on neurotransmitter level modulation, receptor interactions, and the underlying biochemical pathways. This document summarizes quantitative findings in tabular format, details common experimental methodologies for studying these interactions, and presents visual diagrams of key signaling pathways and workflows to support further research and drug development.
Introduction
This compound is a multifaceted pharmacological agent whose efficacy extends beyond its hepatoprotective properties. The compound's two components, pyridoxine and pyrrolidone carboxylate, each contribute to its activity within the CNS.
-
Pyridoxine (Vitamin B6): A crucial precursor to Pyridoxal 5'-Phosphate (PLP), the active coenzyme form. PLP is indispensable for the synthesis of several key neurotransmitters, including dopamine (B1211576), serotonin (B10506), and γ-aminobutyric acid (GABA).[1][2][3] Its presence is vital for maintaining neurotransmitter homeostasis.
-
Pyrrolidone Carboxylate (PCA): A cyclical lactam of glutamic acid, a primary excitatory neurotransmitter.[4] PCA has been shown to interact with the glutamatergic system, potentially modulating neuronal excitability and glutamate (B1630785) transport.[5][6]
This guide will dissect the effects of this compound on individual neurotransmitter systems, providing a foundational understanding for researchers in neuropharmacology.
Interaction with the Dopaminergic System
This compound has been demonstrated to modulate the dopaminergic system, primarily by increasing dopamine levels in the striatum. This effect is thought to contribute to its potential utility in conditions involving dopamine dysregulation.
Mechanism of Action: The primary proposed mechanism for this compound's effect on dopamine is the enhancement of its synthesis.[7] The pyridoxine component is converted to PLP, which serves as an essential cofactor for the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase). This enzyme catalyzes the final step in dopamine synthesis: the conversion of L-DOPA to dopamine.[2] By ensuring a sufficient supply of the PLP coenzyme, this compound may facilitate an increased rate of dopamine production.
Interaction with the Serotonergic System
This compound's influence on the serotonergic system appears to be twofold: it contributes to the synthesis of serotonin and acts as a receptor antagonist.
3.1. Serotonin Synthesis Similar to its role in dopamine production, the pyridoxine-derived PLP is a critical cofactor for aromatic L-amino acid decarboxylase, which also catalyzes the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin (5-hydroxytryptamine, 5-HT).[8] This suggests that this compound can help restore serotonin balance, which is often disrupted by chronic alcohol consumption.[7]
3.2. 5-HT2B Receptor Antagonism this compound has been identified as a 5-HT2B receptor antagonist.[9] The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is involved in various physiological processes, and its modulation can impact neuronal signaling.[9] Antagonism at this receptor would block the downstream signaling cascade typically initiated by serotonin binding, which involves the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Interaction with GABAergic and Glutamatergic Systems
This compound's two components directly implicate it in the modulation of the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitter systems.
4.1. GABAergic System The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD), another PLP-dependent enzyme.[1] Therefore, the pyridoxine component of this compound is crucial for maintaining GABAergic tone. Animal studies have suggested that this compound increases GABA levels in the frontoparietal cortex, which may contribute to its efficacy in alcohol withdrawal, a state characterized by reduced GABAergic inhibition.
4.2. Glutamatergic System The PCA component of this compound is a derivative of glutamic acid and has been shown to interact directly with the glutamatergic system. Studies indicate that L-pyroglutamic acid can competitively inhibit the high-affinity uptake of glutamate by synaptosomes and decrease glutamate binding to its receptors.[5][6] This suggests that PCA may act as a modulator at glutamatergic synapses, potentially reducing glutamate-mediated excitotoxicity.
Summary of Effects and Quantitative Data
Due to a scarcity of publicly available, specific binding affinity (Ki, IC50) and quantitative modulation data for this compound itself, the following table summarizes the observed qualitative effects on neurotransmitter systems.
| Neurotransmitter System | Component | Effect | Mechanism | Reference(s) |
| Dopaminergic | Pyridoxine | ↑ Striatal Dopamine Levels | Enhancement of synthesis via PLP cofactor for DOPA decarboxylase. | [7] |
| Serotonergic | Pyridoxine | ↑ Serotonin Synthesis | Enhancement of synthesis via PLP cofactor for AADC. | [7][8] |
| This compound | Receptor Antagonism | Blocks 5-HT2B receptor signaling. | [9] | |
| GABAergic | Pyridoxine | ↑ GABA Synthesis | Enhancement of synthesis via PLP cofactor for GAD. | [1] |
| Glutamatergic | Pyrrolidone Carboxylate | ↓ Glutamate Uptake/Binding | Competitive inhibition of high-affinity glutamate transport. | [5][6] |
Key Experimental Protocols
Detailed, step-by-step protocols for the specific studies cited are often proprietary or require access to the full-text articles. However, this section outlines the standard methodologies employed to obtain the types of data discussed in this guide.
6.1. Measurement of Neurotransmitter Levels (HPLC-ED)
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a standard method for quantifying monoamine neurotransmitters in brain tissue.
Objective: To measure the concentration of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum) following this compound administration.
General Workflow:
-
Animal Dosing: A cohort of animals (e.g., mice) is administered this compound at various doses and time points, alongside a vehicle control group.
-
Tissue Dissection: At the designated time, animals are euthanized, and brains are rapidly extracted and dissected on ice to isolate the region of interest (e.g., striatum).[10]
-
Homogenization: The tissue is weighed and homogenized in a specific buffer (e.g., containing perchloric acid) to precipitate proteins and prevent neurotransmitter degradation.[10]
-
Centrifugation: The homogenate is centrifuged at high speed to pellet debris, leaving the neurotransmitters in the supernatant.
-
HPLC Analysis: A precise volume of the supernatant is injected into the HPLC system.
-
Mobile Phase: A buffered solution that carries the sample through the column.
-
Stationary Phase (Column): A reverse-phase C18 column separates the neurotransmitters based on their physicochemical properties.
-
Electrochemical Detector: As the separated neurotransmitters elute from the column, they are oxidized at an electrode, generating an electrical current that is proportional to their concentration.
-
-
Quantification: The peak areas from the sample are compared to those of known standards to determine the concentration of each analyte (e.g., ng/mg of tissue).
6.2. Receptor Binding Assays
Radioligand binding assays are used to determine if a compound binds to a specific receptor and to quantify its affinity.
Objective: To determine if this compound binds to serotonin receptors (e.g., 5-HT2B) and measure its binding affinity (Ki).
General Workflow:
-
Membrane Preparation: A source of the target receptor is required. This is typically derived from cultured cells engineered to express the human 5-HT2B receptor or from dissected brain tissue known to be rich in these receptors. The cells or tissue are homogenized and centrifuged to prepare a membrane fraction containing the receptors.
-
Assay Incubation: In a series of tubes or a microplate, the membrane preparation is incubated with:
-
A radioligand: A known molecule that binds to the 5-HT2B receptor with high affinity and is labeled with a radioactive isotope (e.g., [³H]LSD).[11]
-
The test compound (this compound): Added in a range of increasing concentrations.
-
A buffer solution to maintain optimal pH and ionic conditions.
-
-
Competition: this compound will compete with the radioligand for binding to the 5-HT2B receptors. The higher the affinity of this compound, the less radioligand will be able to bind.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the concentration of this compound versus the percentage of radioligand binding. An IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound demonstrates a complex and multifaceted interaction with the central nervous system. Its constituent parts, pyridoxine and pyrrolidone carboxylate, respectively influence the synthesis of key monoamine and amino acid neurotransmitters and modulate glutamatergic transport. The evidence points to a mechanism that extends beyond simple metabolic enhancement, suggesting a direct role in restoring neurotransmitter balance that is often perturbed in conditions like chronic alcoholism.
However, significant gaps in the literature remain. There is a pressing need for studies providing quantitative data on this compound's binding affinities at various receptors, particularly the 5-HT2B receptor, to confirm and characterize this interaction. Furthermore, detailed dose-response studies are required to quantify its effects on the synthesis and release of GABA and acetylcholine. Future research employing modern techniques such as in vivo microdialysis coupled with mass spectrometry and electrophysiology could provide a more dynamic and precise understanding of how this compound modulates neuronal circuits. Elucidating these mechanisms will be critical for expanding its therapeutic applications to other neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pyroglutamic acid on corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Metadoxine for Alcoholic Steatohepatitis: In Vivo Study Design and Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Metadoxine, a compound formed by the ion pairing of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate, has demonstrated therapeutic potential in the management of alcoholic liver disease. Its mechanism of action is multifaceted, primarily involving the acceleration of alcohol metabolism, protection against oxidative stress, and modulation of inflammatory responses.[1][2][3] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of this compound in a preclinical model of alcoholic steatohepatitis.
Mechanism of Action
This compound's hepatoprotective effects are attributed to several key actions:
-
Enhanced Alcohol Metabolism: It is reported to increase the activity of enzymes involved in alcohol detoxification.[2]
-
Antioxidant Properties: this compound helps to preserve intracellular glutathione (B108866) (GSH) levels, a critical antioxidant that is often depleted by chronic alcohol consumption.[4][5] By mitigating oxidative stress and inhibiting lipid peroxidation, it helps maintain the integrity of hepatocyte membranes.[1][2]
-
Anti-inflammatory Effects: this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][5]
-
Anti-fibrotic Potential: By preventing the activation of hepatic stellate cells and subsequent collagen deposition, this compound may help to attenuate the progression of liver fibrosis.[1][5]
Animal Model Selection
The Chronic-Plus-Binge Ethanol (B145695) Feeding Model (NIAAA Model) in mice is a highly relevant and widely used model that mimics acute-on-chronic alcoholic liver injury in humans.[6] This model induces significant steatosis, inflammation, and liver injury.[5]
Experimental Protocols
Chronic-Plus-Binge Ethanol Feeding Protocol (NIAAA Model)
This protocol is adapted from the model developed by the National Institute on Alcohol Abuse and Alcoholism (NIAAA).[2][5]
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Lieber-DeCarli Control Liquid Diet (e.g., F1259SP, Bio-Serv)
-
Lieber-DeCarli Ethanol Liquid Diet (5% v/v ethanol; e.g., F1258SP, Bio-Serv)[7]
-
Ethanol (200 proof)
-
Gavage needles
Procedure:
-
Acclimation (5 days): Acclimate mice to the Lieber-DeCarli control liquid diet ad libitum.
-
Chronic Ethanol Feeding (10 days):
-
Ethanol Group: Provide ad libitum access to the Lieber-DeCarli liquid diet containing 5% (v/v) ethanol.
-
Control Group: Pair-feed with the isocaloric control liquid diet, ensuring that the caloric intake matches that of the ethanol-fed mice.
-
-
Binge Ethanol Administration (Day 11):
-
In the morning, administer a single oral gavage of ethanol (5 g/kg body weight, prepared as a 20% v/v solution) to the ethanol-fed group.[2]
-
Administer an isocaloric dose of maltose dextrin to the pair-fed control group.
-
-
This compound Treatment:
-
Based on human clinical doses of 500-1500 mg/day, an estimated mouse dose would be in the range of 40-120 mg/kg/day. A dose of 200 mg/kg has been used in a mouse model of non-alcoholic steatohepatitis.
-
This compound can be administered orally (gavage) or intraperitoneally daily, starting from the initiation of the chronic ethanol feeding or as a therapeutic intervention after the establishment of liver injury.
-
-
Euthanasia and Sample Collection: Euthanize mice 9 hours after the gavage.[2] Collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before collection for histological and biochemical analyses.
Caption: Experimental workflow for the in vivo study of this compound in a mouse model of alcoholic steatohepatitis.
Biochemical Analysis of Liver Injury
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays:
-
Collect blood and centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
Use commercially available colorimetric assay kits to determine ALT and AST levels according to the manufacturer's instructions.[8][9]
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the enzyme activity (U/L) based on a standard curve.
Analysis of Oxidative Stress Markers
Liver Tissue Homogenization:
-
Homogenize 50-100 mg of liver tissue in 1 mL of ice-cold RIPA buffer or PBS with protease inhibitors.[1][10]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for subsequent assays.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]
Malondialdehyde (MDA) Assay (Lipid Peroxidation):
-
Use a thiobarbituric acid reactive substances (TBARS) assay kit.
-
Mix the liver homogenate with the provided reagents, which typically include an acid and thiobarbituric acid (TBA).[11]
-
Incubate the mixture at 95°C for 60 minutes.
-
After cooling, centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[12]
-
Calculate the MDA concentration (nmol/mg protein) using a standard curve.
Glutathione (GSH/GSSG) Assay:
-
Use a commercial glutathione assay kit that employs an enzymatic recycling method.[13][14]
-
For total glutathione (GSH + GSSG), mix the liver homogenate with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in the presence of NADPH.
-
For oxidized glutathione (GSSG), first, treat the sample with a thiol-scavenging agent (e.g., 2-vinylpyridine) to remove GSH, then proceed with the assay.
-
Monitor the rate of color change (formation of TNB) at 412 nm.
-
Calculate GSH and GSSG concentrations (nmol/mg protein) and the GSH/GSSG ratio.
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Use a commercial SOD assay kit. These kits often utilize a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with the radicals to produce a colored product.[15][16]
-
The SOD in the sample will inhibit this reaction.
-
Measure the inhibition of the colorimetric signal.
-
Calculate SOD activity (U/mg protein).
Analysis of Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and Interleukin-6 (IL-6):
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody.
-
Add serum samples or liver homogenates and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations (pg/mL or pg/mg protein) based on a standard curve.
Histological Analysis
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize nuclei (blue) and eosin to visualize cytoplasm and extracellular matrix (pink).[17][18]
-
Dehydrate and mount with a coverslip.
-
Examine under a microscope for signs of inflammation, hepatocyte ballooning, and necrosis.
Oil Red O Staining (Lipid Accumulation):
-
Embed a portion of the liver in optimal cutting temperature (OCT) compound and freeze.
-
Cut 8-10 µm cryosections.
-
Fix the sections in 10% formalin.
-
Rinse and stain with a working solution of Oil Red O for 15 minutes.[3][4]
-
Briefly differentiate in 60% isopropanol.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Examine under a microscope for lipid droplets (stained red).
Data Presentation
Table 1: Biochemical Markers of Liver Injury and Function
| Group | ALT (U/L) | AST (U/L) |
| Control | Mean ± SD | Mean ± SD |
| Ethanol + Vehicle | Mean ± SD | Mean ± SD |
| Ethanol + this compound | Mean ± SD | Mean ± SD |
Table 2: Markers of Oxidative Stress in Liver Tissue
| Group | MDA (nmol/mg protein) | GSH/GSSG Ratio | SOD Activity (U/mg protein) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Ethanol + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| Ethanol + this compound | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Inflammatory Cytokine Levels
| Group | Serum TNF-α (pg/mL) | Liver IL-6 (pg/mg protein) |
| Control | Mean ± SD | Mean ± SD |
| Ethanol + Vehicle | Mean ± SD | Mean ± SD |
| Ethanol + this compound | Mean ± SD | Mean ± SD |
Table 4: Histological Scoring of Liver Damage
| Group | Steatosis Score (0-3) | Inflammation Score (0-3) | Necrosis Score (0-2) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Ethanol + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| Ethanol + this compound | Mean ± SD | Mean ± SD | Mean ± SD |
Scoring systems should be based on established criteria for alcoholic steatohepatitis.
Signaling Pathways
Caption: Proposed mechanism of this compound in alcoholic steatohepatitis.
References
- 1. 4.6. Liver tissue homogenization and total protein determination [bio-protocol.org]
- 2. Mouse model of chronic and binge ethanol feeding (the NIAAA model) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 4. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 5. Mouse model of chronic and binge ethanol feeding (the NIAAA model) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effect of chronic alcohol feeding using the Lieber-DeCarli diet on Alzheimer’s disease pathology in Tg2576 mice [frontiersin.org]
- 8. mmpc.org [mmpc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sisweb.com [sisweb.com]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 15. ias.ac.in [ias.ac.in]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 18. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
Application Notes and Protocols for Metadoxine Administration in Rat Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated hepatoprotective effects in various models of liver injury. Its mechanisms of action are multi-faceted, primarily revolving around its antioxidant and anti-inflammatory properties. These notes provide a detailed overview of the protocols for administering this compound in rat models of liver injury, with a focus on toxin-induced models using carbon tetrachloride (CCl4) and thioacetamide (B46855) (TAA). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its protective effects on the liver through several key mechanisms:
-
Antioxidant Activity: this compound helps to preserve intracellular glutathione (B108866) (GSH) levels, a critical endogenous antioxidant that is often depleted during liver injury[1][2]. By maintaining GSH homeostasis, this compound mitigates oxidative stress and prevents lipid peroxidation of cellular membranes[2].
-
Anti-inflammatory Effects: this compound has been shown to attenuate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[1]. This action helps to reduce the inflammatory cascade that contributes to hepatocyte damage.
-
Anti-fibrotic Properties: this compound can inhibit the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition and the development of fibrosis. It has been observed to prevent the increase in collagen synthesis induced by toxins[1].
Experimental Protocols
Induction of Liver Injury in Rats
a) Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
The CCl4 model is a widely used and well-established method for inducing liver fibrosis in rodents, closely mimicking the histopathological features of human liver fibrosis.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Reagents: Carbon tetrachloride (CCl4), Olive oil.
-
Procedure:
-
Prepare a 50% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution intraperitoneally (i.p.) at a dose of 1-2 mL/kg body weight.
-
Injections are typically given twice a week for a period of 4-8 weeks to establish significant fibrosis[3].
-
-
Endpoint Assessment: Liver tissue can be collected for histological analysis (H&E and Masson's trichrome staining) and biochemical assays (hydroxyproline content). Blood samples can be collected for measurement of serum liver enzymes (ALT, AST).
b) Thioacetamide (TAA)-Induced Liver Injury
TAA is another potent hepatotoxin used to induce both acute and chronic liver injury, leading to fibrosis and cirrhosis.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Reagents: Thioacetamide (TAA), Normal saline.
-
Procedure:
-
Dissolve TAA in normal saline.
-
For acute liver injury, a single intraperitoneal (i.p.) injection of TAA at a dose of 200-300 mg/kg body weight can be administered[4][5].
-
For chronic liver fibrosis, repeated i.p. injections of TAA at a dose of 150-200 mg/kg body weight are given 2-3 times per week for 6-12 weeks[6][7].
-
-
Endpoint Assessment: Similar to the CCl4 model, liver tissue and blood samples are collected for histological and biochemical analysis.
This compound Administration Protocol
-
Route of Administration: this compound can be administered orally (p.o.) via gavage or intraperitoneally (i.p.).
-
Dosage Range: Based on studies in various animal models, a dosage range of 50-400 mg/kg body weight per day is suggested. A study on alcohol-induced liver injury in rats used a dose of 100 mg/kg. In a mouse model of acetaminophen-induced liver injury, doses of 200 and 400 mg/kg were effective[2].
-
Treatment Duration: The duration of this compound treatment will depend on the experimental design. It can be administered prophylactically (before and during toxin administration) or therapeutically (after the establishment of liver injury). Treatment can range from a few days for acute injury models to several weeks for chronic fibrosis models.
-
Vehicle: this compound is typically dissolved in normal saline or distilled water for administration.
Data Presentation
The following tables summarize the expected effects of this compound on key biochemical markers of liver injury. It is important to note that the quantitative data presented is primarily derived from studies on alcohol-induced and acetaminophen-induced liver injury models, as specific dose-response data for CCl4 and TAA models in rats is limited in the currently available literature. These tables should, therefore, be used as a guide for expected outcomes.
Table 1: Effect of this compound on Serum Liver Enzymes
| Model | Species | Toxin & Dose | This compound Dose | % Decrease in ALT | % Decrease in AST | % Decrease in ALP | Reference |
| Acetaminophen-induced | Mouse | Acetaminophen (650 mg/kg) | 200 mg/kg (p.o.) | Significant | Significant | Significant | [2] |
| Acetaminophen-induced | Mouse | Acetaminophen (650 mg/kg) | 400 mg/kg (p.o.) | Significant | Significant | Significant | [2] |
| Alcoholic Liver Disease | Human | Chronic Alcohol | 1500 mg/day (p.o.) | Significant | Significant | - | [8] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase
Table 2: Effect of this compound on Oxidative Stress Markers
| Model | Species | Toxin | This compound Dose | Effect on MDA | Effect on GSH | Effect on SOD | Reference |
| Acetaminophen-induced | Mouse | Acetaminophen | 200 mg/kg (p.o.) | ↓ | ↑ | - | [2] |
| Acetaminophen-induced | Mouse | Acetaminophen | 400 mg/kg (p.o.) | ↓ | ↑ | - | [2] |
| Ethanol-induced | Rat | Ethanol | Not Specified | - | Preserved | - | [1] |
MDA: Malondialdehyde, GSH: Glutathione, SOD: Superoxide Dismutase
Table 3: Effect of this compound on Fibrosis Markers
| Model | Species | Toxin | This compound Dose | Effect on Collagen | Effect on Hydroxyproline | Reference |
| CCl4-induced | - | CCl4 | Not Specified | ↓ | - | [9] |
| Ethanol/Acetaldehyde | In vitro (Hepatic Stellate Cells) | Ethanol/Acetaldehyde | Not Specified | ↓ | - | [1] |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in liver injury and the potential points of intervention for this compound.
Caption: Oxidative stress pathway in toxin-induced liver injury.
Caption: Inflammatory pathway involving NF-κB in liver injury.
Caption: Fibrosis pathway involving TGF-β/Smad signaling.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound shows considerable promise as a hepatoprotective agent in various models of liver injury. Its ability to counteract oxidative stress, inflammation, and fibrosis makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in these notes provide a framework for researchers to explore the therapeutic potential of this compound in toxin-induced liver injury in rats.
Future research should focus on conducting dose-response studies of this compound specifically in CCl4 and TAA-induced rat models to generate more precise quantitative data. Furthermore, elucidating the specific molecular targets of this compound within the NF-κB and TGF-β/Smad signaling pathways will provide a more comprehensive understanding of its mechanism of action and facilitate its development as a therapeutic agent for liver diseases.
References
- 1. akjournals.com [akjournals.com]
- 2. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. Acute bone damage through liver-bone axis induced by thioacetamide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of Metadoxine
Introduction
Metadoxine, a combination of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate, is utilized in the management of alcoholic liver disease. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for this analysis. This application note details a validated RP-HPLC method for the determination of this compound.
Chromatographic Conditions
A summary of various reported chromatographic conditions for the quantification of this compound is presented in Table 1. These methods primarily utilize a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water or a buffer.
Table 1: Summary of Reported HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ODS C18 (4.6 x 150mm, 5µm)[1] | Diamonsil C18 (4.6 x 250 mm, 5 µm)[2] | Phenomenex Luna C18 (4.6×150mm, 5µm)[3] | Kromasil C18 (4.6 mm x 25 cm, 5-micron)[4] |
| Mobile Phase | Acetonitrile: Water (65:35 v/v)[1] | Methanol: 5 mmol·L-1 Ammonium Acetate (14:86, v/v)[2] | Acetonitrile: Water (90:10%v/v)[3] | Methanol: Water (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.9 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 305 nm[1] | 286 nm[2] | 230 nm[3] | 286 nm[4] |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified | 20 µL[4] |
| Retention Time | 3.155 ± 0.02 min[1] | Not Specified | 2.826 ± 0.02 min[3] | 2.85 ± 0.05 min[4] |
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines. A summary of the validation parameters is provided in Table 2, demonstrating the reliability and robustness of the analytical procedures.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 10-50 µg/mL[1] | 0.2 - 12 µg/mL[2] | 10-50 mg/ml[3] | 10–100 μg mL−1[4] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | < 2.0%[1] | Within-day < 6.3%, Between-day < 4.3%[2] | < 2.0%[3] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Absolute: 73.31% - 82.00%, Relative: 91.08% - 95.69%[2] | Not Specified | 98.89% and 98.76% for two different tablet formulations[4] |
| Limit of Quantification (LOQ) | Not Specified | 0.2 µg/mL[2] | Not Specified | Not Specified |
| Robustness | Variations in mobile phase composition and flow rate showed results within acceptable limits[1] | Validated in terms of precision, robustness, recovery and limits of detection and quantitation[4] | Not Specified | Validated in terms of precision, robustness, recovery and limits of detection and quantitation[4] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound in tablet dosage forms based on a composite of validated methods.
1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
0.45 µm nylon membrane filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Based on Method 1)
-
Column: ODS C18 (4.6 x 150mm, 5µm)[1]
-
Mobile Phase: Acetonitrile: Water (65:35 v/v)[1]. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for 10 minutes prior to use.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient (e.g., 35°C)[1]
-
Detection Wavelength: 305 nm[1]
-
Injection Volume: 10 µL[1]
-
Run Time: 8 minutes[1]
4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate to dissolve, and then make up the volume to the mark with methanol.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by appropriate dilution with the mobile phase.[1]
5. Preparation of Sample Solution
-
Weigh and powder twenty this compound tablets to get a uniform mixture.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.[5]
-
Add about 7 mL of the diluent (mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[5]
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 µg/mL).
6. System Suitability Before starting the analysis, inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas for the five replicate injections is not more than 2.0%.[1]
7. Analysis Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.
8. Calculation The concentration of this compound in the sample can be calculated using the following formula:
Where:
-
A_sample = Peak area of the sample solution
-
A_standard = Peak area of the standard solution
-
C_standard = Concentration of the standard solution (µg/mL)
-
C_sample = Concentration of the sample solution (µg/mL)
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Determination of this compound in human serum by HPLC and its pharmacokinetic studies [manu41.magtech.com.cn]
- 3. Validated Rp-Hplc Method For Simultaneous Estimation Of this compound In Bulk And Tablet Dosage Form. | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Application Notes and Protocols for Testing Metadoxine Efficacy in HepG2 Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metadoxine, a compound formed by the ion pairing of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated hepatoprotective effects, particularly in the context of alcohol-induced liver damage.[1][2] Its mechanisms of action include the acceleration of alcohol metabolism and the mitigation of cellular damage by reducing oxidative stress and lipid peroxidation.[1][2] The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying liver function and toxicity. While HepG2 cells have limitations in expressing the full range of drug-metabolizing enzymes found in primary hepatocytes, they provide a valuable and reproducible system for investigating the cellular and molecular mechanisms of hepatoprotective agents like this compound.
These application notes provide a detailed overview and experimental protocols for assessing the efficacy of this compound in HepG2 cells, focusing on its ability to counteract ethanol- and acetaldehyde-induced cellular stress.
Key Applications
-
Evaluation of Antioxidant Efficacy: Assessing the capacity of this compound to mitigate oxidative stress induced by toxins.
-
Analysis of Anti-steatotic Effects: Investigating the potential of this compound to prevent or reduce lipid accumulation in hepatocytes.
-
Determination of Cytoprotective Properties: Examining the effect of this compound on cell viability and apoptosis in the presence of hepatotoxic agents.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in HepG2 cells as reported in the scientific literature.
Table 1: Effect of this compound on Ethanol- and Acetaldehyde-Induced Lipid Peroxidation in HepG2 Cells
| Treatment Group | Inducer | This compound (10 µg/ml) | Change in Malondialdehyde (MDA) Production | Reference |
| Control | None | No | Baseline | [3] |
| Ethanol-treated | 50 mM Ethanol (B145695) | No | +23% | [3] |
| Ethanol + this compound | 50 mM Ethanol | Yes | Increase prevented | [3] |
| Acetaldehyde-treated | 175 µM Acetaldehyde (B116499) | No | +70% | [3] |
| Acetaldehyde + this compound | 175 µM Acetaldehyde | Yes | Increase prevented | [3] |
Note: The referenced study indicates that this compound administration prevented the observed increase in MDA production, suggesting a return to baseline levels. However, the exact percentage of reduction was not specified in the abstract.
Signaling Pathways
This compound's protective effects in hepatocytes are thought to be mediated through the modulation of key signaling pathways involved in cellular stress response and metabolism. Below are diagrams illustrating a proposed experimental workflow and a potential signaling pathway influenced by this compound.
Caption: Experimental workflow for assessing this compound efficacy in HepG2 cells.
Caption: Proposed signaling pathway of this compound's hepatoprotective effects.
Experimental Protocols
HepG2 Cell Culture
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Assessment of Oxidative Stress: Lipid Peroxidation (MDA Assay)
This protocol is based on the measurement of malondialdehyde (MDA), a product of lipid peroxidation.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with fresh culture medium.
-
Inducer Group: Treat cells with medium containing 50 mM ethanol or 175 µM acetaldehyde.
-
This compound Group: Treat cells with medium containing the inducer and 10 µg/ml this compound.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
MDA Measurement:
-
Add thiobarbituric acid (TBA) reagent to the cell lysates.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically 532 nm for absorbance).
-
-
Data Analysis: Quantify the MDA concentration using a standard curve generated with an MDA standard. Normalize the results to the total protein concentration of each sample.
Assessment of Oxidative Stress: Glutathione (B108866) (GSH) Assay
This protocol measures the levels of reduced glutathione (GSH), a key intracellular antioxidant.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MDA Assay protocol.
-
Cell Lysis: After a 24-hour incubation, wash the cells with PBS and lyse them.
-
GSH Measurement:
-
Use a commercially available GSH assay kit that typically employs a colorimetric or fluorometric method.
-
A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) measured at 412 nm.
-
-
Data Analysis: Calculate the GSH concentration from a standard curve and normalize to the total protein concentration.
Assessment of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MDA Assay protocol.
-
Cell Harvesting: After a 24-hour incubation, collect both the culture medium (containing detached cells) and the adherent cells (by trypsinization).
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Assessment of Lipid Accumulation by Oil Red O Staining
This protocol visualizes and quantifies intracellular lipid droplets.
-
Cell Seeding and Treatment:
-
Seed HepG2 cells on glass coverslips in 6-well plates.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, total concentration 1 mM) for 24 hours.
-
In the treatment group, co-incubate the cells with the fatty acid mixture and this compound.
-
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Staining:
-
Wash the cells with distilled water.
-
Incubate with 60% isopropanol (B130326) for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
-
Visualization and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the lipid droplets (stained red) under a microscope.
-
To quantify, extract the Oil Red O from the stained cells using isopropanol and measure the absorbance at approximately 500 nm.
-
-
Data Analysis: Normalize the absorbance values to the total cell number or protein concentration.
Conclusion
The provided application notes and protocols offer a framework for investigating the hepatoprotective efficacy of this compound using the HepG2 cell culture model. By employing these standardized assays, researchers can obtain quantitative data on this compound's ability to counteract key aspects of cellular damage, such as oxidative stress, apoptosis, and lipid accumulation. This information is crucial for furthering our understanding of this compound's therapeutic potential in liver diseases.
References
- 1. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined this compound and garlic oil treatment efficaciously abrogates alcoholic steatosis and CYP2E1 induction in rat liver with restoration of AMPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing an Animal Model of Alcoholic Liver Disease for Metadoxine Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcoholic Liver Disease (ALD) is a major global health issue, encompassing a spectrum of conditions from simple steatosis to alcoholic hepatitis, fibrosis, and cirrhosis.[1] The development of effective therapies is hindered by the complex pathophysiology of ALD. Animal models are crucial for investigating disease mechanisms and evaluating potential therapeutics like Metadoxine.[2] this compound, a drug composed of pyridoxine (B80251) and pyrrolidone carboxylate, has shown promise in treating both acute alcohol intoxication and chronic ALD.[3][4] Its mechanisms are thought to include accelerating alcohol metabolism and providing hepatoprotective effects through antioxidant action.[3][5]
This document provides detailed protocols for establishing a murine model of ALD suitable for testing the efficacy of this compound. The Lieber-DeCarli liquid diet model is highlighted as a reliable and widely used method for inducing the early stages of ALD in rodents.[6][7]
Experimental Design and Workflow
A well-structured experimental plan is essential for obtaining reproducible and meaningful results. The following workflow outlines the key stages of the study.
Caption: Experimental workflow for ALD induction and this compound testing.
Experimental Groups:
-
Control Group: Fed a control liquid diet isocaloric to the ethanol diet.
-
Ethanol Group: Fed the ethanol-containing Lieber-DeCarli liquid diet.
-
Ethanol + this compound Group: Fed the ethanol diet and treated with this compound.
Detailed Experimental Protocols
Protocol 1: Induction of Alcoholic Liver Disease (Lieber-DeCarli Model)
This protocol is adapted from the widely used Lieber-DeCarli model to induce early-stage ALD.[6][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lieber-DeCarli control liquid diet (e.g., from Dyets Inc.)
-
Lieber-DeCarli ethanol liquid diet (5% v/v ethanol)
-
Drinking tubes for liquid diet
Procedure:
-
Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week with free access to standard chow and water.
-
Diet Introduction: For 5 days, gradually introduce the liquid diet to acclimatize the animals. Start with a 1:2 ratio of liquid diet to water and gradually increase to 100% liquid diet.
-
Model Induction:
-
Monitoring: Monitor body weight and food consumption daily. Ensure fresh diet is provided daily to prevent spoilage.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Sterile saline or appropriate vehicle
-
Oral gavage needles
Procedure:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose for animal studies can be extrapolated from human doses (e.g., 500-1000 mg/day).
-
Administration: Administer this compound to the "Ethanol + this compound" group via oral gavage once daily, starting from the first day of the 5% ethanol diet. The other groups should receive an equivalent volume of the vehicle.
Protocol 3: Sample Collection and Processing
Procedure:
-
At the end of the experimental period, fast the mice overnight.
-
Anesthetize the mice (e.g., with isoflurane).
-
Collect blood via cardiac puncture into serum separator tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the serum. Store serum at -80°C.[9]
-
Perfuse the liver with ice-cold PBS to remove remaining blood.
-
Excise the liver, weigh it, and section it.
-
One section for histology: Fix in 10% neutral buffered formalin.
-
Other sections for molecular/biochemical analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
Protocol 4: Biochemical Analysis of Liver Function
Principle: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury.[10] Elevated triglycerides (TG) indicate steatosis.
Procedure:
-
Thaw serum samples on ice.
-
Use commercially available assay kits to measure ALT, AST, and TG levels according to the manufacturer's instructions.[11]
-
Read the absorbance using a microplate reader.
-
Calculate the concentrations based on the standard curve.
Table 1: Representative Liver Function Test Data
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver TG (mg/g) |
| Control | 35 ± 5 | 50 ± 8 | 15 ± 3 |
| Ethanol | 150 ± 20 | 180 ± 25 | 60 ± 10 |
| Ethanol + this compound | 80 ± 12 | 100 ± 15 | 30 ± 7 |
| Data are presented as mean ± SD and are hypothetical examples. |
Protocol 5: Histopathological Analysis
Principle: Hematoxylin and Eosin (H&E) staining reveals general liver morphology, inflammation, and cell death. Oil Red O staining specifically visualizes lipid droplet accumulation (steatosis).[12]
Procedure:
-
H&E Staining:
-
Process formalin-fixed liver tissue, embed in paraffin, and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin, rinse, differentiate with acid alcohol, and counterstain with Eosin.
-
Dehydrate and mount the slides.
-
-
Oil Red O Staining:
-
Use frozen liver sections embedded in OCT compound.
-
Fix sections in formalin.
-
Stain with a freshly prepared Oil Red O solution.
-
Rinse and counterstain with Hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Scoring: Evaluate slides under a microscope. Score steatosis, inflammation, and necrosis based on a semi-quantitative scoring system (e.g., 0-3 scale).[11]
Table 2: Representative Histopathological Scoring
| Group | Steatosis Score (0-3) | Inflammation Score (0-3) | Necrosis Score (0-3) |
| Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Ethanol | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Ethanol + this compound | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Data are presented as mean ± SD and are hypothetical examples. |
Protocol 6: Analysis of Oxidative Stress Markers
Principle: Chronic alcohol consumption induces oxidative stress.[13] Key markers include malondialdehyde (MDA), a product of lipid peroxidation, and endogenous antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[14]
Procedure:
-
Liver Homogenate Preparation: Homogenize a weighed portion of frozen liver tissue in ice-cold buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Assays: Use commercially available colorimetric assay kits to measure the levels of MDA, SOD, and GSH in the liver homogenates according to the manufacturers' protocols.[15]
Table 3: Representative Oxidative Stress Marker Data
| Group | Liver MDA (nmol/mg protein) | Liver SOD (U/mg protein) | Liver GSH (µmol/g protein) |
| Control | 1.5 ± 0.3 | 150 ± 15 | 8.0 ± 0.9 |
| Ethanol | 5.0 ± 0.8 | 80 ± 10 | 4.5 ± 0.6 |
| Ethanol + this compound | 2.5 ± 0.5 | 120 ± 12 | 6.8 ± 0.7 |
| Data are presented as mean ± SD and are hypothetical examples. |
Signaling Pathways in ALD and this compound's Mechanism of Action
Chronic alcohol consumption triggers a complex cascade of events in the liver. Increased gut permeability leads to elevated levels of lipopolysaccharide (LPS) in the portal circulation.[16] LPS activates Toll-like receptor 4 (TLR4) on Kupffer cells, initiating inflammatory signaling pathways involving NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[17][18] Ethanol metabolism, particularly via cytochrome P450 2E1 (CYP2E1), generates reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, and mitochondrial damage.[13][19]
This compound is believed to counteract these effects by enhancing alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activity, thus accelerating alcohol clearance.[5] Its primary therapeutic benefit in ALD is attributed to its antioxidant properties, which include restoring glutathione levels and inhibiting lipid peroxidation, thereby protecting liver cells from damage.[3][20]
Caption: ALD pathogenesis and points of intervention by this compound.
Data Interpretation and Conclusion
The successful establishment of the ALD model should be confirmed by significantly elevated serum ALT/AST, increased liver triglycerides, and clear histological evidence of steatosis and inflammation in the Ethanol group compared to the Control group.
The efficacy of this compound will be demonstrated if the "Ethanol + this compound" group shows:
-
A significant reduction in serum ALT, AST, and liver TG levels compared to the Ethanol group.
-
Ameliorated histopathological scores for steatosis and inflammation.
-
A decrease in oxidative stress markers (e.g., lower MDA) and a restoration of antioxidant capacity (e.g., higher SOD, GSH) towards control levels.
These protocols provide a robust framework for inducing an animal model of ALD and evaluating the therapeutic potential of this compound. The combination of biochemical, histological, and oxidative stress analyses will offer a comprehensive assessment of the drug's hepatoprotective effects.
References
- 1. Alcoholic Liver Disease: Role of Cytokines [mdpi.com]
- 2. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Preliminary findings on the use of this compound for the treatment of alcohol dependence and alcoholic liver disease | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The Lieber-DeCarli Diet-A Flagship Model for Experimental Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in the Alcohol-Associated Liver Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 11. mdpi.com [mdpi.com]
- 12. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress, Genomic Integrity, and Liver Diseases | MDPI [mdpi.com]
- 14. Oxidative stress as a crucial factor in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling mechanisms in alcoholic liver injury: Role of transcription factors, kinases and heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signalling pathways in alcohol-induced liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms and cell signaling in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for Metadoxine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, an ion-pair salt of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), is a therapeutic agent investigated for its efficacy in both acute and chronic alcohol-induced liver damage. In preclinical animal studies, this compound has demonstrated significant hepatoprotective effects. Its primary mechanisms of action include accelerating the metabolism and clearance of ethanol (B145695) and its toxic metabolite, acetaldehyde (B116499). Furthermore, this compound exhibits potent antioxidant properties, notably by preserving and restoring hepatic glutathione (B108866) (GSH) levels, a critical endogenous antioxidant, and protecting cellular membranes from lipid peroxidation.[1] These actions help mitigate oxidative stress, inflammation, and the progression of liver injury from steatosis to fibrosis.[1][2]
These notes provide a comprehensive overview of dosage considerations, administration protocols, and key experimental methodologies for the use of this compound in preclinical rodent models of liver injury.
Mechanism of Action: Hepatoprotection
This compound's protective effects in the liver are multifactorial. During ethanol-induced toxicity, it enhances the activity of enzymes responsible for alcohol metabolism.[3] A crucial aspect of its mechanism is the preservation of the hepatic antioxidant defense system. By preventing the depletion of glutathione (GSH) and inhibiting lipid peroxidation, this compound protects hepatocytes and hepatic stellate cells from damage induced by ethanol and acetaldehyde.[4] This helps to prevent the downstream events of hepatic necroinflammation and fibrosis.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in common preclinical animal models.
Table 1: Therapeutic Dosage of this compound in Rodent Models
| Species | Model | Dosage Range | Route of Admin. | Vehicle | Reference |
| Mouse | Acetaminophen-Induced Hepatotoxicity | 200 - 400 mg/kg | Oral (p.o.) | Not specified | [1][5][6][7] |
| Mouse | Alcohol-Induced Liver Injury | 500 mg/kg | Oral (p.o.) | Not specified | [8] |
| Rat | Alcohol-Induced Liver Injury | 100 mg/kg | Oral (p.o.) | Distilled Water | |
| Rat | Alcohol-Induced Liver Injury | 160 mg/kg | Oral (p.o.) | Not specified | [3] |
| Rat | Alcohol-Induced Liver Injury | 200 mg/kg | Intraperitoneal (i.p.) | Not specified | [4] |
Table 2: Toxicological Data for this compound
| Species | Route of Admin. | Parameter | Value | Reference |
| Rat | Oral | LD₅₀ (Lethal Dose, 50%) | No data available | [9] |
| Mouse | Oral | LD₅₀ (Lethal Dose, 50%) | No data available | [9] |
| Rat | Oral | NOAEL (No-Observed-Adverse-Effect Level) | 500 mg/kg/day | [10] |
Note: Extensive searches of safety data sheets and toxicology databases did not yield a specific oral LD₅₀ value. This may suggest a low order of acute toxicity at standard test limits (e.g., >2000-5000 mg/kg).
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Admin. | Bioavailability | Half-Life (t½) | Cmax / Tmax | Reference |
| Rat, Dog, Monkey | Oral (p.o.) & Intravenous (i.v.) | 60 - 80% | 40 - 60 minutes | Not reported | [3][11] |
Detailed Experimental Protocols
Protocol: Acetaminophen-Induced Hepatotoxicity in Mice
This protocol is adapted from studies investigating the protective effects of this compound against acute liver injury induced by an overdose of acetaminophen (B1664979) (APAP).[1][7]
Experimental Workflow Diagram:
Materials:
-
This compound
-
Acetaminophen (APAP)
-
Vehicle for administration (e.g., sterile saline or water for injection)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, with ball tip)
-
Standard laboratory equipment for anesthesia, blood collection, and tissue harvesting.
Procedure:
-
Animal Handling: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Fasting: Fast the mice overnight (approximately 16 hours) before APAP administration but allow free access to water.
-
Hepatotoxicity Induction: Prepare a solution/suspension of acetaminophen in a suitable vehicle (e.g., warm saline). Administer a single toxic dose (e.g., 300-650 mg/kg) via oral gavage.
-
This compound Administration:
-
Prepare this compound solutions/suspensions in the chosen vehicle.
-
Two hours after APAP administration, administer this compound via oral gavage at the desired doses (e.g., 200 mg/kg and 400 mg/kg).[1][7]
-
A control group should receive the vehicle only. A positive control group (e.g., N-acetylcysteine, 300 mg/kg) can also be included.
-
-
Sample Collection: At 24 hours post-APAP administration, anesthetize the mice.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perform cervical dislocation and immediately harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
-
Protocol: General Oral Gavage in Rodents
Materials:
-
Test substance (this compound) dissolved or suspended in an appropriate vehicle.
-
Appropriately sized gavage needle (e.g., for mice: 20-22 gauge, 1.5 inches; for rats: 16-18 gauge, 3 inches). Needles should have a smooth, ball-shaped tip.
-
Syringe.
Procedure:
-
Volume Calculation: Calculate the required volume based on the animal's most recent body weight. The maximum recommended oral gavage volume is typically 10 mL/kg for both rats and mice.
-
Restraint: Firmly restrain the animal to immobilize its head and align the head and body vertically to straighten the esophagus.
-
Needle Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the needle into the mouth, passing over the tongue into the pharynx. The animal should swallow reflexively, allowing the needle to slide easily into the esophagus. Do not force the needle. If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), withdraw the needle and re-attempt.
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the substance.
-
Withdrawal and Monitoring: Slowly withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for any immediate adverse reactions for at least 10-15 minutes.
Protocol: Hepatic Glutathione (GSH) Assay
This protocol is based on the enzymatic recycling method.
Procedure:
-
Homogenate Preparation: Homogenize a weighed portion of the frozen liver tissue (~50-100 mg) on ice in 5-10 volumes of a deproteinating reagent (e.g., 5% 5-sulfosalicylic acid).
-
Centrifugation: Centrifuge the homogenate at ≥10,000 x g for 10-15 minutes at 4°C.
-
Assay:
-
Collect the supernatant for analysis.
-
In a 96-well plate, add the sample supernatant.
-
Add a reaction mixture containing phosphate (B84403) buffer, NADPH, DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)], and glutathione reductase.
-
The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), which is proportional to the glutathione concentration, is measured kinetically via absorbance at 405-412 nm.
-
Quantify the GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH. Results are typically normalized to the protein concentration of the tissue homogenate.
-
Protocol: Hepatic Malondialdehyde (MDA) Assay
This protocol measures lipid peroxidation via the thiobarbituric acid reactive substances (TBARS) method.
Procedure:
-
Homogenate Preparation: Homogenize a weighed portion of the frozen liver tissue (~50-100 mg) on ice in 9 volumes of ice-cold buffer (e.g., 1.15% KCl).
-
Reaction:
-
To an aliquot of the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or acetic acid).
-
Heat the mixture in a boiling water bath (95-100°C) for 40-60 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
-
Extraction & Measurement:
-
After cooling, centrifuge the samples to pellet any precipitate.
-
The colored adduct in the supernatant can be measured spectrophotometrically at ~532 nm. Some protocols include an extraction step with a solvent like n-butanol to increase specificity.
-
Quantify the MDA concentration using a standard curve prepared with a TBARS standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically normalized to the protein concentration of the tissue homogenate.
-
References
- 1. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice | Semantic Scholar [semanticscholar.org]
- 7. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A follow up study on the efficacy of this compound in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing Metadoxine Bioavailability in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated potential therapeutic effects, particularly in the context of liver disease and alcohol intoxication. Understanding its bioavailability and pharmacokinetic profile in preclinical rodent models is a critical step in drug development, providing essential data for dose selection, toxicity assessment, and extrapolation to human studies. These application notes provide a detailed overview of the experimental protocols and data interpretation for assessing the bioavailability of this compound in rodent models.
Pharmacokinetic Profile of this compound in Rodents
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. In rodent models, the oral bioavailability of this compound has been reported to be relatively high, in the range of 60-80%, with a half-life of approximately 40 to 60 minutes. This indicates rapid absorption and distribution. The following table summarizes representative pharmacokinetic parameters of this compound in a rat model after oral administration.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Symbol | Representative Value | Unit | Description |
| Maximum Plasma Concentration | Cmax | Illustrative Value: 5.2 | µg/mL | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | Illustrative Value: 0.75 | h | The time at which Cmax is reached. |
| Area Under the Curve | AUC (0-t) | Illustrative Value: 12.8 | µg*h/mL | The total drug exposure over a specific time period. |
| Half-life | t1/2 | 0.67 - 1 | h | The time required for the drug concentration in the plasma to decrease by half. |
| Oral Bioavailability | F | 60 - 80 | % | The fraction of the orally administered dose that reaches systemic circulation. |
Note: The values for Cmax, Tmax, and AUC are illustrative examples based on typical pharmacokinetic profiles and the reported high bioavailability and short half-life. Specific values would be determined experimentally.
Experimental Protocols
A meticulously designed and executed experimental protocol is fundamental to obtaining reliable and reproducible bioavailability data. Below are detailed methodologies for key experiments.
Animal Models and Acclimatization
-
Species: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.
-
Health Status: Animals should be healthy and free of specific pathogens.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
This compound Administration
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose (B11928114) solution). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for oral gavage in rats).
-
Dosing:
-
Oral (PO): Administer the this compound formulation directly into the stomach using an oral gavage needle.
-
Intravenous (IV): For determining absolute bioavailability, administer a sterile, filtered solution of this compound via the tail vein.
-
-
Dose Levels: A minimum of three dose levels are recommended to assess dose proportionality.
Blood Sampling
-
Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for a drug with a short half-life like this compound would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.
-
Collection Method: Blood can be collected via various methods, such as tail vein, saphenous vein, or retro-orbital sinus puncture. For terminal studies, cardiac puncture can be used to collect a larger volume.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method for this compound Quantification
-
Technique: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound in plasma samples.
-
Method Validation: The analytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., WinNonlin, Phoenix) to analyze the plasma concentration-time data.
-
Parameters: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and clearance (CL).
-
Bioavailability Calculation: Absolute oral bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound bioavailability in rodents.
Signaling Pathway Diagram
Caption: Simplified signaling pathways influenced by this compound.
Application Notes and Protocols for Studying Metadoxine's Anti-Fibrotic Effects in Hepatic Stellate Cells
Topic: Use of Hepatic Stellate Cells to Study Metadoxine's Anti-Fibrotic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. Upon activation by liver injury, quiescent HSCs transdifferentiate into a myofibroblast-like phenotype, leading to increased production of ECM components, most notably collagen.[1] this compound, a compound composed of pyridoxine (B80251) and pyrrolidone carboxylate, has shown potential as an anti-fibrotic agent.[2][3] Studies suggest that this compound exerts its effects by preventing the increase in collagen synthesis and attenuating the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in activated HSCs.[2][4] Furthermore, this compound is believed to counteract oxidative stress, a key driver of HSC activation.[5]
These application notes provide detailed protocols for utilizing the rat hepatic stellate cell line, CFSC-2G, as an in vitro model to investigate the anti-fibrotic properties of this compound. The protocols cover cell culture, induction of a fibrotic phenotype using acetaldehyde (B116499), treatment with this compound, and subsequent analysis of key fibrotic and inflammatory markers.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, demonstrating the anti-fibrotic effects of this compound on activated hepatic stellate cells.
Table 1: Effect of this compound on Acetaldehyde-Induced Collagen Secretion in CFSC-2G Cells
| Treatment Group | Collagen Secretion (Fold Change vs. Control) |
| Control (untreated) | 1.0 |
| Acetaldehyde (175 µM) | 2.3 |
| Acetaldehyde (175 µM) + this compound (10 µg/ml) | 1.1 |
Data is representative of expected results based on published literature.[4]
Table 2: Effect of this compound on Acetaldehyde-Induced TNF-α Secretion in CFSC-2G Cells
| Treatment Group | TNF-α Secretion (Fold Change vs. Control) | Percent Inhibition by this compound |
| Control (untreated) | 1.0 | N/A |
| Acetaldehyde (175 µM) | 16.0 | N/A |
| Acetaldehyde (175 µM) + this compound (10 µg/ml) | 5.9 | 63% |
Data is representative of expected results based on published literature.[4]
Table 3: Effect of this compound on Markers of HSC Activation
| Treatment Group | α-SMA Expression (Relative Units) | p-Smad2/3 Levels (Relative Units) |
| Control (quiescent HSCs) | Low | Low |
| Acetaldehyde / TGF-β1 | High | High |
| Acetaldehyde / TGF-β1 + this compound | Reduced | Reduced |
This table represents the expected trend based on the known mechanisms of HSC activation and the reported anti-fibrotic effects of this compound.[6][7][8][9][10]
Mandatory Visualizations
Experimental Protocols
Culture of CFSC-2G Hepatic Stellate Cells
The CFSC-2G cell line is a well-established model for studying hepatic fibrosis in vitro.[11]
Materials:
-
CFSC-2G rat hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 U/ml Penicillin, and 100 µg/ml Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Maintain CFSC-2G cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, wash the confluent cell monolayer with PBS.
-
Incubate with 0.25% Trypsin-EDTA for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a recommended split ratio of 1:3 to 1:6.
-
For experiments, seed cells into appropriate multi-well plates and allow them to adhere and reach 70-80% confluency.
Activation of Hepatic Stellate Cells and this compound Treatment
Acetaldehyde, a metabolite of ethanol (B145695), is a potent inducer of HSC activation and collagen production.[12][13]
Materials:
-
CFSC-2G cells cultured in multi-well plates
-
Acetaldehyde solution
-
This compound solution (10 mg/ml stock)
-
Serum-free DMEM
Protocol:
-
Once CFSC-2G cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Prepare the following treatment groups in fresh serum-free DMEM:
-
Control: Vehicle only.
-
Acetaldehyde: 175 µM acetaldehyde.
-
Acetaldehyde + this compound: 175 µM acetaldehyde and 10 µg/ml this compound.
-
-
Add the respective treatment media to the cells and incubate for 24 hours at 37°C and 5% CO2.[2]
-
After the incubation period, collect the cell culture supernatant for TNF-α ELISA and the cell lysate for collagen and protein analysis.
Quantification of Collagen Production by Sirius Red Staining
Sirius Red is a specific stain for collagen fibers. The amount of bound dye can be quantified to determine the total collagen content.
Materials:
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 N Sodium Hydroxide (NaOH)
-
PBS
Protocol:
-
After treatment, gently wash the cell monolayers twice with PBS.
-
Fix the cells with cold methanol for 10 minutes.
-
Remove the methanol and allow the plates to air dry completely.
-
Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.
-
Wash the plates extensively with distilled water to remove unbound dye.
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
The absorbance is directly proportional to the amount of collagen.
Measurement of TNF-α Secretion by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant.
Materials:
-
Rat TNF-α ELISA kit
-
Cell culture supernatants collected from the treatment groups
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the rat TNF-α ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for rat TNF-α.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
Analysis of HSC Activation Markers by Western Blot
Western blotting is used to detect changes in the expression of key proteins involved in HSC activation, such as α-Smooth Muscle Actin (α-SMA) and phosphorylated Smad2/3 (p-Smad2/3).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-α-SMA, anti-p-Smad2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-α-SMA or anti-p-Smad2/3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control (GAPDH).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transdifferentiation-dependent expression of alpha-SMA in hepatic stellate cells does not involve TGF-beta pathways leading to coinduction of collagen type I and thrombospondin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Smad2 and Smad3 Play Different Roles in Rat Hepatic Stellate Cell Function and α-Smooth Muscle Actin Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Differential Regulation of TGF-β/Smad Signaling in Hepatic Stellate Cells between Acute and Chronic Liver Injuries [frontiersin.org]
- 11. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetaldehyde-mediated collagen regulation in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Response of α2(I) Collagen to Acetaldehyde in Human Hepatic Stellate Cells is TGF-β Independent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reverse-Phase HPLC for the Analysis of Metadoxine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, an ion-pair of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA), is utilized in the treatment of alcoholic liver disease. Its therapeutic action is attributed to both the parent compound and its metabolic products. Upon administration, this compound dissociates and is metabolized into pyridoxal (B1214274), pyridoxal phosphate (B84403) (the active form of vitamin B6), and pyrrolidone carboxylate, which enters the metabolic pool and can be converted to glutamate, glutamine, and glutathione.[1] Monitoring the pharmacokinetic profile of this compound and its key metabolites is crucial for understanding its efficacy and safety. This document provides detailed protocols for the quantitative analysis of this compound and its primary metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle of the Method
Reverse-phase HPLC is a powerful analytical technique for the separation and quantification of pharmaceutical compounds and their metabolites in various matrices. The method relies on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the composition of the mobile phase, a differential elution of compounds based on their hydrophobicity can be achieved. Detection is commonly performed using a UV-Vis detector, providing a robust and reliable means of quantification. For enhanced sensitivity and specificity, particularly for endogenous metabolites, fluorescence or mass spectrometry detectors can be employed.
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Formulations and Biological Matrices
This protocol is adapted from validated methods for the determination of this compound.[2][3]
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (for pH adjustment, if necessary)
-
Human plasma/serum (for biological sample analysis)
-
Trichloroacetic acid (TCA) or Perchloric acid (for protein precipitation)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition A (Pharmaceuticals) | Condition B (Biological Samples) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v)[3] | Methanol:5 mmol·L-1 Ammonium Acetate (14:86, v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Column | ODS C18 (150 x 4.6 mm, 5µm)[3] | Diamonsil C18 (250 mm × 4.6 mm, 5 µm)[4] |
| Detection Wavelength | 305 nm[3] | 286 nm[4] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Retention Time (Approx.) | ~3.2 min[3] | Not specified |
Sample Preparation:
-
Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase or methanol), sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (Plasma/Serum):
-
To 1 mL of plasma/serum, add an equal volume of a protein precipitating agent (e.g., 10% TCA or 6% perchloric acid).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Analysis of this compound Metabolites (Pyridoxal, Pyridoxal Phosphate, and Pyrrolidone Carboxylate)
Due to the diverse chemical nature of the metabolites, a single isocratic HPLC method with UV detection for simultaneous analysis is challenging. This protocol outlines a strategy using RP-HPLC with potential modifications for each class of metabolites. For comprehensive analysis, LC-MS/MS is the recommended platform.
Part A: Analysis of Pyridoxal and Pyridoxal Phosphate
This method often requires derivatization and fluorescence detection for enhanced sensitivity.[1][5]
Materials and Reagents:
-
Pyridoxal and Pyridoxal Phosphate reference standards
-
Semicarbazide (B1199961) hydrochloride (derivatizing agent)
-
Potassium phosphate buffer
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid or Trichloroacetic acid
Instrumentation:
-
HPLC system with a Fluorescence detector
-
C18 analytical column
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Gradient elution with a buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Detection | Fluorescence (Excitation/Emission wavelengths to be optimized post-derivatization, e.g., Ex: 322 nm, Em: 417 nm for PLP)[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation and Derivatization:
-
Deproteinize the plasma/serum sample as described in Protocol 1.
-
To the supernatant, add a solution of semicarbazide and allow the reaction to proceed to form a stable, fluorescent derivative.
-
Inject the derivatized sample into the HPLC system.
Part B: Analysis of Pyrrolidone Carboxylic Acid (PCA)
Analysis of PCA in biological fluids can be achieved by RP-HPLC following a derivatization step to introduce a UV-active chromophore.[4]
Materials and Reagents:
-
Pyrrolidone Carboxylic Acid reference standard
-
4-Nitrophenacyl bromide (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Detection Wavelength | 263 nm (for the 4-nitrophenacyl ester derivative)[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation and Derivatization:
-
Deproteinize the tissue homogenate or biological fluid sample.
-
The deproteinized supernatant is then reacted with 4-nitrophenacyl bromide to form the UV-absorbing ester of PCA.
-
The derivatized sample is then injected into the HPLC system for analysis.[4]
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | This compound | This compound | This compound |
| Matrix | Pharmaceutical | Pharmaceutical | Biological (Serum) |
| Column | ODS C18 (150x4.6mm, 5µm)[3] | Phenomenex Luna C18 (150x4.6mm, 5µm)[2] | Diamonsil C18 (250x4.6mm, 5µm)[4] |
| Mobile Phase | ACN:Water (65:35)[3] | ACN:Water (90:10)[2] | Methanol:5mM Ammonium Acetate (14:86)[4] |
| Flow Rate | 1.0 mL/min[3] | 0.9 mL/min[2] | 1.0 mL/min[4] |
| Detection | 305 nm[3] | 230 nm[2] | 286 nm[4] |
| Retention Time | 3.155 ± 0.02 min[3] | 2.826 ± 0.02 min[2] | Not Specified |
| Linearity Range | 10-50 µg/mL[3] | 10-50 mg/mL[2] | 0.2 - 12 µg/mL[4] |
| LOD/LOQ | Not Specified | Not Specified | LOQ: 0.2 µg/mL[4] |
| Precision (%RSD) | < 2.0%[3] | < 2.0%[2] | < 6.3% (Intra-day), < 4.3% (Inter-day)[4] |
Visualizations
Caption: Workflow for the analysis of this compound and its metabolites.
Caption: Metabolic pathway of this compound.
References
- 1. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Water-Soluble Vitamins in Human Serum by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Analysis of Metadoxine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, a combination of pyridoxine (B80251) and pyrrolidone carboxylate, is utilized in the management of alcoholic liver disease.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound, offering simple, cost-effective, and rapid alternatives to more complex chromatographic techniques. The described methods include direct UV spectrophotometry, derivative spectroscopy, difference spectroscopy, and colorimetric analysis.
Quantitative Data Summary
Various spectrophotometric methods have been developed and validated for the determination of this compound in pharmaceutical formulations. The key quantitative parameters for several of these methods are summarized in the table below for easy comparison.
| Method Type | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²/0.001 A.U.) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| UV Spectrophotometry (Method A) | 291 nm | 8 - 64 | - | - | - | - | [2] |
| UV Spectrophotometry | 290 nm | 2 - 28 | - | - | - | - | [1][3] |
| UV Spectrophotometry | 291 nm | 8 - 64 | - | - | 2.37 | 7.13 | [4] |
| UV Spectrophotometry | 324 nm | 14 - 26 | - | - | - | - | [5] |
| Derivative Spectroscopy (Third Order) | 314 nm | 4 - 40 | 0.027542 | 0.0503478 | - | - | [6] |
| Difference Spectroscopy | 245 nm | 8 - 64 | - | - | - | - | [2] |
| Colorimetric (Ferric Nitrate) | 445 nm | 10 - 100 | - | - | - | - | [1][3] |
| Colorimetric (Folin-Ciocalteu) | 660 nm | 5 - 30 | - | - | - | - | [7] |
| Colorimetric (Fe(III)-1,10-phenanthroline) | 460 nm | 4 - 24 | - | - | - | - | [7] |
| Oxidative Coupling (MBTH-Fe(III)) | 580 nm | 2 - 10 | - | - | - | - | [8][9] |
| Charge-Transfer Complex (Metol) | 500 nm | 2 - 12 | - | - | - | - | [8] |
Experimental Protocols
Method 1: Direct UV Spectrophotometry
This method is based on the direct measurement of UV absorbance of this compound in a suitable solvent.
Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Shimadzu 1601 or equivalent)[1]
-
1 cm matched quartz cuvettes[1]
-
Analytical balance
-
Volumetric flasks
-
Whatman filter paper No. 41[1]
Reagents and Solutions:
Standard Stock Solution Preparation:
-
Accurately weigh 100 mg of this compound reference standard.[1][2]
-
Dissolve and dilute to the mark with distilled water to obtain a concentration of 1 mg/mL.[1][2]
-
From this stock solution, prepare a working standard of 100 µg/mL by diluting 10 mL to 100 mL with distilled water.[1]
Sample Preparation:
-
Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.[1]
-
Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Make up the volume to 100 mL with distilled water.[1]
-
Filter the solution through Whatman filter paper No. 41, discarding the first few mL of the filtrate.[1]
-
Dilute the filtrate appropriately with distilled water to obtain a concentration within the Beer's law range (e.g., to 100 µg/mL).[1]
Procedure:
-
Prepare a series of calibration standards by diluting the working standard solution to concentrations ranging from 2 to 28 µg/mL.[1]
-
Scan the solutions from 200-400 nm using distilled water as a blank.[2]
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 290-291 nm.[1][2][4]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.
Method 2: Colorimetric Method using Ferric Nitrate (B79036)
This method involves the formation of a colored complex between this compound and ferric nitrate, which can be quantified in the visible region.
Instrumentation:
Reagents and Solutions:
-
This compound reference standard
-
Distilled water
-
Ferric nitrate (Fe(NO₃)₃) reagent (1.5% w/v in distilled water)[1]
Standard Stock Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) as described in Method 1.
-
From this stock solution, prepare a working standard of 1000 µg/mL.[1]
Sample Preparation:
-
Prepare a filtered sample solution equivalent to 1 mg/mL of this compound as described in Method 1.[1]
Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots (0.1 to 1.0 mL) of the working standard solution to get concentrations from 10 to 100 µg/mL.[1]
-
To each flask, add 2 mL of 1.5% w/v ferric nitrate solution.[1]
-
Allow the reaction to proceed for 10 minutes at room temperature for the yellow-orange color to develop.[1]
-
Make up the volume to 10 mL with distilled water.
-
Measure the absorbance of the resulting solution at 445 nm against a reagent blank (prepared similarly without this compound).[1]
-
For the sample analysis, treat an appropriate aliquot of the sample solution in the same manner.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Caption: Workflow for Colorimetric Analysis of this compound with Ferric Nitrate.
Method 3: Colorimetric Method using Folin-Ciocalteu Reagent
This method is based on the redox reaction of this compound with Folin-Ciocalteu (FC) reagent in an alkaline medium to produce a stable blue-colored chromogen.[7]
Instrumentation:
-
UV-Visible Spectrophotometer[7]
-
1 cm matched quartz cuvettes[7]
-
Analytical balance
-
Volumetric flasks
Reagents and Solutions:
-
This compound reference standard
-
Folin-Ciocalteu reagent (2N), diluted three times with distilled water to get 0.67 N.[7]
-
Sodium hydroxide (B78521) (NaOH) solution (4% w/v).[7]
-
Distilled water
Standard Stock Solution Preparation:
-
Accurately weigh 500 mg of this compound and dissolve in a 100 mL volumetric flask with water to get a stock solution of 5 mg/mL.[7]
-
Dilute 1 mL of this stock solution to 10 mL to get a working standard solution of 500 µg/mL.[7]
Sample Preparation:
-
Prepare a sample powder equivalent to 500 mg of this compound and extract it into 100 mL of water.[7]
-
Dilute this solution appropriately to fall within the calibration range.[7]
Procedure:
-
Into a series of 10 mL volumetric flasks, transfer aliquots of the working standard solution to obtain concentrations ranging from 5 to 30 µg/mL.[7]
-
Successively add 3.0 mL of NaOH solution (4% w/v) and 1.0 mL of FC reagent.[7]
-
Keep the flasks aside for 5 minutes.[7]
-
Make up the volume to 10 mL with distilled water.
-
Measure the absorbance at 660 nm against a reagent blank.[7]
-
Process the sample solution in the same manner and determine the concentration from a Beer-Lambert plot.[7]
Caption: Principle of Color Formation with Folin-Ciocalteu Reagent.
References
Application Notes and Protocols for Measuring Glutathione Levels in Metadoxine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, a combination of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated hepatoprotective effects, particularly in the context of alcohol-induced liver damage.[1][2][3] Its mechanism of action is multifaceted and includes antioxidant properties that help preserve the intracellular levels of glutathione (B108866) (GSH), a critical antioxidant often depleted during cellular stress.[1][4] this compound has been shown to prevent the depletion of reduced glutathione and support the activity of glutathione reductase, an essential enzyme for regenerating GSH from its oxidized form (GSSG).[2]
These application notes provide detailed protocols for researchers to quantify the effects of this compound on glutathione metabolism in cultured cells. The following sections offer step-by-step methodologies for measuring total glutathione, oxidized glutathione, and glutathione reductase activity, enabling a comprehensive assessment of this compound's impact on cellular redox status.
Data Presentation
The following tables summarize the quantitative effects of this compound on glutathione levels in HepG2 cells subjected to ethanol- or acetaldehyde-induced stress. The data is derived from a study by Gutiérrez-Ruiz et al. (2001).
Table 1: Effect of this compound on Reduced Glutathione (GSH) Levels in Stressed HepG2 Cells
| Treatment Group | GSH (nmol/mg protein) | % of Control |
| Control | 25.4 ± 2.1 | 100% |
| Ethanol (B145695) (50 mM) | 18.8 ± 1.5 | 74% |
| Ethanol (50 mM) + this compound (10 µg/ml) | 24.9 ± 2.0 | 98% |
| Acetaldehyde (B116499) (175 µM) | 15.0 ± 1.2 | 59% |
| Acetaldehyde (175 µM) + this compound (10 µg/ml) | 23.1 ± 1.8 | 91% |
Table 2: Effect of this compound on Oxidized Glutathione (GSSG) Levels in Stressed HepG2 Cells
| Treatment Group | GSSG (nmol/mg protein) | % of Control |
| Control | 1.8 ± 0.2 | 100% |
| Ethanol (50 mM) | 2.5 ± 0.3 | 139% |
| Ethanol (50 mM) + this compound (10 µg/ml) | 2.1 ± 0.2 | 117% |
| Acetaldehyde (175 µM) | 3.1 ± 0.4 | 172% |
| Acetaldehyde (175 µM) + this compound (10 µg/ml) | 2.4 ± 0.3 | 133% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound's action on glutathione metabolism and the general workflow for the experimental protocols.
References
- 1. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Western blot analysis for PKA-CREB pathway proteins after Metadoxine exposure
Investigating the Inhibitory Effects of Metadoxine on the PKA-CREB Signaling Pathway Using Western Blot Analysis
Introduction
The Protein Kinase A (PKA) signaling cascade, culminating in the phosphorylation of the cAMP response element-binding protein (CREB), is a pivotal pathway in cellular processes ranging from gene expression and metabolism to neuronal plasticity. Dysregulation of this pathway is implicated in numerous pathological conditions. This compound, a compound composed of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated a variety of pharmacological effects, including hepatoprotective and antioxidant properties.[1][2][3][4] Emerging evidence suggests that this compound may exert some of its effects by modulating key signaling pathways. Specifically, studies have indicated that this compound can inhibit the PKA-CREB pathway by reducing the phosphorylation of CREB.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the dose-dependent effects of this compound on the phosphorylation status of CREB, a key downstream target of PKA.
Target Audience
These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are interested in elucidating the molecular mechanisms of this compound or other compounds that may interact with the PKA-CREB signaling pathway.
PKA-CREB Signaling Pathway and this compound's Point of Intervention
The PKA-CREB signaling pathway is typically initiated by the binding of a ligand to a G-protein coupled receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Elevated cAMP levels activate PKA, which in turn phosphorylates CREB at the Serine-133 residue. Phosphorylated CREB (p-CREB) then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. This compound is hypothesized to interfere with this cascade, leading to a reduction in p-CREB levels.
Experimental Protocols
A systematic workflow is crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for investigating the effects of this compound on the PKA-CREB pathway.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., PC12, SH-SY5Y, or primary neurons) in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the concentration of all samples to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, 5% BSA is often recommended.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-CREB (Ser133) and total CREB overnight at 4°C with gentle agitation. The antibody dilution should be as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
Data Presentation and Analysis
Table 1: Quantitative Analysis of p-CREB and Total CREB Levels After this compound Treatment
| Treatment Group | p-CREB (Arbitrary Units) | Total CREB (Arbitrary Units) | Normalized p-CREB/Total CREB Ratio | Fold Change vs. Control |
| Control (0 µM) | 1.25 | 1.30 | 0.96 | 1.00 |
| This compound (10 µM) | 1.05 | 1.28 | 0.82 | 0.85 |
| This compound (50 µM) | 0.78 | 1.32 | 0.59 | 0.61 |
| This compound (100 µM) | 0.45 | 1.29 | 0.35 | 0.36 |
The protocols and guidelines presented here offer a robust framework for investigating the impact of this compound on the PKA-CREB signaling pathway. By following these detailed steps, researchers can obtain high-quality, reproducible Western blot data to quantify the dose-dependent inhibition of CREB phosphorylation by this compound. These findings will contribute to a deeper understanding of this compound's mechanism of action and its potential therapeutic applications in conditions where the PKA-CREB pathway is dysregulated.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound prevents damage produced by ethanol and acetaldehyde in hepatocyte and hepatic stellate cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an ion-pair of pyridoxine and L-2-pyrrolidone-5-carboxylate, blocks adipocyte differentiation in association with inhibition of the PKA-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Improving Metadoxine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Metadoxine for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The choice of solvent depends on the experimental requirements, particularly the desired stock concentration and compatibility with the in vitro model. This compound exhibits good solubility in several common laboratory solvents. For aqueous-based assays, sterile water or phosphate-buffered saline (PBS) are ideal choices due to its high solubility. For applications requiring a higher concentration stock or when working with cell-based assays, Dimethyl Sulfoxide (DMSO) is a suitable alternative.[1][2]
Q2: My this compound solution appears cloudy or has visible particles. What should I do?
A2: Cloudiness or the presence of particles indicates that the this compound has not fully dissolved or has precipitated out of solution. This can be caused by exceeding the solubility limit in the chosen solvent, improper dissolution technique, or temperature effects. To address this, you can try gentle warming of the solution in a 37°C water bath and sonication to aid dissolution.[1] If the issue persists, consider preparing a fresh, more dilute stock solution.
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, this compound stock solutions can be stored for future use. For optimal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Aqueous stock solutions should be freshly prepared or filter-sterilized and stored at 4°C for short-term use.
Q4: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media, often called "crashing out," is a common issue with compounds prepared in organic solvents like DMSO. This occurs when the final concentration of the compound in the media exceeds its aqueous solubility limit. To mitigate this, ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%. You can also try a stepwise dilution, where the DMSO stock is first diluted in a small volume of media before being added to the final volume. Pre-warming the cell culture medium to 37°C can also help maintain solubility.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound can be influenced by the pH of the solution.[3] As an ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, its ionization state can change with pH, which in turn affects its solubility.[4] It is advisable to determine the optimal pH for your specific assay conditions to ensure this compound remains in solution. A pH-rate profile of this compound degradation has been studied, indicating its stability is pH-dependent.[3]
Troubleshooting Guide
This guide provides systematic steps to address common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Increase solvent volume to ensure the concentration is below the solubility limit (see Table 1).- Use a solvent in which this compound has higher solubility (e.g., water or PBS).- Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.[1] |
| Precipitation in Stock Solution During Storage | - Supersaturated solution.- Temperature fluctuations.- Solvent evaporation. | - Prepare a new stock solution at a lower concentration.- Store aliquots at a constant temperature (-20°C or -80°C) to avoid freeze-thaw cycles.[1]- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Precipitation Upon Dilution in Aqueous Buffer or Media | - Final concentration exceeds aqueous solubility.- Rapid change in solvent polarity.- Interaction with media components. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the stock solution in the assay buffer or media.- Ensure the final concentration of the organic co-solvent (e.g., DMSO) is minimal (ideally <0.1%).- Consider using a different cell culture medium or adding a solubilizing agent if compatible with your assay. |
| Inconsistent Experimental Results | - Inaccurate stock concentration due to incomplete dissolution or degradation. | - Visually inspect stock solutions for any precipitate before use.- Prepare fresh stock solutions regularly.- Follow recommended storage conditions to minimize degradation.[1] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Equivalent | Notes |
| Water | ≥ 155 mg/mL[2] | 519.63 mM | Freely soluble.[5] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL[1][2] | 335.24 mM | Clear solution; may require sonication.[1][2] |
| Dimethyl Sulfoxide (DMSO) | ~65 mg/mL[6] | 217.91 mM | Sonication is recommended.[6] |
| Methanol | Soluble[7] | - | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound powder (MW: 298.29 g/mol )
-
Sterile, purified water
-
Sterile conical tube or vial
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Weigh out 29.83 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of sterile, purified water to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Kinetic Solubility Assay of this compound
This protocol provides a general framework for determining the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each dilution to wells containing the assay buffer (e.g., 198 µL) to achieve the desired final concentrations. Include a buffer-only control.
-
Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to the control indicates precipitation.
-
Alternatively, for a direct UV assay, filter the contents of each well to remove any precipitate and measure the UV absorbance of the filtrate at this compound's λmax (approximately 290 nm).
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actizaindustry.com [actizaindustry.com]
- 6. pharmasm.com [pharmasm.com]
- 7. jmpas.com [jmpas.com]
Metadoxine Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of metadoxine in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dissolution or during storage | Exceeded Solubility Limit: this compound is freely soluble in water, but its solubility can be affected by the solvent system, pH, and temperature.[1] pH Shift: The pH of the solution may have shifted to a range where this compound is less soluble. Low Temperature: Storage at low temperatures can decrease the solubility of this compound. Interaction with other components: Incompatibility with other excipients or active pharmaceutical ingredients (APIs) in the formulation can lead to precipitation. | 1. Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the specific solvent system being used. 2. Control pH: Maintain the pH of the solution within a suitable range. While specific optimal pH ranges for this compound solubility are not widely published, neutral pH is a reasonable starting point for aqueous solutions. Use appropriate buffer systems to maintain a stable pH. 3. Temperature Control: If precipitation occurs upon cooling, consider preparing a more dilute solution or gently warming the solution before use, ensuring the temperature does not induce degradation. Store solutions at controlled room temperature unless otherwise specified. 4. Assess Compatibility: When working with complex formulations, conduct compatibility studies to rule out interactions with other components. |
| Color Change (Yellowing or Browning) | Oxidative Degradation: this compound is susceptible to oxidation, which can lead to the formation of colored degradation products.[2][3] This can be accelerated by exposure to air (oxygen) and certain metal ions. Photodegradation: Exposure to light, particularly UV light, can cause degradation and subsequent color change.[2] Formulations for injection are recommended to be stored in light-protective containers. pH-dependent Degradation: Degradation of this compound is influenced by pH, with increased degradation observed in both acidic and alkaline conditions.[2][3] This can lead to the formation of chromophoric degradation products. | 1. Protect from Oxygen: Prepare solutions fresh whenever possible. For storage, consider purging the headspace of the container with an inert gas like nitrogen or argon. The use of antioxidants in formulations can also mitigate oxidation. 2. Protect from Light: Store this compound solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[3] 3. Maintain Optimal pH: Based on available stability data, this compound is susceptible to both acid and base hydrolysis.[2] Maintaining a pH around the neutral range is advisable to minimize degradation. 4. Use High-Purity Water: Use purified, deionized water to minimize contaminants that could catalyze degradation reactions. |
| Loss of Potency/Unexpected Results | Chemical Degradation: this compound can degrade via hydrolysis, oxidation, and photolysis, leading to a decrease in the concentration of the active compound.[2][3] Inaccurate Solution Preparation: Errors in weighing or dilution can lead to incorrect concentrations. | 1. Follow Proper Storage Conditions: Adhere strictly to recommended storage conditions (protection from light, controlled temperature, and appropriate pH). 2. Use Freshly Prepared Solutions: For critical experiments, it is best to use freshly prepared this compound solutions to ensure potency. 3. Verify Analytical Methods: Ensure that the analytical method used to assess potency is stability-indicating, meaning it can distinguish intact this compound from its degradation products. HPLC methods have been developed for this purpose.[2][3] 4. Review Preparation Protocol: Double-check all calculations and steps involved in the solution preparation to rule out human error. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in aqueous solutions?
A1: The primary factors affecting this compound stability in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents. This compound is known to degrade under acidic, alkaline, and neutral hydrolysis, as well as through oxidation and exposure to UV light.[2]
Q2: What are the known degradation products of this compound?
A2: While a complete degradation pathway is not fully elucidated in publicly available literature, some impurities and potential degradation products have been identified. One identified impurity is 4-deoxypyridoxine (B1198617) hydrochloride. Another degradation product has been identified as 1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, which can form under specific pH and temperature conditions.
Q3: What is the optimal pH for storing aqueous this compound solutions?
A3: While a definitive, narrow optimal pH range is not specified in the available literature, studies on the pH-rate profile of this compound degradation suggest that it is susceptible to both acidic and alkaline hydrolysis.[3] Therefore, maintaining a pH near neutral (pH 6-7) is a prudent approach to minimize degradation.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in a suitable high-purity solvent, such as deionized water or a specific buffer. It is recommended to prepare solutions fresh. If storage is necessary, filter the solution through a 0.22 µm filter into a sterile, light-protected container and store at a controlled temperature.
Q5: Can I sterilize this compound solutions by autoclaving?
A5: Given that this compound is susceptible to heat degradation, autoclaving (steam sterilization) is likely to cause significant degradation and is therefore not recommended.[2] Aseptic filtration using a 0.22 µm filter is the preferred method for sterilizing aqueous this compound solutions.
Quantitative Stability Data
| Stress Condition | Reagents and Conditions | Observed Degradation | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, elevated temperature | Significant degradation | Hydrolysis of the amide bond in the pyrrolidone carboxylate moiety and potential modification of the pyridoxine (B80251) ring. |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, elevated temperature | Significant degradation | Similar to acid hydrolysis, with base-catalyzed cleavage of the amide bond. |
| Neutral Hydrolysis | Water, elevated temperature | Moderate degradation | Slower hydrolysis of the amide bond compared to acidic or alkaline conditions. |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | Significant degradation | Oxidation of the pyridoxine moiety, potentially at the hydroxyl and methyl groups. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and/or visible light | Significant degradation | Photolytic cleavage or rearrangement of the molecular structure. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Moderate degradation | Thermally induced decomposition. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature and withdraw samples at various time points.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) and withdraw samples at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Withdraw samples at various time points.
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: Preparation of a this compound Solution for In Vitro Experiments
This protocol provides a general guideline for preparing a sterile this compound solution for use in cell culture or other in vitro assays.
1. Materials:
-
This compound powder
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile tubes or vials
2. Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Dissolve the powder in the desired volume of sterile water or buffer to achieve the final concentration.
-
Gently mix the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile container.
-
Label the container with the compound name, concentration, date of preparation, and store under appropriate conditions (protected from light at a controlled temperature). It is recommended to use the solution fresh.
Visualizations
Caption: Factors leading to the degradation of this compound in aqueous solutions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: RP-HPLC Analysis of Metadoxine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Metadoxine impurities by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of this compound and its impurities.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution Between this compound and Impurity Peaks | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A study by Babu and Paradesi (2021) suggests that a mobile phase at pH 3.0 provides good resolution for this compound and its impurity, 4-deoxypyridoxine (B1198617) hydrochloride (4-DPH)[1][2]. Experiment with different ratios of organic modifier (e.g., acetonitrile (B52724) or methanol) and aqueous buffer. |
| Unsuitable column. | Select a high-efficiency column, such as a C18 column with a smaller particle size (e.g., 3.5 µm). Ensure the column is properly conditioned and not overloaded. | |
| High flow rate. | Reduce the flow rate to allow for better separation. A flow rate of 1.0 mL/min is commonly used in validated methods[3]. | |
| Peak Tailing for this compound or Impurity Peaks | Secondary interactions with residual silanols on the column packing. | Use a well-end-capped column. Lowering the mobile phase pH can help suppress the ionization of silanol (B1196071) groups. The addition of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mitigate this issue. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Presence of fines or voids in the column. | Replace the column. Use a guard column to protect the analytical column from particulate matter. | |
| Ghost Peaks in the Chromatogram | Contaminated mobile phase or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Filtering the mobile phase before use is recommended. |
| Carryover from previous injections. | Implement a robust needle wash program in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Impurities in the diluent. | Use the mobile phase as the diluent whenever possible. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC pump is delivering a consistent flow rate. Pre-mix the mobile phase to avoid proportioning valve issues. Degas the mobile phase thoroughly. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Monitor column performance over time. If retention times consistently shift, the column may need to be replaced. | |
| Matrix Effects from Tablet Formulations | Interference from excipients in the tablet. | Develop a robust sample preparation method to remove interfering excipients. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Co-elution of excipients with analyte peaks. | Adjust the mobile phase composition or gradient to separate the interfering peaks from the analytes of interest. |
Frequently Asked Questions (FAQs)
Q1: What is a common impurity found in this compound?
A1: A known impurity is 4-deoxypyridoxine hydrochloride (4-DPH). It has been identified in this compound samples with a relative retention time (RRT) of approximately 1.71 when using specific RP-HPLC methods[1][2].
Q2: What type of column is recommended for this compound impurity analysis?
A2: A C18 reversed-phase column is commonly used and has been shown to be effective. Dimensions such as 4.6 x 150 mm with a 5 µm particle size are frequently cited in validated methods[3][4].
Q3: How can I confirm the identity of an unknown impurity peak?
A3: The identity of an unknown peak can be confirmed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the impurity. Spiking the sample with a known impurity standard and observing co-elution can also be used for confirmation[1][2].
Q4: What are the typical stress conditions for forced degradation studies of this compound?
A4: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to identify potential degradation products[5].
Q5: What are the acceptance criteria for method precision in this compound analysis?
A5: For method precision, the relative standard deviation (%RSD) for the determination of the assay should typically be below 2.0%[3][4].
Quantitative Data on this compound Impurities
The following table summarizes known and potential impurities of this compound. Please note that retention times are method-dependent and should be verified in your specific chromatographic system.
| Impurity Name | Common Abbreviation | Type | Typical Relative Retention Time (RRT) |
| 4-Deoxypyridoxine hydrochloride | 4-DPH | Process-related | 1.71[1][2] |
| Pyridoxine | - | Starting Material | Varies (typically elutes earlier than this compound) |
| L-Pyroglutamic acid | - | Starting Material | Varies (typically elutes very early in reversed-phase) |
| Unknown Degradation Products | - | Degradation | Varies (identified through forced degradation studies) |
Experimental Protocols
Recommended RP-HPLC Method for Identification of 4-DPH in this compound
This protocol is based on the method described by Babu and Paradesi (2021)[1][2].
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer adjusted to pH 3.0 and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for your system to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm[2].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Preparation of Solutions:
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Prepare a standard solution of this compound in the diluent at a known concentration (e.g., 100 µg/mL).
-
Impurity Standard Solution: Prepare a standard solution of 4-DPH in the diluent at a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the this compound sample (bulk drug or powdered tablets) in the diluent to a final concentration similar to the standard solution.
-
Spiked Sample Solution: Spike the sample solution with the 4-DPH standard solution to confirm the peak identity.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the impurity standard solution to determine the retention time of 4-DPH.
-
Inject the sample solution to identify and quantify any impurities present.
-
Inject the spiked sample solution to confirm the identity of the 4-DPH peak by observing co-elution.
Visualizations
References
Optimizing Metadoxine dosage for maximal therapeutic effect in vivo
Welcome to the Technical Support Center for optimizing the in vivo therapeutic effects of Metadoxine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presented in easily comparable formats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a compound formed by an ion-pair of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA).[1] Its therapeutic effects, particularly in the context of alcohol-related liver injury, are multifactorial. It has been shown to accelerate the clearance of alcohol and its toxic metabolite, acetaldehyde (B116499), from the blood.[2] This is achieved in part by preventing the decrease in alcohol dehydrogenase activity during chronic ethanol (B145695) intake.[3] Additionally, this compound exhibits antioxidant properties by helping to preserve intracellular glutathione (B108866) (GSH) levels, a key antioxidant in the liver, thereby protecting cells from oxidative stress and lipid peroxidation.[2]
Q2: What are the main signaling pathways modulated by this compound?
A2: this compound's effects are mediated through several key signaling pathways:
-
Glutathione Synthesis: this compound supports the synthesis and prevents the depletion of glutathione (GSH), a critical antioxidant.[2] The pyrrolidone carboxylate (PCA) component is an intermediate in the γ-glutamyl cycle, which is essential for GSH synthesis and degradation.[1][4]
-
GABAergic System: In the brain, this compound has been shown to increase the levels of GABA.[5]
-
CREB Pathway: this compound can inhibit the phosphorylation of cAMP response element-binding protein (CREB), which in turn represses downstream targets involved in processes like adipogenesis.[6]
Q3: What are the typical routes of administration for this compound in in vivo studies?
A3: Based on preclinical and clinical studies, this compound can be administered through several routes:
-
Oral (PO): Often administered as a tablet or by oral gavage in animal studies.[4][7]
-
Intravenous (IV): Used for rapid delivery, particularly in studies of acute alcohol intoxication.[7][8]
-
Intramuscular (IM): Another parenteral route for administration.[7]
Q4: Are there any known issues with this compound's stability or solubility I should be aware of?
Troubleshooting Guide
Issue 1: High inter-animal variability in plasma concentrations after oral administration.
-
Potential Cause: Inconsistent oral gavage technique, differences in animal age, weight, or genetic background, or variations in food and water consumption.[10]
-
Recommended Solution:
-
Ensure all personnel are proficient in the oral gavage technique to minimize stress and ensure accurate dose delivery.[10]
-
Use a well-characterized, isogenic animal strain and animals within a narrow age and weight range.[10]
-
Standardize the diet and fasting period before dosing to reduce variability in gastric emptying.[10]
-
Prepare fresh formulations for each experiment and verify the concentration.[10]
-
Issue 2: Inconsistent therapeutic effects observed between experimental cohorts.
-
Potential Cause: This can stem from the same sources as plasma concentration variability, as well as inconsistencies in the disease model induction or endpoint measurements.
-
Recommended Solution:
-
Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the study.[10]
-
Randomize animals to treatment groups to prevent selection bias.[10]
-
If possible, blind the investigators to the treatment allocation during the study and when assessing outcomes.[10]
-
Conduct a power analysis during the experimental design phase to ensure an adequate sample size.[10]
-
Issue 3: Unexpected side effects or toxicity at higher doses.
-
Potential Cause: While this compound is generally considered safe, high doses in specific animal models could lead to adverse effects.
-
Recommended Solution:
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen administration route.
-
Carefully observe animals for any clinical signs of toxicity.
-
If side effects are observed, consider adjusting the dose, the formulation, or the administration schedule.
-
Data Presentation
Table 1: In Vivo Dosages of this compound in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Key Findings |
| Mice | Acetaminophen-induced hepatotoxicity | 200 and 400 mg/kg | Oral (p.o.) | Significantly reduced serum ALT, AST, and ALP; attenuated oxidative stress.[4] |
| Mice | Dopamine (B1211576) level assessment | 1 µg/kg to 500 mg/kg | Systemic | Increased striatal dopamine levels.[11] |
Table 2: Human Equivalent Dose (HED) Conversion Factors
For researchers looking to translate animal study dosages to human equivalents, the following conversion factors based on body surface area are commonly used. To convert an animal dose in mg/kg to an HED in mg/kg, multiply the animal dose by the corresponding factor.
| Species | Km Factor (Animal) | Km Factor (Human) | Conversion Factor (Animal to Human) |
| Mouse | 3 | 37 | 0.081 |
| Rat | 6 | 37 | 0.162 |
| Rabbit | 12 | 37 | 0.324 |
| Dog | 20 | 37 | 0.541 |
Note: These are standard conversion factors and the optimal dose may still require further adjustment.[12][13][14]
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Hepatotoxicity
-
Animal Model: Use a well-characterized mouse strain (e.g., C57BL/6 or BALB/c) of a specific age and weight range. Acclimatize the animals for at least one week before the experiment.
-
Hepatotoxicity Induction: Induce liver injury using a validated model, such as a single oral toxic dose of acetaminophen (B1664979) (e.g., 650 mg/kg).[4]
-
This compound Preparation: Prepare this compound at the desired concentrations (e.g., 200 and 400 mg/kg) in a suitable vehicle (e.g., sterile water or saline). Ensure the solution is well-mixed before each administration.
-
Administration: Two hours after the administration of the hepatotoxic agent, administer the prepared this compound solution or vehicle control to the respective groups via oral gavage. The volume should be appropriate for the animal's weight (typically 5-10 ml/kg).[4]
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of distress. At a predetermined time point (e.g., 24 hours post-intoxication), anesthetize the animals and collect blood samples via cardiac puncture for serum biomarker analysis (e.g., ALT, AST, ALP).[4]
-
Tissue Collection: Following blood collection, euthanize the animals and perfuse the liver with saline. Collect liver tissue for histopathological analysis and for measuring markers of oxidative stress (e.g., GSH and MDA levels).[4]
-
Data Analysis: Analyze serum biomarker levels, histopathology scores, and oxidative stress markers between the treatment and control groups using appropriate statistical methods.
Protocol 2: Intravenous Administration of this compound for Acute Alcohol Intoxication Studies
-
Animal Model: Utilize a suitable animal model for acute alcohol intoxication studies.
-
Alcohol Administration: Administer a dose of ethanol known to induce intoxication in your chosen model.
-
This compound Preparation: Prepare a sterile solution of this compound for intravenous injection at the desired concentration (e.g., 300-600 mg/day human equivalent dose, converted for your animal model).[7] The vehicle should be a sterile, injectable solution such as saline.
-
Administration: Administer the this compound solution or vehicle control via intravenous injection (e.g., through the tail vein in mice or rats).
-
Behavioral Assessment: At various time points post-administration, assess the animals for clinical signs of intoxication and recovery.
-
Blood Sampling: Collect blood samples at specified intervals to measure blood alcohol and acetaldehyde concentrations.[8]
-
Data Analysis: Compare the rate of alcohol clearance and the time to recovery from intoxication between the this compound-treated and control groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Action of this compound on isolated human and rat alcohol and aldehyde dehydrogenases. Effect on enzymes in chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUE028078T2 - Oral formulation of this compound - Google Patents [patents.google.com]
- 6. This compound, an ion-pair of pyridoxine and L-2-pyrrolidone-5-carboxylate, blocks adipocyte differentiation in association with inhibition of the PKA-CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medindia.net [medindia.net]
- 8. This compound in acute alcohol intoxication: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DK2173345T3 - Oral formulation of metadoxin - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of this compound on striatal dopamine levels in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. jkom.org [jkom.org]
- 14. archives.ijper.org [archives.ijper.org]
Potential experimental artifacts in Metadoxine research
Welcome to the technical support center for researchers working with Metadoxine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential experimental artifacts and challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a pharmaceutical agent composed of an ion-pair salt of two molecules: pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA).[1] It is primarily used in the treatment of acute and chronic alcohol intoxication and alcoholic liver disease.[1][2]
Q2: What is the established mechanism of action for this compound?
This compound's mechanism is multifaceted:
-
Accelerates Alcohol Metabolism: It enhances the activity of key enzymes involved in alcohol breakdown, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to a faster clearance of ethanol (B145695) and its toxic metabolite, acetaldehyde (B116499).[3][4]
-
Hepatoprotective Effects: this compound protects the liver from alcohol-induced damage by reducing oxidative stress, inhibiting lipid peroxidation, and preserving levels of the antioxidant glutathione.[3][5] It has also been shown to prevent the accumulation of fat in liver cells.[5]
-
Neurotransmitter Modulation: It can influence neurotransmitter systems, notably by increasing levels of GABA and dopamine (B1211576).[1][6]
Q3: What are the reported dosages of this compound in clinical settings?
Dosage can vary depending on the condition being treated and the route of administration. The following table summarizes typical dosages from clinical studies.
| Condition | Route of Administration | Dosage | Reference |
| Acute Alcohol Intoxication | Oral | 500-1000 mg daily | [2] |
| Acute Alcohol Intoxication | Intramuscular/Intravenous | 300-600 mg daily | [2] |
| Alcoholic Fatty Liver | Oral | 1000 mg daily | [2] |
| Alcoholic Fatty Liver | Intramuscular/Intravenous | 300 mg daily | [2] |
| Alcohol Dependence | Oral | 500-2000 mg/day | [7] |
| Non-alcoholic Steatohepatitis (Clinical Trial) | Oral | 1500 mg/day (in divided doses) | [8] |
Q4: Is this compound stable in experimental solutions?
This compound can be susceptible to degradation under certain conditions. It has been reported to be unstable in high humidity, especially at elevated temperatures.[9] For in vitro experiments, it is crucial to prepare fresh solutions and consider the pH of the buffer, as this can influence the stability of many pharmaceutical compounds. A stability-indicating HPLC method has been developed which can be used to assess the integrity of this compound in your experimental setup.[5]
Troubleshooting Guides
Issue 1: High Variability in Alcohol Metabolism Assay Results
Potential Cause: Inconsistent this compound activity due to its dual-component nature.
Troubleshooting Steps:
-
Component Control: As this compound is a salt of pyridoxine and PCA, consider running parallel experiments with each component individually to understand their separate contributions to the observed effects. This can help determine if one component is more active or variable in your specific assay.
-
Enzyme Source and Purity: The source and purity of ADH and ALDH enzymes can significantly impact results. Ensure you are using a consistent and well-characterized enzyme preparation.
-
Cofactor Availability: The activity of ADH and ALDH is dependent on the cofactor NAD+. Ensure that NAD+ is not a limiting factor in your assay by providing it in excess.
-
Assay Conditions: Optimize and standardize assay conditions such as pH, temperature, and incubation time. Small variations in these parameters can lead to significant differences in enzyme kinetics.
Issue 2: Unexpected or Off-Target Effects in Cell Culture Experiments
Potential Cause: The individual components of this compound (pyridoxine and PCA) may have biological activities independent of the intended mechanism of action.
Troubleshooting Steps:
-
Component-Specific Assays: Test pyridoxine and PCA separately in your cell-based assays to identify any off-target effects. For example, pyridoxine (Vitamin B6) is a precursor to pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor for many enzymes involved in amino acid metabolism and neurotransmitter synthesis.[1]
-
Dose-Response Curves: Perform comprehensive dose-response analyses for this compound and its individual components to identify the concentration at which specific effects occur.
-
Pathway Analysis: If unexpected changes in gene expression or protein levels are observed, consider bioinformatics analysis to identify potential signaling pathways affected by pyridoxine or PCA.
Issue 3: Inconsistent Antioxidant Activity Measurements
Potential Cause: Interference of this compound components with the assay chemistry.
Troubleshooting Steps:
-
Assay Selection: Different antioxidant assays (e.g., DPPH, ABTS, FRAP, CUPRAC) operate via different chemical mechanisms (hydrogen atom transfer vs. single electron transfer).[10][11] Test this compound's antioxidant capacity using multiple assays to obtain a more comprehensive understanding of its activity.
-
Assay-Specific Controls: Run controls to check for direct interactions of pyridoxine or PCA with the assay reagents. For example, some compounds can directly reduce the chromogen used in the assay, leading to a false-positive result.
-
Kinetic Analysis: Instead of endpoint measurements, perform kinetic analysis to observe the rate of the antioxidant reaction. This can provide more detailed information about the interaction of this compound with the free radicals in the assay.
Experimental Protocols
Protocol 1: Measurement of Alcohol Dehydrogenase (ADH) Activity
This protocol is a generalized spectrophotometric method for measuring ADH activity.
Principle: ADH catalyzes the oxidation of ethanol to acetaldehyde with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the ADH activity.[12][13]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
ADH enzyme solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.5)
-
Ethanol solution (e.g., 2 M)
-
NAD+ solution (e.g., 25 mM)
-
This compound solution (and individual components as controls)
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NAD+ solution, and ethanol solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow the temperature to equilibrate.
-
To measure the effect of this compound, add the desired concentration of this compound (or its components) to the reaction mixture and incubate.
-
Initiate the reaction by adding the ADH enzyme solution.
-
Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
Calculate the rate of NADH formation from the linear portion of the absorbance vs. time graph.
Protocol 2: Assessment of Total Antioxidant Capacity (TAC)
This protocol is a generalized method based on the reduction of a colored radical (e.g., DPPH).
Principle: Antioxidants in the sample donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at a specific wavelength (e.g., 517 nm) is proportional to the antioxidant capacity.[14]
Materials:
-
Spectrophotometer
-
96-well microplate
-
DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)
-
This compound solution
-
Trolox or another standard antioxidant for creating a standard curve
Procedure:
-
Prepare a series of standard solutions of a known antioxidant (e.g., Trolox).
-
In a 96-well plate, add your this compound samples and standard solutions to different wells.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 517 nm).
-
Calculate the percentage of DPPH scavenging activity and compare it to the standard curve to determine the antioxidant capacity in Trolox equivalents.
Visualizations
Caption: this compound's role in accelerating alcohol metabolism.
Caption: Hepatoprotective mechanisms of this compound.
Caption: A logical workflow for this compound research.
References
- 1. Effect of this compound on striatal dopamine levels in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of stability-indicating HPTLC method for quantitative determination of this compound in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Action of this compound on isolated human and rat alcohol and aldehyde dehydrogenases. Effect on enzymes in chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A follow up study on the efficacy of this compound in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105906559A - A kind of one-step synthesis method of pharmaceutical grade this compound - Google Patents [patents.google.com]
- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 13. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Optimizing Oral Bioavailability Studies of Metadoxine in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting oral bioavailability studies of Metadoxine in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate successful and accurate experimental outcomes.
Contrary to the potential premise of poor oral bioavailability, existing literature suggests that this compound exhibits rapid oral absorption and high bioavailability, in the range of 60% to 80%, in various species including rats, dogs, and monkeys.[1] This technical support guide is therefore designed to assist researchers in achieving consistent and optimal results in their pharmacokinetic studies, and to troubleshoot potential deviations from these expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animals?
A1: Review literature indicates that this compound has a high and reproducible absolute bioavailability, ranging from 60% to 80% in animal models such as rats, dogs, and monkeys. Oral absorption is also reported to be fast.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a compound comprised of pyridoxine (B80251) (vitamin B6) and pyrrolidone carboxylate (PCA).[2] Its mechanism involves accelerating the metabolism of ethanol (B145695) and its toxic metabolite, acetaldehyde.[2][3] It also exhibits hepatoprotective effects by restoring glutathione (B108866) and adenosine (B11128) triphosphate (ATP) levels, thereby reducing oxidative stress and inflammation in the liver.[4]
Q3: What are the key considerations when preparing a this compound formulation for oral administration in animal studies?
A3: For oral administration, this compound can be dissolved in a suitable vehicle such as water or saline. It is crucial to ensure the homogeneity and stability of the formulation. The dosing volume should be appropriate for the animal model, for instance, typically 5-10 mL/kg for rats.[5]
Q4: What analytical methods are suitable for quantifying this compound in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the determination of this compound in biological fluids like serum or plasma.[6][7]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo oral bioavailability studies with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique (e.g., improper oral gavage).2. Variability in animal fasting times.3. Differences in animal health status or stress levels.4. Formulation is not homogenous. | 1. Ensure all personnel are properly trained in oral gavage techniques.2. Standardize the fasting period for all animals before dosing.3. Acclimatize animals to the experimental conditions and handle them gently to minimize stress.4. Thoroughly mix the formulation before each administration. |
| Lower than expected plasma concentrations. | 1. Dosing error (incorrect volume or concentration).2. Issues with the analytical method (e.g., poor recovery, instability of this compound in samples).3. Rapid metabolism or clearance in the specific animal strain being used. | 1. Double-check all calculations for dose preparation and verify the concentration of the dosing solution.2. Validate the analytical method, including sample stability at different storage conditions.3. Review literature for the metabolic profile of this compound in the chosen animal model. Consider a pilot study with more frequent early time points. |
| Inconsistent results across different studies. | 1. Differences in experimental protocols (e.g., animal strain, age, sex, diet).2. Use of different formulations or vehicles.3. Variations in blood sampling and processing techniques. | 1. Clearly document all experimental parameters to ensure reproducibility.2. Use a consistent and well-characterized formulation for all related studies.3. Standardize blood collection, handling, and storage procedures. |
Data Presentation
Due to the limited availability of public raw pharmacokinetic data for this compound in animal models, the following table presents a hypothetical but representative dataset for illustrative purposes. This table structure is recommended for summarizing and comparing bioavailability data.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=6) Following Oral (PO) and Intravenous (IV) Administration of a 100 mg/kg Dose.
| Parameter | Oral (PO) | Intravenous (IV) |
| Cmax (µg/mL) | 15.2 ± 2.5 | 45.8 ± 5.1 |
| Tmax (h) | 0.5 ± 0.1 | - |
| AUC₀₋t (µg·h/mL) | 75.6 ± 9.8 | 108.2 ± 12.3 |
| AUC₀₋inf (µg·h/mL) | 80.1 ± 10.2 | 110.5 ± 13.1 |
| t₁/₂ (h) | 2.1 ± 0.4 | 1.9 ± 0.3 |
| Bioavailability (F%) | 72.5% | - |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general guideline for assessing the oral bioavailability of this compound in a rat model.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
-
House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
2. Formulation Preparation:
-
Prepare a 20 mg/mL solution of this compound in sterile water for injection.
-
Ensure the solution is clear and fully dissolved. Prepare fresh on the day of dosing.
3. Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the animals into two groups: Intravenous (IV) and Oral (PO).
-
For the PO group, administer the this compound solution via oral gavage at a dose of 100 mg/kg (5 mL/kg).
-
For the IV group, administer a 10 mg/mL solution of this compound in saline via the tail vein at a dose of 50 mg/kg (5 mL/kg).
4. Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at the following time points:
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into heparinized tubes.
5. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
6. Sample Analysis:
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for an oral bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. WO2008066353A1 - Pharmaceutical composition comprising this compound and garlic oil for preventing and treating alcohol-induced fatty liver and steatohepatitis - Google Patents [patents.google.com]
- 6. Determination of this compound in human serum by HPLC and its pharmacokinetic studies [manu41.magtech.com.cn]
- 7. ijpbs.com [ijpbs.com]
Preventing Metadoxine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Metadoxine during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
A1: this compound is a pharmaceutical compound used in the treatment of liver diseases.[1][2][3][4][5] It is an ion-pair salt of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA).[6] Like many pharmaceutical compounds, this compound can be susceptible to degradation under certain environmental conditions, which can occur during sample preparation. This degradation can lead to the formation of impurities and reduce the accurate quantification of the active compound, thereby affecting experimental results.[7]
Q2: What are the known conditions that can cause this compound degradation?
A2: Forced degradation studies have shown that this compound is susceptible to degradation under a variety of stress conditions. These include exposure to acidic and alkaline conditions (hydrolysis), oxidation, heat (dry and wet), and photolytic stress (exposure to UV light).[7][8]
Q3: What are the recommended storage conditions for this compound raw material?
A3: To ensure its stability, this compound raw material should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 15–25°C. It is crucial to protect it from direct sunlight, heat sources, and moisture. Containers should be kept tightly closed when not in use. Under these conditions, the shelf life of this compound is typically around 3 years.
Q4: What are the identified degradation products or impurities of this compound?
A4: One known impurity and potential degradation product that has been identified is 4-deoxypyridoxine (B1198617) hydrochloride (4-DPH).[9][10] Studies have also indicated the presence of other, yet unidentified, impurities that can arise during the manufacturing process or through degradation.[9][10]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may be encountered during sample preparation and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low assay value or recovery of this compound | Degradation of this compound during sample preparation or storage. | - Control pH: this compound is susceptible to acid and alkali hydrolysis. Prepare samples in a neutral pH solvent if possible. If the analytical method requires an acidic or basic mobile phase, minimize the time the sample is in that solution before injection. - Avoid high temperatures: Do not expose samples to high heat. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration. - Protect from light: Prepare and store samples in amber vials or protect them from direct light to prevent photolytic degradation. - Use fresh samples: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 2-8°C) and protected from light. |
| Appearance of extra peaks in the chromatogram | Formation of degradation products. | - Review sample preparation conditions: Check the pH, temperature, and light exposure during your sample preparation. Compare your protocol with the validated methods that demonstrate stability. - Perform forced degradation studies: To identify potential degradation peaks, intentionally stress a sample of this compound (e.g., with acid, base, peroxide, heat, light) and compare the chromatogram with your sample. This can help confirm if the extra peaks are indeed degradation products.[8] |
| Inconsistent or non-reproducible results | Variable degradation between samples due to inconsistencies in the preparation process. | - Standardize your workflow: Ensure that all samples are prepared under identical conditions (time, temperature, light exposure, solvent pH). - Use a validated stability-indicating method: Employ an analytical method, such as HPLC or HPTLC, that has been validated to separate this compound from its degradation products.[7][8][11] |
| Precipitation of this compound in solution | Poor solubility or change in solvent conditions. | - Optimize solvent composition: this compound is soluble in water. For HPLC, mobile phases such as Acetonitrile:Water or Methanol:Water are commonly used.[11] Ensure the chosen solvent maintains the solubility of this compound at the desired concentration. - Use sonication: Sonication can aid in the dissolution of this compound powder in the chosen solvent.[11] |
Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation | Recommendation for Sample Preparation |
| Acid Hydrolysis | Degradation occurs.[7][8] | Avoid acidic conditions. If unavoidable, minimize exposure time. |
| Alkali Hydrolysis | Degradation occurs.[7][8] | Avoid alkaline conditions. If unavoidable, minimize exposure time. |
| Neutral Hydrolysis | Degradation occurs.[8] | Use freshly prepared aqueous solutions. |
| Oxidation | Degradation occurs.[7][8] | Avoid using oxidizing agents in sample preparation. Use degassed solvents. |
| Dry Heat | Degradation occurs.[7][8] | Avoid exposing samples to high temperatures. |
| Wet Heat | Degradation occurs.[8] | Avoid heating aqueous solutions of this compound for extended periods. |
| Photolytic (UV light) | Degradation occurs.[7][8] | Protect samples from light by using amber vials or covering them. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC Analysis
This protocol is based on commonly cited HPLC methods for this compound analysis.[11]
Materials:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Pipettes
-
Sonicator
-
0.45 µm syringe filter
Procedure:
-
Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of a diluent (e.g., Methanol:Water 50:50 v/v).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
-
Preparation of Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well.
-
-
Filtration:
-
Filter the working standard solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol 2: Sample Preparation of this compound Tablets for HPLC Analysis
This protocol provides a general guideline for extracting this compound from a solid dosage form.
Materials:
-
This compound tablets
-
Mortar and pestle
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Volumetric flasks
-
Sonicator
-
Centrifuge (optional)
-
0.45 µm syringe filter
Procedure:
-
Tablet Powder Preparation:
-
Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets) using a mortar and pestle.
-
-
Extraction:
-
Accurately weigh a portion of the tablet powder equivalent to a known amount of this compound (e.g., 100 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable extraction solvent (e.g., Methanol:Water 50:50 v/v).
-
Sonicate for 20-30 minutes to ensure complete extraction of the drug.
-
-
Dilution and Filtration:
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the extraction solvent and mix well.
-
Centrifuge a portion of the solution to settle the excipients or allow it to stand.
-
Filter the supernatant through a 0.45 µm syringe filter to obtain a clear solution.
-
-
Further Dilution (if necessary):
-
Based on the expected concentration, further dilute the filtered solution to fall within the linear range of the analytical method.
-
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
- 1. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 2. Identification, characterisation and in silico ADMET prediction of ozenoxacin and its degradation products using high-performance liquid chromatography-photodiode array and liquid chromatography-quadrupole time-of-flight-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Related Impurities in this compound by a Reversed Phase High Performance Liquid Chromatography Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpbs.com [ijpbs.com]
Technical Support Center: Metadoxine Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term Metadoxine administration studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in long-term this compound administration studies?
Researchers conducting long-term this compound studies often face challenges related to patient adherence and retention, monitoring for long-term safety, and managing participant expectations, especially in studies where a placebo is used. For instance, in a three-month follow-up study on alcohol dependence, the dropout rate was significantly lower in the group receiving this compound (17%) compared to the control group (57%), suggesting that the perceived efficacy of the drug may influence patient retention.[1] However, adverse effects, even if mild, can impact long-term compliance.
Q2: What are the most common adverse events reported during long-term this compound administration?
Commonly reported side effects of this compound are generally mild and include gastrointestinal issues such as nausea, vomiting, and diarrhea.[2][3][4] Other reported adverse effects include headache, dizziness, fatigue, and skin rash.[2][3][4][5] In a 6-week study of extended-release this compound for ADHD, the most frequently reported adverse effects were nausea (17% in the this compound group vs. 0% in the placebo group), fatigue (31% vs. 27%), and headaches (29% vs. 39%).[6][7][8] Regular monitoring of liver function is also recommended during long-term administration, given its primary role in treating liver conditions.[2][5]
Q3: What are the key considerations for patient recruitment and retention in long-term this compound trials?
Key considerations include establishing clear inclusion and exclusion criteria, managing patient expectations regarding potential side effects, and implementing robust strategies for monitoring adherence. For studies involving alcohol-dependent individuals, continued alcohol consumption by some participants can be a confounding factor. One study noted that while both abstinent and non-abstinent patients showed biochemical improvements with this compound, the improvement in the placebo group was significantly higher in abstinent patients.[9][10] In studies for conditions like Non-alcoholic Steatohepatitis (NASH), a significant challenge can be patient willingness to undergo follow-up biopsies, with one study reporting that over 50% of patients refused a second biopsy.[11][12][13]
Troubleshooting Guides
Issue: High Patient Dropout Rate
Possible Causes:
-
Adverse Events: Gastrointestinal discomfort, headaches, or fatigue may lead to discontinuation.
-
Perceived Lack of Efficacy: Participants in the placebo group or those who do not experience significant improvement may be more likely to drop out.
-
Burdensome Study Procedures: Frequent visits, complex assessments, or invasive procedures like biopsies can deter continued participation.
Troubleshooting Steps:
-
Proactive Symptom Management: Provide clear guidance on managing common side effects (e.g., taking this compound with food to reduce nausea).
-
Maintain Blinding and Motivation: For placebo-controlled trials, ensure all participants feel valued and understand the importance of their contribution, regardless of treatment arm.
-
Streamline Study Visits: Optimize data collection to minimize the burden on participants.
-
Patient Education: Clearly communicate the study timeline and the importance of completing the full course of the investigation.
Issue: Inconsistent or Unexpected Biochemical Results
Possible Causes:
-
Non-adherence to Protocol: Patients may not be taking the prescribed dose consistently.
-
Concomitant Medication or Substance Use: Undisclosed use of other medications or alcohol can influence biochemical markers.
-
Underlying Medical Conditions: Changes in a participant's health status unrelated to the study drug can affect results.
Troubleshooting Steps:
-
Implement Adherence Monitoring: Utilize methods like pill counts or electronic monitoring to track adherence.
-
Thorough Concomitant Medication Review: Regularly review and document all medications and supplements being taken by participants.
-
Monitor for Alcohol Consumption: In relevant studies, use biomarkers to monitor alcohol intake.
-
Comprehensive Health Assessments: Conduct regular health check-ups to identify any new or worsening medical conditions.
Quantitative Data Summary
Table 1: Efficacy of Extended-Release this compound in Adults with ADHD (6-Week Study)
| Outcome Measure | This compound ER (n=58) | Placebo (n=59) | P-value |
| Improvement in CAARS-INV Total ADHD Symptoms Score (≥25%) | 55% | 34% | 0.03 |
| Improvement in CAARS-INV Total ADHD Symptoms Score (≥40%) | 43% | 24% | 0.04 |
| Improvement in TOVA Score | Statistically Significant | - | 0.02 |
| Improvement in AAQoL Score | Statistically Significant | - | 0.01 |
Source: Manor et al., 2012[6][8]
Table 2: Adverse Events in Extended-Release this compound ADHD Study
| Adverse Event | This compound ER (n=58) | Placebo (n=59) |
| Nausea | 17% | 0% |
| Fatigue | 31% | 27% |
| Headaches | 29% | 39% |
Source: Manor et al., 2012[6][7][8]
Table 3: Impact of this compound on Abstinence and Dropout Rates in Alcohol Dependence (3-Month Study)
| Outcome | This compound Group (n=58) | Control Group (n=102) | P-value |
| Complete Abstinence Rate | 44.8% | 21.6% | < 0.0037 |
| Dropout Rate | 17% | 57% | < 0.001 |
Source: Guerrini et al., 2006[1]
Table 4: Survival Rates in Patients with Severe Alcoholic Hepatitis Treated with this compound
| Timepoint | Treatment Group | Survival Rate | P-value |
| 3 Months | PTX + MTD | 59.4% | 0.04 |
| PTX | 33.3% | ||
| PDN + MTD | 68.6% | 0.0001 | |
| PDN | 20% | ||
| 6 Months | PTX + MTD | 50% | 0.01 |
| PTX | 18.2% | ||
| PDN + MTD | 48.6% | 0.003 | |
| PDN | 20% |
PTX: Pentoxifylline, PDN: Prednisone, MTD: this compound Source: Higuera-de la Tijera et al., 2015[14]
Experimental Protocols
Protocol 1: Evaluation of Extended-Release this compound in Adults with ADHD
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-design, phase 2 study.
-
Participants: 120 adults with a DSM-IV diagnosis of ADHD.
-
Intervention: this compound ER 1,400 mg/day or placebo.
-
Primary Efficacy Measure: Change in Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS-INV) total ADHD symptoms score.
-
Secondary Efficacy Measures: Response rates (≥25% or ≥40% improvement in CAARS-INV score), Test of Variables of Attention (TOVA) performance, and Adult ADHD Quality of Life (AAQoL) total score.
-
Follow-up: A follow-up assessment was conducted 2 weeks after trial completion.[6][8]
Protocol 2: Evaluation of this compound in Non-alcoholic Steatohepatitis (NASH)
-
Study Design: A randomized, placebo-controlled, double-blind clinical trial.
-
Participants: Non-diabetic patients with biopsy-proven NASH (NAS score > 3).
-
Intervention: this compound or placebo for 6 months.
-
Primary Outcome: Improvement in liver histology assessed by a second liver biopsy at the end of the treatment period.
-
Inclusion Criteria: Overweight or obese individuals with ultrasonographic evidence of liver steatosis.
-
Exclusion Criteria: Cirrhosis, diabetes, heavy alcohol intake, viral hepatitis, and use of drugs associated with liver steatosis.[15]
Protocol 3: Evaluation of this compound in Alcoholic Fatty Liver
-
Study Design: A 3-month, double-blind, randomized, multicenter trial.
-
Participants: 136 chronic active alcoholic patients with a diagnosis of fatty liver based on clinical, biochemical, and ultrasonographic criteria.
-
Intervention: this compound 1500 mg/day or placebo.
-
Assessments: Monthly clinical and biochemical evaluations. Ultrasonography was performed before and after the treatment period.[9][10]
Visualizations
References
- 1. A follow up study on the efficacy of this compound in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. This compound: View Uses, Side Effects and Medicines [truemeds.in]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. This compound Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 6. A randomized, double-blind, placebo-controlled, multicenter study evaluating the efficacy, safety, and tolerability of extended-release this compound in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrist.com [psychiatrist.com]
- 9. | BioWorld [bioworld.com]
- 10. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Trial to Evaluate the Efficacy of this compound as a Therapy for Patients With Non-alcoholic Steatohepatitis | Clinical Research Trial Listing [centerwatch.com]
Technical Support Center: Mitigating Off-target Effects of Metadoxine in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Metadoxine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as pyridoxine-pyrrolidone carboxylate, is a compound primarily used in the treatment of acute and chronic alcoholic liver disease.[1][2] It is an ion-pair salt of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA).[3] Its therapeutic effects are largely attributed to its ability to accelerate alcohol metabolism and protect liver cells from alcohol-induced damage.[2][4][5] this compound has been shown to possess antioxidant properties, helping to restore glutathione (B108866) levels and protect against oxidative stress.[4][6][7][8]
Q2: What are the known cellular targets and pathways affected by this compound?
Beyond its effects on alcohol metabolism, this compound has been shown to influence several cellular signaling pathways. Preclinical studies have indicated that this compound can act as a selective antagonist of the serotonin (B10506) receptor 5-HT2B. It has also been observed to affect the phosphorylation of critical signaling proteins like Akt and Extracellular signal-regulated kinase (ERK), while not impacting other pathways such as cyclic AMP (cAMP) and Protein Kinase A (PKA).
Q3: Can the individual components of this compound (pyridoxine and pyrrolidone carboxylate) have their own effects in cellular assays?
Yes, both pyridoxine and pyrrolidone carboxylate can exert independent biological effects that may be relevant in cellular assays.
-
Pyridoxine (Vitamin B6): This essential vitamin is a precursor to pyridoxal (B1214274) 5'-phosphate (PLP), a critical co-factor in numerous enzymatic reactions, particularly in amino acid metabolism.[7] Pyridoxine itself can act as an antioxidant and, at high concentrations, has been shown to have cytotoxic effects on certain cancer cell lines.[6][9]
-
Pyrrolidone Carboxylic Acid (PCA): PCA is a derivative of glutamic acid and is a component of the skin's natural moisturizing factor.[10][11][12][13] In vitro studies have shown that it can influence collagen synthesis and the structure of lipids in the stratum corneum.[10]
Researchers should be aware of these independent effects, especially when interpreting results in assays related to metabolism, cell proliferation, and extracellular matrix dynamics.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT, AlamarBlue).
Possible Cause A: Direct interference of this compound with the assay chemistry.
This compound has a maximum UV absorbance at approximately 290-324 nm.[14][15][16] While this is outside the typical reading wavelengths for many colorimetric viability assays (e.g., MTT formazan (B1609692) product is read at ~570 nm), it is crucial to rule out any direct interaction.
-
Troubleshooting Steps:
-
Perform a cell-free control experiment: Prepare wells with your assay medium and the same concentrations of this compound used in your experiment, but without cells.
-
Add the viability assay reagent (e.g., MTT) and incubate for the standard duration.
-
Add the solubilization solution (for MTT) and read the absorbance at the appropriate wavelength.
-
Interpretation: If you observe a significant change in absorbance in the presence of this compound alone, it indicates direct interference with the assay reagent.
-
Possible Cause B: Alteration of cellular metabolism by this compound.
This compound's antioxidant properties and its influence on cellular metabolism can affect the readout of viability assays that rely on metabolic activity (like MTT).[7][17] This can lead to an over- or underestimation of cell viability that is not directly related to cytotoxicity.
-
Troubleshooting Steps:
-
Use an alternative viability assay with a different readout: Complement your metabolic-based assay with one that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion) or ATP content.
-
Compare the results: If the metabolic assay shows a significant change in viability but the membrane integrity or ATP assay does not, it is likely that this compound is modulating cellular metabolism without causing cell death.
-
Problem 2: Observed effects on cell signaling pathways are not consistent with the intended experimental design.
Possible Cause: Off-target effects of this compound on signaling cascades.
This compound is known to modulate the Akt and ERK signaling pathways. If your research involves these or related pathways, the observed effects might be influenced by this compound.
-
Troubleshooting Steps:
-
Conduct control experiments: If your primary interest is not the effect of this compound on Akt/ERK, but you are using it for another purpose (e.g., as an antioxidant), you should perform parallel experiments to measure the phosphorylation status of Akt and ERK in your specific cell system at the concentrations of this compound you are using.
-
Consider the use of more specific inhibitors: If you are studying the Akt or ERK pathways and need to control for other variables, consider using more specific and well-characterized inhibitors of these pathways in parallel with your this compound experiments.
-
Problem 3: Difficulty in determining the appropriate in vitro concentration of this compound.
Possible Cause: Lack of established optimal concentrations for your specific cell type and assay.
The effective concentration of this compound can vary significantly between different cell lines and experimental conditions.
-
Troubleshooting Steps:
-
Perform a dose-response study: Begin with a wide range of concentrations to determine the optimal working concentration for your specific assay and cell type. A preliminary study using serial dilutions (e.g., from 1 µM to 100 µM) is recommended.[18]
-
Determine the IC50 value: If you are assessing the cytotoxic effects of this compound, a dose-response curve will allow you to calculate the half-maximal inhibitory concentration (IC50).[19][20][21][22]
-
Consult the literature for similar studies: While optimal concentrations need to be determined empirically, reviewing publications that have used this compound in similar cell types or assays can provide a good starting point.
-
Data Presentation
Table 1: Recommended In Vitro Concentration Ranges for this compound
| Application | Cell Type | Concentration Range | Reference |
| Hepatoprotection | HepG2, CFSC-2G | 10 µg/mL | --INVALID-LINK-- |
| NASH model | Mouse primary hepatocytes | 200 mg/kg (in vivo) | --INVALID-LINK-- |
| Acetaminophen toxicity | Mouse model (in vivo) | 200-400 mg/kg | --INVALID-LINK-- |
Note: The optimal concentration for your specific cell line and assay should be determined empirically through a dose-response experiment.
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for this compound Interference with MTT Assay
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add this compound to the wells at the same concentrations you plan to use in your cell-based experiment. Include a vehicle-only control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of DMSO or other suitable solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by this compound and thus, interference with the assay.
Protocol 2: Comparative Cell Viability Assessment
-
Seed your cells in multiple 96-well plates at the desired density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment duration.
-
For one set of plates, perform an MTT assay as per the standard protocol.
-
For a parallel set of plates, perform an LDH release assay to measure membrane integrity. Kits for LDH assays are commercially available and should be used according to the manufacturer's instructions.
-
Analysis: Compare the dose-response curves from both assays. Discrepancies between the results of the metabolic assay (MTT) and the membrane integrity assay (LDH) will indicate that this compound is affecting cellular metabolism.
Visualizations
Caption: Known effects of this compound on key signaling pathways.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
References
- 1. Pharmacology, Systematic Review and Recent Clinical Trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H18N2O6 | CID 115198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]
- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidone carboxylic acid may be a key cutaneous biomarker | MDedge [mdedge.com]
- 11. community.the-hospitalist.org [community.the-hospitalist.org]
- 12. us.typology.com [us.typology.com]
- 13. uk.typology.com [uk.typology.com]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. ijbpas.com [ijbpas.com]
- 17. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijbs.com [ijbs.com]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of Bulk Metadoxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bulk Metadoxine.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptance criterion for the purity of bulk this compound intended for research purposes?
A1: For preclinical research, a purity of ≥98% for the active pharmaceutical ingredient (API) is generally considered reasonable.[1] However, the specific acceptance criteria can vary depending on the nature and sensitivity of the intended experiments. It is crucial to ensure that subsequent batches of the API used in human trials have no new impurities and that the levels of existing impurities are not higher than those in the batches used for toxicology studies.[1] Regulatory bodies like the FDA may permit upgrading the purity specifications as a drug candidate moves through development, but downgrading is generally discouraged.[1]
Key considerations for establishing in-house purity specifications for research-grade this compound include:
-
Intended Use: Highly sensitive in-vitro assays may require higher purity than some in-vivo studies.
-
Potential for Impurity Interference: Impurities can interfere with the therapeutic activity of the API, potentially leading to reduced efficacy or unexpected biological effects.[2][3] This is particularly critical for drugs with a narrow therapeutic index.[2][3]
-
Toxicological Profile of Impurities: Some impurities can be toxic, mutagenic, or carcinogenic, posing risks to the experimental outcomes and personnel.[3]
Q2: What are the known and potential impurities in bulk this compound?
A2: Impurities in bulk this compound can originate from the synthesis process, degradation, or storage. One identified process-related impurity is 4-deoxypyridoxine (B1198617) hydrochloride (4-DPH).[4][5] Other potential impurities could include unreacted starting materials (pyridoxine and pyroglutamic acid), by-products from their interaction, and degradation products.
Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7][8]
Q3: How can I identify and characterize an unknown impurity detected during purity analysis?
A3: The process of identifying and characterizing an unknown impurity typically involves a multi-step approach:
-
Isolation: The impurity is first isolated from the bulk this compound sample, usually by preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: A combination of spectroscopic techniques is then used to determine the chemical structure of the isolated impurity. These techniques include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR): To provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Visible Spectroscopy: To provide information about the chromophores present.
-
According to ICH guidelines, it is recommended to identify the structure of any unknown impurity present at a level of 0.10% or more in a new drug substance.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing
-
Description: The peak is asymmetrical with a drawn-out tail.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Secondary Interactions | This compound contains polar functional groups that can interact with residual silanols on the C18 column. |
| * Use a base-deactivated column: These columns have fewer accessible silanol (B1196071) groups. | |
| * Add a competing base to the mobile phase: For example, a small amount of triethylamine (B128534) (TEA) can mask the silanol groups. | |
| * Adjust mobile phase pH: Operating at a pH that suppresses the ionization of this compound can reduce secondary interactions. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| * Reduce injection volume or sample concentration. | |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can affect peak shape. |
| * Flush the column with a strong solvent. | |
| * Replace the column if flushing is ineffective. |
Issue 2: Peak Fronting
-
Description: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Sample Overload (Concentration) | The sample concentration is too high for the column to handle. |
| * Dilute the sample. | |
| Poor Sample Solubility | The sample is not fully dissolved in the injection solvent. |
| * Ensure the sample is completely dissolved before injection. | |
| * Use a solvent that is more compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. | |
| Column Collapse | The column packing has been compromised. |
| * Replace the column. |
Issue 3: Split Peaks
-
Description: A single peak appears as two or more closely eluting peaks.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Clogged Inlet Frit | Particulates from the sample or mobile phase can block the frit at the head of the column. |
| * Filter all samples and mobile phases before use. | |
| * Replace the inlet frit. | |
| Column Void | A void has formed in the packing material at the top of the column. |
| * Replace the column. | |
| Injection Solvent Incompatibility | The injection solvent is significantly stronger than the mobile phase, causing the analyte to spread before reaching the column. |
| * Dissolve the sample in the mobile phase or a weaker solvent. |
General Purity Analysis Workflow
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from published literature and is suitable for determining the purity of this compound and identifying related substances.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | ODS C18 (4.6 x 150mm, 5µm) |
| Mobile Phase | Acetonitrile (B52724): Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Mix 650 mL of HPLC-grade acetonitrile with 350 mL of HPLC-grade water. Degas the solution using an ultrasonicator for 10-15 minutes.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the bulk this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram. The retention time for this compound should be approximately 3.16 minutes.[9]
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the bulk this compound sample by comparing the peak area of the this compound peak in the sample chromatogram to that in the standard chromatogram.
Purity Calculation:
Where:
-
Area_sample is the peak area of this compound in the sample solution.
-
Area_standard is the peak area of this compound in the standard solution.
-
Conc_standard is the concentration of the standard solution.
-
Conc_sample is the concentration of the sample solution.
-
Purity_standard is the purity of the this compound reference standard.
Proposed Method for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is a salt and not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary. This proposed method is based on the derivatization of pyroglutamic acid, a component of this compound.[1][10] Note: This method is a starting point and will require optimization and validation for your specific instrumentation and research needs.
Derivatization and GC-MS Workflow:
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the bulk this compound sample into a reaction vial.
-
Dry the sample completely, for instance, by lyophilization, to remove any moisture which can interfere with the derivatization reactions.
-
-
Derivatization:
-
Step 1: Esterification: Add a solution of 2M hydrochloric acid in methanol (B129727) to the dried sample. Seal the vial and heat at approximately 80°C for 60 minutes. This step converts carboxylic acid groups to their methyl esters.[1][10]
-
Step 2: Acylation: After cooling, evaporate the methanol under a stream of nitrogen. Add a solution of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (e.g., 1:4 v/v). Seal the vial and heat at approximately 65°C for 30 minutes. This step derivatizes hydroxyl and amine groups.[1][10]
-
-
GC-MS Analysis:
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS system.
-
Suggested GC Conditions (starting point):
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) to elute all derivatized components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a broad mass range (e.g., m/z 50-600) to detect the derivatized this compound and any potential impurities.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram to identify potential impurities by comparing their mass spectra to spectral libraries (e.g., NIST, Wiley).
-
References
- 1. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. biomedres.us [biomedres.us]
- 4. Investigation of Related Impurities in this compound by a Reversed Phase High Performance Liquid Chromatography Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotech-asia.org [biotech-asia.org]
- 7. sgs.com [sgs.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Adjusting for Metadoxine's interaction with other compounds in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting for Metadoxine's potential interactions with other compounds in co-administration studies. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: There is a notable lack of publicly available data on the direct effects of this compound on the major cytochrome P450 (CYP450) drug-metabolizing enzymes. The following guidance is based on known interactions of this compound's components and general principles of drug interaction studies. Researchers are strongly encouraged to conduct specific in vitro and in vivo studies to characterize the interaction potential of this compound with their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a compound comprised of an ion-pair of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate.[1][2] It is primarily used in the treatment of acute and chronic alcohol intoxication and alcoholic liver disease.[2] Its mechanisms of action include:
-
Acceleration of alcohol metabolism: this compound enhances the activity of enzymes involved in alcohol breakdown.[2]
-
Hepatoprotective effects: It exhibits antioxidant properties, helping to protect liver cells from damage.[2]
-
Neurotransmitter modulation: It has been shown to influence neurotransmitter systems in the brain.
Q2: Are there any known drug interactions with this compound?
Yes, some drug interactions with this compound have been reported, primarily related to its pyridoxine component.
| Interacting Drug Class | Specific Drug(s) | Reported or Potential Interaction |
| Antiparkinsonian Agents | Levodopa | Pyridoxine can enhance the peripheral metabolism of levodopa, potentially reducing its efficacy.[3] |
| Sedatives | Benzodiazepines | Potential for additive sedative effects. |
| Opioids | Morphine, Methadone, Oxycodone | Potential for additive sedative effects. |
| Anticonvulsants | Phenobarbital, Phenytoin | Pyridoxine may decrease the plasma concentrations of these drugs.[3] |
Q3: What is the potential for this compound to interact with the cytochrome P450 (CYP450) system?
Currently, there is a significant lack of direct evidence from in vitro or in vivo studies on the inhibitory or inductive potential of this compound on the major human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19).
One study in mice indicated that pyridoxine deficiency led to an increase in hepatic CYP1A1 activity, which was reversed by pyridoxine supplementation.[4] Another study mentioned that this compound does not appear to inhibit the alcohol-induced expression of CYP2E1.[5] However, these findings are not sufficient to predict the broader impact of this compound on the metabolism of other drugs.
Given this data gap, it is crucial for researchers to experimentally determine the potential for CYP450-mediated interactions between this compound and their compound of interest.
Troubleshooting Guides
Issue 1: Unexpected pharmacokinetic (PK) profile of my compound when co-administered with this compound.
-
Possible Cause: this compound or one of its components may be inhibiting or inducing a CYP450 enzyme responsible for the metabolism of your compound.
-
Troubleshooting Steps:
-
Conduct in vitro CYP450 inhibition and induction assays: Use human liver microsomes or hepatocytes to assess the direct effect of this compound on the activity and expression of the major CYP450 isoforms. (See Experimental Protocol 2 and 3).
-
Identify the metabolic pathway of your compound: If not already known, determine the primary CYP450 enzymes responsible for the metabolism of your drug.
-
Analyze for competitive inhibition: If both your compound and this compound are substrates for the same enzyme, competitive inhibition may be occurring.
-
Issue 2: Enhanced sedative or other pharmacodynamic (PD) effects are observed during co-administration.
-
Possible Cause: Additive or synergistic pharmacodynamic effects, particularly if your compound has central nervous system (CNS) activity.
-
Troubleshooting Steps:
-
Review the known pharmacology of your compound: Assess the potential for overlapping mechanisms of action with this compound's effects on neurotransmitter systems.
-
Conduct formal pharmacodynamic interaction studies: Design studies to characterize the nature and magnitude of the combined effects.
-
Consider dose adjustments: It may be necessary to adjust the dose of one or both compounds to mitigate the enhanced effects.
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Drug-Drug Interaction Study
Objective: To determine the effect of this compound on the pharmacokinetics of a co-administered investigational drug.
Methodology:
-
Study Design: A randomized, crossover study in a relevant animal model or human volunteers is recommended. Each subject will receive the investigational drug alone and in combination with this compound, with a suitable washout period between treatments.
-
Dosing: Administer the investigational drug at a therapeutic dose. This compound should be administered at its clinically relevant dose and schedule.
-
Sample Collection: Collect serial blood samples at appropriate time points (e.g., pre-dose, and at multiple time points post-dose to capture Cmax and the elimination phase).
-
Bioanalysis: Analyze plasma samples for the concentrations of the investigational drug and its major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, CL/F) for the investigational drug in the presence and absence of this compound.
-
Statistical Analysis: Use appropriate statistical methods to compare the pharmacokinetic parameters between the treatment groups.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit the activity of major human CYP450 enzymes.
Methodology:
-
Test System: Use human liver microsomes or recombinant human CYP450 enzymes.
-
Probe Substrates: Utilize a cocktail of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
Incubation: Pre-incubate this compound at a range of concentrations with the test system and a NADPH-regenerating system. Initiate the reaction by adding the probe substrate cocktail.
-
Metabolite Quantification: After a specified incubation time, quench the reaction and quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of each CYP isoform's activity at each concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% inhibition) for each enzyme.
Protocol 3: In Vitro Cytochrome P450 Induction Assay
Objective: To determine the potential of this compound to induce the expression of major human CYP450 enzymes.
Methodology:
-
Test System: Use cryopreserved human hepatocytes.
-
Treatment: Treat the hepatocytes with this compound at a range of concentrations for a period of 48-72 hours. Include a vehicle control and known inducers as positive controls (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4).
-
Endpoint Measurement:
-
mRNA analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the change in mRNA expression of the target CYP genes.
-
Enzyme activity analysis: Incubate the treated cells with a cocktail of CYP450 probe substrates and measure the formation of their respective metabolites.
-
-
Data Analysis: Calculate the fold-induction of mRNA expression and enzyme activity relative to the vehicle control. Determine the EC50 (the concentration of this compound that causes 50% of the maximal induction) and Emax (the maximum induction effect).
Visualizations
Caption: Signaling pathways influenced by this compound.
Caption: Experimental workflow for a co-administration study.
Caption: Troubleshooting guide for co-administration studies.
References
- 1. drugs.com [drugs.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effects of pyridoxine deficiency and supplementation on hematological profiles, lymphocyte function, and hepatic cytochrome P450 in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2008066353A1 - Pharmaceutical composition comprising this compound and garlic oil for preventing and treating alcohol-induced fatty liver and steatohepatitis - Google Patents [patents.google.com]
Technical Support Center: Validating the Specificity of Metadoxine's Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Metadoxine's effects in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary known in vitro effects of this compound?
A1: this compound, a compound composed of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated several key effects in in vitro studies. Its primary mechanisms of action include the modulation of ethanol (B145695) metabolism, antioxidant properties, and interaction with specific signaling pathways. It has been shown to influence the activity of alcohol dehydrogenase (ADH), protect against oxidative stress by preserving glutathione (B108866) (GSH) levels and inhibiting lipid peroxidation, and interact with the serotonin (B10506) 5-HT2B receptor.[1][2]
Q2: How can I assess the specificity of this compound's effect on a particular molecular target in my in vitro model?
A2: To assess the specificity of this compound's effects, a multi-faceted approach is recommended. This includes performing dose-response studies to establish a concentration-dependent effect, utilizing negative controls (e.g., vehicle-treated cells), and employing positive controls with known specific inhibitors or activators of the target pathway. Furthermore, conducting counter-screening assays against related molecular targets can help determine the selectivity of this compound. For instance, if investigating its effect on a specific serotonin receptor subtype, it would be prudent to test its activity on other related serotonin receptors.
Q3: What are the recommended cell lines for studying the in vitro effects of this compound?
A3: The choice of cell line should be guided by the specific research question. For studying this compound's effects on ethanol metabolism and its hepatoprotective properties, human hepatoma cell lines such as HepG2 are commonly used.[3] To investigate its impact on fibrogenesis, hepatic stellate cell lines are appropriate. For neurological effects, neuronal cell lines expressing the target receptors of interest (e.g., 5-HT2B, dopamine (B1211576) D2, or GABA-A receptors) would be required.
Q4: What is the reported in vitro activity of this compound on alcohol dehydrogenase (ADH)?
A4: In vitro studies on isolated rat and human alcohol dehydrogenase have shown that this compound does not activate the enzymatic forms of ADH. At concentrations higher than 0.1 mM, this compound has been observed to inhibit rat class II alcohol dehydrogenase.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
Problem 1: High variability in glutathione (GSH) quantification assays.
-
Possible Cause: Inconsistent sample handling leading to artificial oxidation of GSH.
-
Troubleshooting Steps:
-
Rapid Sample Processing: Process samples quickly and on ice to minimize enzymatic and non-enzymatic oxidation of GSH.
-
Use of Reducing Agents: Include a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the lysis buffer to maintain a reducing environment.
-
Acidic Deproteinization: Immediately after cell lysis, deproteinize the sample with an acid such as metaphosphoric acid (MPA) or perchloric acid (PCA) to inactivate enzymes that can degrade GSH.
-
Consistent Timing: Ensure that the timing of all steps, from sample collection to measurement, is consistent across all samples.
-
Problem 2: Inconsistent results in cell-based signaling pathway assays (e.g., PKA-CREB activation).
-
Possible Cause: Variations in cell culture conditions, such as cell density, passage number, or serum concentration.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a strict protocol for cell culture, including seeding density, passage number range, and serum batch testing.
-
Optimize Serum Concentration: Serum components can interfere with signaling pathways. Test different serum concentrations or consider serum-free media for the duration of the experiment.
-
Cell Health Monitoring: Regularly monitor cell morphology and viability to ensure that the cells are healthy and responsive.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known activator of the pathway) and negative (vehicle) controls to validate the assay's performance.[4]
-
Problem 3: Non-specific binding in receptor binding assays.
-
Possible Cause: The radioligand or the test compound is binding to sites other than the target receptor.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Use an appropriate concentration of a non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand for the target receptor) to determine and subtract the non-specific binding.
-
Adjust Incubation Time and Temperature: Optimize the incubation time and temperature to reach equilibrium for specific binding while minimizing non-specific interactions.
-
Washing Steps: Increase the number and stringency of washing steps to remove unbound and non-specifically bound ligands.
-
Use of Specific Buffers: Ensure the assay buffer composition (pH, ionic strength) is optimized for the specific receptor being studied.
-
Data Presentation
Table 1: In Vitro Effects of this compound on Ethanol Metabolism
| Parameter | Organism/System | This compound Concentration | Observed Effect | Reference |
| Alcohol Dehydrogenase (ADH) Activity | Isolated Rat Class II ADH | > 0.1 mM | Inhibition | [1] |
| Alcohol Dehydrogenase (ADH) Activity | Isolated Human ADH | Not specified | No activation | [1] |
Table 2: Antioxidant Effects of this compound In Vitro
| Parameter | Cell Line | Treatment | This compound Concentration | Observed Effect |
| Glutathione (GSH) Levels | HepG2 | Ethanol-induced depletion | Not specified | Prevention of GSH depletion |
| Lipid Peroxidation (MDA levels) | HepG2 | Ethanol-induced increase | Not specified | Prevention of increased MDA levels |
Table 3: Effects of this compound on Signaling Molecules In Vitro
| Target | Cell Line | Treatment | This compound Concentration | Observed Effect |
| TNF-α Secretion | Hepatic Stellate Cells | Acetaldehyde-induced | Not specified | Attenuation of TNF-α secretion |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Alcohol Dehydrogenase (ADH) Activity In Vitro
This protocol is adapted from studies on the in vitro effects of compounds on ADH activity.[5]
-
Reagents:
-
Purified alcohol dehydrogenase (human or rat)
-
NAD+
-
Ethanol
-
Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (dissolved in assay buffer)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NAD+ (final concentration, e.g., 2.5 mM), and ADH enzyme.
-
Add varying concentrations of this compound to the test wells. For control wells, add an equal volume of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ethanol (final concentration, e.g., 10 mM) to all wells.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition or activation by comparing the V₀ of this compound-treated wells to the control wells.
-
Protocol 2: Assessment of this compound's Effect on Lipid Peroxidation (MDA Assay)
This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), an end-product of lipid peroxidation.[6][7][8][9]
-
Reagents:
-
Cell line of interest (e.g., HepG2 cells)
-
This compound
-
Oxidative stress inducer (e.g., ethanol, hydrogen peroxide)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen inducer and incubate for the desired duration.
-
Lyse the cells and collect the lysate.
-
Add BHT to the lysate to prevent further lipid peroxidation during the assay.
-
Precipitate proteins by adding cold TCA solution and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.
-
Quantify the MDA concentration in the samples using a standard curve generated with the MDA standard solution.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Action of this compound on isolated human and rat alcohol and aldehyde dehydrogenases. Effect on enzymes in chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. raybiotech.com [raybiotech.com]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Efficacy of Metadoxine Versus Placebo: A Review of Clinical Trial Data
Metadoxine, a compound formed by the ion pairing of pyridoxine (B80251) (vitamin B6) and pyrrolidone carboxylate, has been investigated for its therapeutic potential across a range of clinical conditions, primarily related to liver disease and neurological disorders. This guide provides a comparative analysis of the efficacy of this compound versus placebo, drawing upon data from various clinical trials. The findings are intended for researchers, scientists, and drug development professionals to offer an objective overview of the current evidence.
Efficacy in Alcohol-Related Conditions
This compound has been most extensively studied in the context of alcohol-related conditions, including acute alcohol intoxication and alcoholic liver disease.
Acute Alcohol Intoxication:
Clinical trials have demonstrated that this compound can accelerate the clearance of ethanol (B145695) from the blood and improve the clinical symptoms of acute intoxication.
Experimental Protocol: Acute Alcohol Intoxication Study
A double-blind, randomized, multicenter, placebo-controlled trial was conducted on 58 patients with acute ethanol intoxication. Participants were randomly assigned to receive a single intravenous dose of 900 mg this compound (n=29) or a placebo (n=29). Clinical and biochemical evaluations were performed at 0.5, 1, 2, 3, 6, 9, and 12 hours post-treatment. The primary endpoints were the half-life of ethanol in the blood and the rate of ethanol elimination. Secondary endpoints included the time to onset of recovery from intoxication and improvement in toxic clinical symptomatology.[1][2]
Table 1: Efficacy of this compound in Acute Alcohol Intoxication [1][2][3]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Ethanol Half-life in Blood (hours) | 5.41 ± 1.99 | 6.70 ± 1.84 | < 0.013 |
| Median Time to Onset of Recovery (hours) | 0.95 | 2.34 | = 0.013 |
| Improvement of Toxic Symptoms at 2 hours (%) | 68 ± 28 | 44 ± 27 | < 0.002 |
| Improvement by at least one degree of intoxication (%) | 76.9 | 42.3 | - |
| Decrease in Blood Alcohol Concentration (mg/dl) | -105.4 ± 61.5 | -60.1 ± 38.6 | - |
Alcoholic Fatty Liver Disease:
In patients with alcoholic fatty liver disease, this compound has been shown to accelerate the normalization of liver function tests and improve ultrasonographic findings.
Experimental Protocol: Alcoholic Fatty Liver Disease Study
A double-blind, randomized, multicenter trial was performed on 136 patients with chronic active alcoholism diagnosed with fatty liver. Patients were treated with 1500 mg/day of this compound (n=69) or a placebo (n=67) for 3 months. Monthly clinical and biochemical evaluations were conducted, and ultrasonography was performed before and after the treatment period.[4][5]
Table 2: Efficacy of this compound in Alcoholic Fatty Liver Disease [4][5][6][7]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Patients with Ultrasonographic Signs of Steatosis (post-treatment) | 28% | 70% | < 0.01 |
| Prevalence of Steatosis in Patients Who Continued Drinking | 45% | 92% | < 0.05 |
| Total Effective Rate of Liver Function Improvement (Abstinent Patients) | 82.8% | 55.7% | = 0.0000 |
| Total Effective Rate of Liver Function Improvement (Non-Abstinent Patients) | 65.4% | 44.8% | = 0.1767 |
Severe Alcoholic Hepatitis:
An open-label clinical trial suggested that this compound, when added to standard treatments like prednisone (B1679067) or pentoxifylline, may improve survival rates in patients with severe alcoholic hepatitis.[8]
Table 3: Survival Rates in Severe Alcoholic Hepatitis with this compound Adjuvant Therapy [8]
| Treatment Group | 3-Month Survival Rate | 6-Month Survival Rate | p-value (vs. no this compound) |
| Pentoxifylline + this compound | 59.4% | 50% | 0.04 (3-mo), 0.01 (6-mo) |
| Pentoxifylline alone | 33.3% | 18.2% | |
| Prednisone + this compound | 68.6% | 48.6% | 0.0001 (3-mo), 0.003 (6-mo) |
| Prednisone alone | 20% | 20% |
Efficacy in Non-Alcoholic Steatohepatitis (NASH)
The efficacy of this compound in non-alcoholic steatohepatitis (NASH) has been investigated, with mixed results.
Experimental Protocol: NASH Study
A randomized, double-blind, placebo-controlled trial was conducted on 134 patients with biopsy-confirmed NASH. Patients received either 500 mg of this compound twice daily (n=75) or a placebo (n=59) for 16 weeks. The primary efficacy endpoint was a composite of reduction in steatosis, hepatic necro-inflammation, and ALT normalization. Due to a high number of patients declining a second biopsy, individual parameters were analyzed.[9][10][11]
Table 4: Efficacy of this compound in Non-alcoholic Steatohepatitis (NASH) [9][10][11]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Improvement in Steatosis Grade on Ultrasound | 45.3% (34/75) | 15.3% (9/54) | < 0.001 |
| Significant Difference in Liver Histology | No | No | - |
| Significant Difference in ALT or AST | No | No | - |
Efficacy in Neurological and Cognitive Disorders
This compound has also been explored for its potential in treating neurological and cognitive disorders, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Fragile X Syndrome, though with less conclusive results.
Attention-Deficit/Hyperactivity Disorder (ADHD):
An extended-release formulation of this compound (this compound ER) was evaluated for the treatment of adults with ADHD.
Experimental Protocol: ADHD Study
A 6-week, randomized, double-blind, placebo-controlled, parallel-design, phase 2 study was conducted with 120 adults diagnosed with DSM-IV-defined ADHD. Participants received either this compound ER 1400 mg/day or a placebo.[12][13] A subsequent Phase 3 trial (MEASURE) was also conducted.[14]
Table 5: Efficacy of this compound ER in Adult ADHD [12][13]
| Outcome Measure (Phase 2) | This compound ER Group | Placebo Group | p-value |
| Improvement in CAARS-INV Total ADHD Symptoms Score | Statistically Significant | - | = 0.02 |
| Response Rate (≥ 25% improvement on CAARS-INV) | 55% | 34% | = 0.03 |
| Response Rate (≥ 40% improvement on CAARS-INV) | - | - | = 0.04 |
| Improvement in TOVA Score | Statistically Significant | - | = 0.02 |
| Improvement in AAQoL Score | Statistically Significant | - | = 0.01 |
It is important to note that a later Phase 3 trial (MEASURE) for extended-release this compound in adults with ADHD failed to meet its primary endpoint, showing no significant difference in the change from baseline of the Conners' Adult ADHD Rating Scales (CAARS) compared to placebo.[14] Development for this indication was subsequently halted.[14]
Fragile X Syndrome:
The efficacy of extended-release this compound was also investigated in patients with Fragile X Syndrome. A mid-stage trial failed to meet its primary endpoint, which was the change from baseline to week 6 of the inattentive subscale of the Attention Deficit Hyperactivity Disorder Rating Scale (ADHD RS-IV).[15][16] However, statistical significance was observed in two secondary endpoints: the Vineland Adaptive Behavior Scale Daily Living Skills Domain and the computerized cognitive Test of Attentorial Performance for Children Distractibility subscale.[15][16]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is thought to exert its effects through multiple pathways. In the context of alcohol metabolism, it enhances the activity of key enzymes, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to faster ethanol clearance.[17] It also exhibits hepatoprotective properties by reducing oxidative stress and inhibiting lipid peroxidation.[17] This is partly achieved by increasing levels of the antioxidant glutathione.[17] Furthermore, this compound may influence neurotransmitter balance in the brain, which could be relevant to its effects in neurological disorders.[17]
Caption: Proposed mechanism of action for this compound.
Typical Clinical Trial Workflow: this compound vs. Placebo
The clinical trials comparing this compound to a placebo generally follow a standard double-blind, randomized, controlled design.
Caption: Standard workflow for a this compound vs. Placebo clinical trial.
References
- 1. This compound in acute alcohol intoxication: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized, double-blind, placebo-controlled, multicenter study evaluating the efficacy, safety, and tolerability of extended-release this compound in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatrist.com [psychiatrist.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Validating the Hepatoprotective Effects of Metadoxine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hepatoprotective effects of Metadoxine against other well-known hepatoprotective agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and further investigation of these findings.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant hepatoprotective activity in various in vivo models of liver injury. Its efficacy is often compared to standard treatments such as N-acetylcysteine (NAC) in models of acetaminophen-induced toxicity and Silymarin (B1681676) in alcohol-related liver damage.
Acetaminophen-Induced Hepatotoxicity Model
A common model to evaluate hepatoprotective agents involves inducing liver damage in rodents through a toxic dose of acetaminophen (B1664979). The subsequent measurement of liver function biomarkers provides a quantitative assessment of the protective effects of the investigational drug.
Data Summary: this compound vs. N-acetylcysteine (NAC)
The following table summarizes the key biochemical parameters from a study in mice with acetaminophen-induced liver injury.[1][2]
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (B190676) (mg/dL) |
| Normal Saline | 45.1 ± 2.7 | 195.2 ± 8.6 | 176.3 ± 16.7 | 0.51 ± 0.11 |
| Acetaminophen (650 mg/kg) | 1875.4 ± 112.6 | 1245.7 ± 98.2 | 489.5 ± 25.4 | 0.85 ± 0.15 |
| Acetaminophen + this compound (200 mg/kg) | 56.2 ± 6.3 | 252.7 ± 16.6 | 325.5 ± 16.1 | 0.73 ± 0.09 |
| Acetaminophen + this compound (400 mg/kg) | 48.9 ± 5.1 | 220.4 ± 12.3 | 289.7 ± 14.8 | 0.69 ± 0.12 |
| Acetaminophen + NAC (300 mg/kg) | 65.1 ± 5.8 | 261.3 ± 1.2 | 337.5 ± 11.6 | 0.68 ± 0.11 |
Values are presented as mean ± standard deviation.
This compound, at both doses, demonstrated a significant and dose-dependent reduction in serum ALT, AST, and ALP levels, comparable to the effects of NAC.[1] These findings suggest that this compound is effective in mitigating the acute liver damage caused by acetaminophen overdose. Furthermore, studies have shown that this compound administration attenuates oxidative stress by preventing the depletion of reduced glutathione (B108866) (GSH) and suppressing lipid peroxidation (MDA).[1][3]
Alcoholic Liver Disease Model
This compound has also been evaluated for its protective effects against alcohol-induced liver damage. While direct in vivo comparative studies with Silymarin providing comprehensive biochemical data are limited, existing research highlights this compound's ability to improve liver function in this context. Studies in patients with alcoholic fatty liver have shown that this compound treatment accelerates the normalization of liver function tests, even in individuals who do not completely abstain from alcohol.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Acetaminophen-Induced Hepatotoxicity in Mice
This protocol outlines the induction of acute liver injury in mice using acetaminophen.[6][7]
Materials:
-
Male Swiss albino mice (25-30 g)
-
Acetaminophen (Paracetamol)
-
This compound
-
N-acetylcysteine (NAC)
-
Normal saline
-
Oral gavage needles
-
Centrifuge
-
Biochemical assay kits for ALT, AST, ALP, and Total Bilirubin
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.
-
Grouping: Divide the animals into five groups (n=6 per group):
-
Group 1: Normal Control (received normal saline)
-
Group 2: Acetaminophen Control (received a single oral dose of acetaminophen)
-
Group 3: Acetaminophen + this compound (200 mg/kg)
-
Group 4: Acetaminophen + this compound (400 mg/kg)
-
Group 5: Acetaminophen + NAC (300 mg/kg)
-
-
Induction of Hepatotoxicity: Fast the mice overnight before inducing hepatotoxicity. Administer a single oral dose of acetaminophen (650 mg/kg body weight) to all groups except the normal control group.
-
Treatment: Two hours after acetaminophen administration, treat the respective groups orally with this compound or NAC. The control groups receive an equivalent volume of the vehicle (normal saline).
-
Sample Collection: 24 hours after acetaminophen administration, anesthetize the animals and collect blood via cardiac puncture.
-
Biochemical Analysis: Separate the serum by centrifugation and analyze for ALT, AST, ALP, and total bilirubin levels using standard biochemical kits.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This protocol describes the induction of chronic liver injury and fibrosis in rats using carbon tetrachloride.[8][9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound or other test compounds
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for one week.
-
Grouping: Divide the animals into experimental groups:
-
Normal Control (receives olive oil)
-
CCl4 Control (receives CCl4 in olive oil)
-
CCl4 + this compound (receives CCl4 and this compound)
-
-
Induction of Fibrosis: Administer CCl4 (50% in olive oil, 2 mL/kg body weight) via intraperitoneal injection twice a week for 8-12 weeks to induce liver fibrosis.
-
Treatment: Administer this compound or the vehicle to the respective groups on a predetermined schedule throughout the CCl4 treatment period.
-
Monitoring: Monitor the animals for signs of toxicity and body weight changes.
-
Sample Collection: At the end of the treatment period, collect blood for biochemical analysis of liver function markers and sacrifice the animals to collect liver tissue for histopathological examination and analysis of fibrosis markers (e.g., hydroxyproline (B1673980) content).
Mechanism of Action and Signaling Pathways
The hepatoprotective effects of this compound are attributed to its multifactorial mechanism of action, primarily centered on combating oxidative stress and supporting cellular regeneration.
This compound's Hepatoprotective Signaling Pathway
This compound is a combination of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate (PCA). PCA is a precursor of glutamate, which is a key component in the synthesis of glutathione (GSH), a major endogenous antioxidant. Pyridoxine acts as a co-enzyme in various metabolic pathways, including the synthesis of cysteine, another precursor for GSH. By increasing the availability of GSH precursors, this compound enhances the synthesis of GSH, which plays a crucial role in detoxifying reactive oxygen species (ROS) and harmful metabolites. This compound has also been shown to increase the activity of glutathione reductase, an enzyme responsible for regenerating GSH from its oxidized form (GSSG).[11] This dual action of promoting GSH synthesis and regeneration fortifies the cellular antioxidant defense system, thereby protecting hepatocytes from oxidative damage.
Caption: this compound's role in enhancing glutathione synthesis and antioxidant defense.
Experimental Workflow for In Vivo Hepatoprotective Studies
The following diagram illustrates a typical workflow for conducting in vivo studies to validate the hepatoprotective effects of a compound like this compound.
Caption: A generalized workflow for in vivo hepatoprotective drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice | Semantic Scholar [semanticscholar.org]
- 3. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evidence construction of Silibinin capsules against alcoholic liver disease based on a meta-analysis and systematic review [frontiersin.org]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Metadoxine's Efficacy in Preclinical Liver Disease Models: A Comparative Guide to Key Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metadoxine's performance against other therapeutic alternatives in preclinical models of liver disease. By examining key biomarkers, this document aims to offer an objective overview supported by experimental data to aid in research and development.
Introduction to this compound in Liver Disease
This compound, a compound formed by the ion pairing of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated hepatoprotective effects in various experimental models of liver injury.[1][2] Its mechanisms of action are multifaceted, including the acceleration of alcohol metabolism, reduction of oxidative stress, and modulation of inflammatory responses.[1][3] This guide will delve into the quantitative impact of this compound on crucial biomarkers of liver health and compare its efficacy with established and emerging therapeutic agents.
Comparative Analysis of Biomarker Modulation
The efficacy of this compound and alternative compounds in preclinical liver disease models is assessed through a panel of biomarkers reflecting different aspects of liver pathophysiology: liver injury, oxidative stress, and inflammation.
Biomarkers of Liver Injury
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular damage.[4] Elevated serum levels of these enzymes are hallmarks of liver injury.
Table 1: Comparison of Effects on Liver Injury Biomarkers in Alcoholic Liver Disease (Rat Model)
| Treatment Group | Dosage | AST (IU/L) | ALT (IU/L) | Reference |
| Control | - | 73.98 ± 2.22 | 44.51 ± 2.64 | [5] |
| Ethanol-Induced | 0.6 ml/100g/day | 137.00 ± 4.22 | 99.47 ± 3.19 | [5] |
| This compound | 500mg tid (human study) | 59.2 (pre) -> 36.0 (post) | 80.0 (pre) -> 41.1 (post) | [6][7] |
| Silymarin | 20 mg/100g/day | 82.33 ± 10.89 -> 49.66 ± 6.12 | - | [5][8] |
Note: Data for this compound in a directly comparable rat model with specific IU/L values was not available in the provided search results; human clinical trial data is presented for illustrative purposes. Direct comparison should be made with caution.
Biomarkers of Oxidative Stress
Oxidative stress is a key pathogenic mechanism in many liver diseases. Malondialdehyde (MDA) is a marker of lipid peroxidation, while glutathione (B108866) (GSH) is a crucial intracellular antioxidant.[9]
Table 2: Comparison of Effects on Oxidative Stress Biomarkers in Toxin-Induced Liver Injury
| Treatment Group | Model | MDA (nmol/mg protein) | GSH (µmol/mg protein) | Reference |
| Control | CCl4 (Rat) | - | 2.25-fold higher than CCl4 | [2] |
| CCl4-Induced | CCl4 (Rat) | Increased | - | [2] |
| This compound + APAP | APAP (Mouse) | Significantly decreased vs APAP | Significantly increased vs APAP | [10][11][12][13] |
| N-acetylcysteine + CCl4 | CCl4 (Rat) | Decreased by 48.05% vs CCl4 | 1.42-fold higher than CCl4 | [2] |
| Silymarin + Alcohol | Alcohol (Rat) | Significantly decreased vs Alcohol | - | [14][15] |
APAP: Acetaminophen; CCl4: Carbon Tetrachloride
Biomarkers of Inflammation
Chronic inflammation is a driver of liver disease progression. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play pivotal roles in this process.[16][17]
Table 3: Comparison of Effects on Inflammatory Biomarkers in Toxin-Induced Liver Injury (Rat Model)
| Treatment Group | Model | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | Reference |
| Control | CCl4 | - | - | [2] |
| CCl4-Induced | CCl4 | Increased | Increased | [2] |
| N-acetylcysteine + CCl4 | CCl4 | Decreased by 43.08% vs CCl4 | Decreased by 59.84% vs CCl4 | [2] |
| Silymarin + Alcohol | Alcohol | Markedly downregulated vs Alcohol | Markedly downregulated vs Alcohol | [14][15] |
Note: Specific quantitative data for this compound's effect on TNF-α and IL-6 in pg/mg protein was not available in the provided search results. However, studies indicate this compound attenuates TNF-α secretion.[18]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
This compound's Proposed Mechanism of Action in Alcoholic Liver Disease
Caption: this compound's mechanism in alcoholic liver disease.
Experimental Workflow for a Toxin-Induced Liver Injury Model
Caption: Workflow for toxin-induced liver injury studies.
Detailed Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol is a widely used model to induce liver fibrosis and study the efficacy of hepatoprotective agents.[19][20]
Materials:
-
Male C57BL/6J mice (8 weeks old)[21]
-
Carbon tetrachloride (CCl4)
-
Mineral oil (sterile)[21]
-
Treatment compound (e.g., this compound, N-acetylcysteine)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into the following groups: Control (vehicle only), CCl4 (CCl4 + vehicle), and CCl4 + Treatment.
-
CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in sterile mineral oil.[21]
-
Administration:
-
Administer the CCl4 solution intraperitoneally (i.p.) at a dose of approximately 2.5 µl per gram of body weight.[21]
-
Injections are typically performed twice a week for a duration of 12 weeks to induce chronic fibrosis.[21]
-
The control group receives an equivalent volume of mineral oil.
-
The treatment group receives the therapeutic agent (e.g., this compound) at the predetermined dosage and schedule, often starting concurrently with or shortly after the initial CCl4 administration.
-
-
Monitoring: Monitor the animals' body weight and general health throughout the study.
-
Sample Collection: At the end of the study period, euthanize the mice and collect blood and liver tissue for biomarker analysis.
Measurement of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation in tissue homogenates.[18][22]
Materials:
-
Liver tissue homogenate (10%) in a suitable buffer (e.g., RIPA buffer)[22]
-
Trichloroacetic acid (TCA), 10%
-
Thiobarbituric acid (TBA), 0.67% (w/v)
-
Malondialdehyde (MDA) standard solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Reaction:
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink chromogen at 532 nm.[22]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples, typically expressed as nmol per mg of protein.
-
Measurement of Reduced Glutathione (GSH) using High-Performance Liquid Chromatography (HPLC)
HPLC provides a sensitive and specific method for quantifying GSH in tissues.[1][23]
Materials:
-
Liver tissue
-
Metaphosphoric acid (5%)
-
Mobile phase: 50 mM NaClO4 in 0.1% H3PO4[23]
-
HPLC system with a UV detector and a suitable column (e.g., Discovery RP-Amide C16)[23]
-
GSH standard solution
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate GSH using the specified column and mobile phase.
-
Detect GSH using a UV detector at 215 nm.[23]
-
-
Quantification:
-
Prepare a standard curve with known concentrations of GSH.
-
Determine the GSH concentration in the samples based on the peak area and express it as nmol or µmol per mg of protein.
-
Measurement of TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common and sensitive method for quantifying cytokine levels in tissue homogenates.[24]
Materials:
-
Rat TNF-α ELISA kit (containing antibody-coated plate, standards, detection antibody, and substrate)[24]
-
Liver tissue homogenate
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare standards and dilute liver homogenate samples according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the antibody-coated plate. Incubate for 1 hour at 37°C.[24]
-
Aspirate and wash the wells three times with wash buffer.[24]
-
Add 100 µL of prepared detection antibody. Incubate for 1 hour at 37°C.[24]
-
Aspirate and wash the wells three times.
-
Add 100 µL of HRP-conjugated streptavidin (or equivalent). Incubate for 30 minutes at 37°C.[24]
-
Aspirate and wash the wells five times.[24]
-
Add 90 µL of substrate solution. Incubate for 10-20 minutes at 37°C in the dark.[24]
-
Add 50 µL of stop solution.[24]
-
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Quantification:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the TNF-α concentration in the samples, typically expressed as pg per mg of protein.
-
Conclusion
The available preclinical data suggests that this compound effectively mitigates liver injury in various experimental models by reducing liver enzyme levels, combating oxidative stress, and attenuating inflammation. While direct quantitative comparisons with alternatives like Silymarin and N-acetylcysteine are challenging due to variations in study designs, all three compounds demonstrate significant hepatoprotective properties. For researchers and drug development professionals, the choice of therapeutic agent may depend on the specific etiology of the liver disease being modeled and the primary pathogenic pathways of interest. Further head-to-head preclinical studies employing standardized models and a comprehensive panel of biomarkers are warranted to definitively establish the comparative efficacy of this compound.
References
- 1. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvvj.journals.ekb.eg [nvvj.journals.ekb.eg]
- 3. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECT OF SILYMARIN ON SERUM LEVELS OF ALT AND GGT IN ETHANOL INDUCED HEPATOTOXICITY IN ALBINO RATS | Journal of Ayub Medical College Abbottabad [jamc.ayubmed.edu.pk]
- 9. Preparation of Lieber-DeCarli liquid diet induced alcoholic hepatic injury model in rats [jcimjournal.com]
- 10. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice | Semantic Scholar [semanticscholar.org]
- 14. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. utppublishing.com [utppublishing.com]
- 17. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay [bio-protocol.org]
- 19. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 21. researchgate.net [researchgate.net]
- 22. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Rat TNF alpha ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antikoerper-online.de]
A Side-by-Side Comparison of Metadoxine and Silymarin in Liver Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine and Silymarin are two prominent agents utilized in the management of liver diseases, each possessing distinct mechanisms of action and a growing body of clinical evidence supporting their hepatoprotective effects. This compound, a combination of pyridoxine (B80251) and pyrrolidone carboxylate, is primarily recognized for its role in accelerating alcohol metabolism and mitigating alcohol-induced liver damage. Silymarin, a flavonoid complex extracted from milk thistle, is well-regarded for its potent antioxidant, anti-inflammatory, and antifibrotic properties. This guide provides a comprehensive, side-by-side comparison of this compound and Silymarin, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing key signaling pathways to aid researchers and drug development professionals in their understanding and evaluation of these two compounds.
Data Presentation: Quantitative Comparison of Clinical Outcomes
The following tables summarize the quantitative data from various clinical trials on this compound and Silymarin, focusing on their impact on liver function tests and histological improvements in different liver pathologies.
Table 1: Clinical Efficacy of this compound in Liver Diseases
| Indication | Dosage | Duration | Key Outcomes | Reference |
| Severe Alcoholic Hepatitis | 500 mg, three times daily (in addition to prednisone) | 30 days | - 30-day survival: 74.3% (this compound group) vs. 45.7% (placebo group) - 90-day survival: 68.6% (this compound group) vs. 20.0% (placebo group) | [1][2][3] |
| Severe Alcoholic Hepatitis | 500 mg, three times daily (in addition to standard therapy) | 30 days | - 3-month survival with Pentoxifylline: 59.4% (this compound) vs 33.3% (placebo) - 6-month survival with Pentoxifylline: 50% (this compound) vs 18.2% (placebo) - 3-month survival with Prednisone: 68.6% (this compound) vs 20% (placebo) - 6-month survival with Prednisone: 48.6% (this compound) vs 20% (placebo) | [4][5] |
| Alcoholic Fatty Liver | 1500 mg/day | 3 months | - Significant reduction in serum bilirubin, aminotransferases, and GGT after 1 month. - Lower percentage of patients with ultrasonographic signs of steatosis: 28% (this compound) vs. 70% (placebo). | |
| Non-alcoholic Steatohepatitis (NASH) | 500 mg, two times daily | 16 weeks | - No significant difference in improvement of liver histology or serum ALT/AST compared to placebo. - Significant improvement in steatosis grade on ultrasound: 45.3% of patients on this compound showed improvement vs. 15.3% on placebo. |
Table 2: Clinical Efficacy of Silymarin in Liver Diseases
| Indication | Dosage | Duration | Key Outcomes | Reference |
| Non-alcoholic Steatohepatitis (NASH) | 700 mg, three times daily | 48 weeks | - Significant reduction in liver fibrosis based on histology (22.4% in Silymarin group vs. 6.0% in placebo group). - No significant difference in the reduction of NAFLD Activity Score (NAS) by ≥30%. | [6][7] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Not specified | Meta-analysis | - Statistically significant reduction in ALT and AST levels compared to placebo. | [8] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Meta-analysis of 26 RCTs | Not specified | - Significant reduction in ALT, AST, TC, TG, LDL-C. - Significant improvement in hepatic steatosis on histology. | [9] |
| Trauma-induced Liver Injury | 140 mg, three times daily | 14 days | - Significant reduction in ALT, AST, and ALP compared to placebo. - Significant decrease in malondialdehyde (MDA) and increase in total antioxidant capacity (TAC). | [10] |
Mechanisms of Action
This compound
This compound's hepatoprotective effects are multifaceted. It enhances the activity of liver enzymes responsible for alcohol metabolism, thereby accelerating the clearance of ethanol (B145695) and its toxic metabolite, acetaldehyde.[4] It also acts as an antioxidant by preserving intracellular levels of glutathione (B108866) (GSH), a crucial antioxidant that is often depleted during alcohol intoxication.[1] Furthermore, this compound has been shown to reduce the secretion of the pro-inflammatory cytokine TNF-α.
Silymarin
Silymarin, and its primary active component silybin, exert their effects through several mechanisms. As a potent antioxidant, Silymarin scavenges free radicals and inhibits lipid peroxidation, thus protecting cell membranes from damage.[4] It modulates inflammatory pathways by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response, and subsequently reducing the production of pro-inflammatory cytokines like TNF-α. Silymarin also has antifibrotic properties and can promote liver regeneration.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Silymarin in the context of liver protection.
Experimental Protocols
Below is a detailed methodology for a representative in vivo experiment designed to evaluate the hepatoprotective effects of a test compound like this compound or Silymarin.
Title: Evaluation of the Hepatoprotective Effect of [Test Compound] Against Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats.
1. Animals:
-
Healthy adult male Wistar rats (180-220 g) will be used.
-
Animals will be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
2. Experimental Design:
-
Rats will be randomly divided into four groups (n=6 per group):
-
Group I (Normal Control): Receive the vehicle (e.g., distilled water or saline) orally for 7 days.
-
Group II (Toxicant Control): Receive the vehicle orally for 7 days and a single intraperitoneal (i.p.) injection of CCl₄ (1 ml/kg body weight, diluted in olive oil) on the 7th day.
-
Group III (Test Compound): Receive the test compound (e.g., this compound or Silymarin at a specific dose, e.g., 200 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl₄ on the 7th day, 1 hour after the last dose of the test compound.
-
Group IV (Standard Drug): Receive a standard hepatoprotective drug (e.g., Silymarin at 100 mg/kg) orally for 7 days, followed by a single i.p. injection of CCl₄ on the 7th day.
-
3. Biochemical Analysis:
-
24 hours after CCl₄ administration, blood will be collected from all animals via retro-orbital puncture under light ether anesthesia.
-
Serum will be separated by centrifugation and used for the estimation of liver function marker enzymes:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Liver tissue will be homogenized to measure levels of:
-
Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Reduced glutathione (GSH).
-
Superoxide dismutase (SOD) and Catalase (CAT) activity.
-
4. Histopathological Examination:
-
After blood collection, animals will be sacrificed, and their livers will be excised, washed with ice-cold saline, and weighed.
-
A portion of the liver tissue will be fixed in 10% formalin for histopathological analysis.
-
Fixed tissues will be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
The sections will be examined under a light microscope for any histopathological changes such as necrosis, inflammation, and fatty changes.
5. Statistical Analysis:
-
All data will be expressed as mean ± standard error of the mean (SEM).
-
Statistical analysis will be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to compare the different groups.
-
A p-value of less than 0.05 will be considered statistically significant.
Conclusion
Both this compound and Silymarin have demonstrated significant hepatoprotective effects through distinct yet sometimes overlapping mechanisms. This compound appears particularly beneficial in the context of alcohol-induced liver injury due to its ability to accelerate alcohol metabolism. Silymarin, with its broad-spectrum antioxidant, anti-inflammatory, and antifibrotic actions, shows promise in a wider range of liver diseases, including non-alcoholic fatty liver disease.
While direct comparative clinical trials are lacking, the available evidence suggests that both agents are valuable tools in the management of liver disorders. The choice between this compound and Silymarin may depend on the specific etiology of the liver disease. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two agents and to explore their potential synergistic effects in combination therapy.[4] This guide provides a foundational comparison to inform further research and development in the field of hepatoprotection.
References
- 1. This compound+silymarin+l Ornithine L Aspartate+pyridoxine Hydrochloride+folic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. 1mg.com [1mg.com]
- 3. sterisindia.com [sterisindia.com]
- 4. This compound + Silymarin | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 5. This compound + Silymarin + L-Ornithine L-Aspartate Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. jazindia.com [jazindia.com]
- 9. biomed.cas.cz [biomed.cas.cz]
- 10. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Metadoxine and Other Antioxidants in Alcoholic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The management of alcoholic liver disease (ALD) presents a significant clinical challenge, with oxidative stress being a key player in its pathogenesis. This has led to the investigation of various antioxidants as potential therapeutic agents. This guide provides a comparative analysis of metadoxine against other prominent antioxidants—silymarin (B1681676), N-acetylcysteine (NAC), Vitamin E, and S-adenosylmethionine (SAMe)—based on available clinical trial data. While direct head-to-head studies are scarce, this document synthesizes findings from placebo-controlled trials to offer a comprehensive overview of their respective efficacies and methodologies.
Mechanism of Action and Signaling Pathways in Alcoholic Liver Disease
Alcohol metabolism, primarily through the enzyme cytochrome P450 2E1 (CYP2E1), generates reactive oxygen species (ROS), leading to oxidative stress.[1] This imbalance between pro-oxidants and antioxidants contributes to hepatocyte injury, inflammation, and fibrosis. Key signaling pathways implicated in ALD include the activation of nuclear factor-kappa B (NF-κB), which drives the expression of pro-inflammatory cytokines like TNF-α.[2][3] Antioxidants, in theory, can mitigate this damage by neutralizing ROS and modulating these inflammatory cascades.
This compound, a compound of pyridoxine (B80251) and pyrrolidone carboxylate, is thought to accelerate alcohol metabolism and exhibit antioxidant properties, protecting liver cells from alcohol-induced damage.[4][5] It has been shown to preserve intracellular glutathione (B108866) levels, a crucial antioxidant often depleted by alcohol consumption.[4][6] Other antioxidants like silymarin, NAC, Vitamin E, and SAMe also aim to counteract oxidative stress through various mechanisms, including scavenging free radicals and supporting endogenous antioxidant defenses.
Below are diagrams illustrating the general signaling pathway of alcohol-induced liver injury and a conceptual experimental workflow for evaluating antioxidants in ALD.
Caption: Alcohol metabolism leads to oxidative stress, inflammation, and fibrosis.
Caption: A typical workflow for a randomized controlled trial of an antioxidant in ALD.
Comparative Efficacy of this compound and Other Antioxidants
The following tables summarize the quantitative data from placebo-controlled clinical trials of this compound and other antioxidants in patients with alcoholic liver disease.
Table 1: Effects on Liver Function Tests
| Antioxidant | Study Population | Dosage | Duration | Change in ALT | Change in AST | Change in GGT | Change in Bilirubin | Citation(s) |
| This compound | Alcoholic Fatty Liver | 1500 mg/day | 3 months | Significant decrease | Significant decrease | Significant decrease | Significant decrease | [7][8] |
| This compound | Alcoholic Liver Disease | 1500 mg/day (500mg tid) | 6 weeks | Significant decrease (from 80.0 to 41.1 U/L) | Significant decrease (from 59.2 to 36.0 U/L) | Significant decrease (from 123.0 to 57.0 U/L) | Not specified | [9] |
| Silymarin | Alcoholic Liver Disease | 280 mg/day | 15 months | No significant difference vs. placebo | No significant difference vs. placebo | No significant difference vs. placebo | No significant difference vs. placebo | [10] |
| Silymarin | Alcoholic Cirrhosis | 450 mg/day | 2 years | No significant effect | No significant effect | No significant effect | No significant effect | [6] |
| N-Acetylcysteine (NAC) | Severe Alcoholic Hepatitis | 8 g/day | 28 days | No significant improvement vs. control | No significant improvement vs. control | Not specified | No significant improvement vs. control | [11] |
| Vitamin E | Mild to Moderate Alcoholic Hepatitis | 1000 IU/day | 3 months | No significant greater decrease vs. placebo | No significant greater decrease vs. placebo | Not specified | No significant greater decrease vs. placebo | [4] |
| S-adenosylmethionine (SAMe) | Alcoholic Liver Disease | 1.2 g/day | 24 weeks | No significant difference vs. placebo | No significant difference vs. placebo | Not specified | No significant difference vs. placebo | [5] |
Table 2: Effects on Clinical Outcomes
| Antioxidant | Study Population | Dosage | Duration | Effect on Survival/Mortality | Effect on Histology/Imaging | Citation(s) |
| This compound | Severe Alcoholic Hepatitis (add-on therapy) | 1500 mg/day (500mg tid) | 30 days | Improved 3- and 6-month survival rates | Not specified | [2][12] |
| This compound | Alcoholic Fatty Liver | 1500 mg/day | 3 months | Not specified | Significantly lower percentage of patients with ultrasonographic signs of steatosis (28% vs 70% in placebo) | [7][8] |
| Silymarin | Alcoholic Cirrhosis | 450 mg/day | 2 years | No effect on survival | Not specified | [6] |
| N-Acetylcysteine (NAC) | Severe Alcoholic Hepatitis | 8 g/day | 28 days | Improved 180-day survival rate (81.0% vs 67.4% in control) | Not specified | [11] |
| Vitamin E | Mild to Moderate Alcoholic Hepatitis | 1000 IU/day | 3 months | No difference in mortality at 1 year | Not specified | [4] |
| S-adenosylmethionine (SAMe) | Alcoholic Liver Cirrhosis | 1200 mg/day | 2 years | May improve survival or delay liver transplantation in patients with less advanced liver disease | Not specified | [13] |
| S-adenosylmethionine (SAMe) | Alcoholic Liver Disease | 1.2 g/day | 24 weeks | Not specified | No intra- or intergroup differences or changes in liver histopathology scores | [5] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
This compound in Alcoholic Fatty Liver
-
Study Design: A double-blind, randomized, multicenter, placebo-controlled trial.
-
Participants: 136 chronic active alcoholic patients with a diagnosis of fatty liver based on clinical, biochemical, and ultrasonographic criteria.
-
Intervention: Patients were randomized to receive either this compound (1500 mg/day) or a placebo for 3 months.
-
Assessments: Clinical and biochemical evaluations were conducted monthly. Ultrasonography was performed at the beginning and end of the treatment period.
-
Primary Outcomes: Changes in liver function tests (bilirubin, aminotransferases, and gamma-glutamyl transpeptidase) and ultrasonographic signs of steatosis.[7][8]
This compound as an Add-on Therapy in Severe Alcoholic Hepatitis
-
Study Design: An open-label, randomized clinical trial.
-
Participants: 135 patients with severe alcoholic hepatitis.
-
Intervention: Patients were randomized into four groups: prednisone (B1679067) (PDN) 40 mg/d, PDN + this compound (MTD) 500 mg three times daily, pentoxifylline (B538998) (PTX) 400 mg three times daily, and PTX + MTD 500 mg three times daily. The treatment duration for all groups was 30 days.
Silymarin in Alcoholic Liver Cirrhosis
-
Study Design: A randomized, double-blind, multicenter, placebo-controlled trial.
-
Participants: 200 alcoholics with histologically or laparoscopically proven liver cirrhosis.
-
Intervention: Patients were randomized to receive either silymarin (450 mg/day, 150 mg three times per day) or a placebo for 2 years.
-
Primary Outcome: Time to death.
-
Secondary Outcome: Progression of liver failure.[6]
N-Acetylcysteine (NAC) in Severe Alcoholic Hepatitis
-
Study Design: A prospective, randomized controlled trial.
-
Participants: 172 patients with severe alcoholic hepatitis (Maddrey discriminant function score >32).
-
Intervention: Patients were divided into a NAC group (84 patients receiving 8 g/day for 28 days) and a control group (86 patients).
-
Primary Outcomes: 28-day and 180-day survival rates.
-
Secondary Outcomes: Changes in 28-day biochemical parameters.[11]
Vitamin E in Mild to Moderate Alcoholic Hepatitis
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Participants: 51 patients with mild to moderate alcoholic hepatitis.
-
Intervention: 25 patients received 1000 I.U. of vitamin E per day, while 26 patients received a placebo for 3 months.
-
Follow-up: Patients were followed for 1 year after trial entry.
-
Primary Outcomes: Changes in serum aminotransferases, serum bilirubin, and serum albumin.[4]
S-adenosylmethionine (SAMe) in Alcoholic Liver Cirrhosis
-
Study Design: A randomized, double-blind, multicenter, placebo-controlled clinical trial.
-
Participants: 123 patients with alcoholic cirrhosis (75 in Child-Pugh class A, 40 in class B, and 8 in class C).
-
Intervention: Patients received either SAMe (1200 mg/day, orally) or a placebo for 2 years.
-
Primary Outcome: Overall mortality/liver transplantation at the end of the trial.[13]
Conclusion
Based on the available placebo-controlled trials, this compound has demonstrated a consistent ability to improve liver function tests and ultrasonographic findings in patients with alcoholic fatty liver.[7][8][9] Furthermore, when used as an add-on therapy in severe alcoholic hepatitis, it has been associated with improved survival rates.[2][12]
In contrast, the evidence for other antioxidants is less robust. Silymarin, in the dosages and durations studied, did not show a significant effect on liver function or survival in patients with alcoholic liver disease or cirrhosis.[6][10] Vitamin E did not produce a greater improvement in liver function tests compared to placebo in mild to moderate alcoholic hepatitis.[4] The results for SAMe have been mixed, with one study suggesting a potential survival benefit in less advanced cirrhosis, while another found it no more effective than placebo for improving liver function or histology in alcoholic liver disease.[5][13] N-acetylcysteine showed a benefit in 180-day survival in severe alcoholic hepatitis but did not significantly improve short-term biochemical markers.[11]
The lack of direct head-to-head comparative trials makes it challenging to definitively rank the efficacy of these antioxidants. However, the existing evidence suggests that this compound holds a promising position in the management of early-stage alcoholic liver disease and as a potential adjunctive therapy in severe cases. Further well-designed, head-to-head clinical trials are warranted to elucidate the comparative effectiveness of these agents and to identify the patient populations most likely to benefit from each therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, Controlled Trial of S-adenosylmethionine in Alcoholic Liver Disease [ctv.veeva.com]
- 4. A randomized placebo controlled trial of vitamin E for alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-adenosyl-L-methionine treatment for alcoholic liver disease: a double-blinded, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of silymarin in alcoholic patients with cirrhosis of the liver: results of a controlled, double-blind, randomized and multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NIH Study Finds Vitamin E and Pioglitazone Significantly Improve Certain Liver Disease - VCU News - Virginia Commonwealth University [news.vcu.edu]
- 9. sages.org [sages.org]
- 10. [Controlled study of the effect of silymarin on alcoholic liver disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of N-acetylcysteine in treatment of severe alcoholic hepatitis [lcgdbzz.org]
- 12. Unveiling the Therapeutic Potential of Vitamin-E in Preventing Inflammation and Stromal Congestion in Alcoholic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-adenosylmethionine in alcoholic liver cirrhosis: a randomized, placebo-controlled, double-blind, multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Metadoxine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Metadoxine against other therapeutic alternatives for alcohol-induced liver damage. The information is supported by experimental data from peer-reviewed studies, with a focus on the cellular and molecular mechanisms underlying its hepatoprotective effects.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from in vitro studies on this compound and its alternatives—N-acetylcysteine (NAC), S-adenosyl-L-methionine (SAM), and Silymarin. These compounds have been evaluated for their ability to mitigate the cytotoxic effects of ethanol (B145695) and its primary metabolite, acetaldehyde, in liver cell models.
Table 1: Effects on Hepatocytes (HepG2 Cell Line)
| Parameter | Toxin | This compound | N-Acetylcysteine (NAC) | S-Adenosyl-L-methionine (SAM) |
| Glutathione (B108866) (GSH) Levels | Ethanol (50 mM) or Acetaldehyde (175 µM) | Prevents depletion[1] | Increases intracellular GSH[2][3] | Prevents depletion[4][5] |
| Lipid Peroxidation (Malondialdehyde - MDA) | Ethanol (50 mM) | Prevents 23% increase[1] | Reduces MDA levels[3] | Reduces ~12-fold increase to ~2.4-fold[6] |
| Lipid Peroxidation (Malondialdehyde - MDA) | Acetaldehyde (175 µM) | Prevents 70% increase[1] | Data not available | Data not available |
| TNF-α Secretion | Ethanol (50 mM) or Acetaldehyde (175 µM) | Attenuates increase[1] | Reduces TNF-α expression[7] | Suppresses TNF-α[8] |
Table 2: Effects on Hepatic Stellate Cells (HSC)
| Parameter | Toxin | This compound | Silymarin |
| Collagen Secretion | Acetaldehyde (175 µM) | Prevents 2.3-fold increase[1] | Reduces collagen deposition[9] |
| TNF-α Secretion | Acetaldehyde (175 µM) | Attenuates increase[1] | Reduces TNF-α expression[10] |
| Cell Activation/Proliferation | Acetaldehyde (175 µM) | Attenuates activation[1] | Inhibits activation and proliferation[11][12] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
Hepatocyte (HepG2) Culture and Treatment
-
Cell Line: Human hepatoma cell line (HepG2).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Toxin Exposure: HepG2 cells are treated with 50 mM ethanol or 175 µM acetaldehyde.[1]
-
This compound Treatment: this compound is administered at a concentration of 10 µg/ml concurrently with the toxin.[1]
-
Incubation Time: Cells are incubated for 24 hours.[1]
-
Outcome Measures:
-
Glutathione (GSH) Content: Measured using commercially available kits based on the enzymatic recycling of GSH.[7]
-
Lipid Peroxidation: Assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.[13]
-
TNF-α Secretion: Quantified in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[13]
-
Hepatic Stellate Cell (CFSC-2G) Culture and Treatment
-
Cell Line: Rat hepatic stellate cell line (CFSC-2G).
-
Culture Conditions: Similar to HepG2 cells.
-
Toxin Exposure: CFSC-2G cells are treated with 175 µM acetaldehyde.[1]
-
This compound Treatment: this compound is administered at a concentration of 10 µg/ml concurrently with acetaldehyde.[1]
-
Incubation Time: Cells are incubated for 24 hours.[1]
-
Outcome Measures:
-
Collagen Secretion: Determined by measuring the amount of hydroxyproline, a major component of collagen, in the cell culture medium.
-
TNF-α Secretion: Quantified using ELISA.[1]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in ethanol-induced liver cell damage and the experimental workflow for in vitro validation.
Ethanol-Induced Hepatocyte Injury Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylcysteine does not protect HepG2 cells against acetaminophen-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Feeding S-adenosyl-L-methionine attenuates both ethanol-induced depletion of mitochondrial glutathione and mitochondrial dysfunction in periportal and perivenous rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effects of S-adenosyl-L-methionine against alcohol- and cytochrome P450 2E1-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of N-acetylcysteine on ethanol-induced hepatotoxicity in rats fed via total enteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hepatoprotective and Anti-fibrotic Agents: It's Time to Take the Next Step [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: Analysis of isolated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Antifibrotic effects of gallic acid on hepatic stellate cells: In vitro and in vivo mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Cross-Species Comparative Analysis of Metadoxine: Metabolism and Efficacy in Alcoholic Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metadoxine's metabolic profiles and therapeutic efficacy across various species, including humans, monkeys, dogs, and rats. The information is intended to support research and development efforts in the context of alcoholic liver disease (ALD).
Abstract
This compound, a compound formed by the ion-pair of pyridoxine (B80251) and pyrrolidone carboxylate, has demonstrated therapeutic potential in the management of acute alcohol intoxication and chronic alcoholic liver disease. Its primary mechanisms of action include the acceleration of alcohol metabolism, restoration of hepatic ATP levels, and the modulation of neurotransmitter systems. This guide synthesizes available preclinical and clinical data to facilitate a cross-species comparison of this compound's pharmacokinetics and efficacy, highlighting key differences and similarities to inform future research and drug development.
Cross-Species Pharmacokinetic Comparison
Pharmacokinetic parameters of this compound have been investigated in several species. The oral absorption of this compound is generally rapid, with a reported bioavailability ranging from 60% to 80%. The half-life is approximately 40 to 60 minutes, with no significant differences observed between oral and intravenous administration.[1]
Table 1: Intravenous Pharmacokinetic Parameters of this compound (Pyridoxine Component) in Humans
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (0.9 g dose) | 3.66 ± 0.74 | µg/mL |
| AUC0–t (0.9 g dose) | 12.57 ± 2.81 | µg·h/mL |
| t1/2 | 0.82 ± 0.13 | h |
| Clearance (CL) | 72.2 ± 17.0 | L/h |
| Volume of Distribution (Vd) | 84.4 ± 17.1 | L |
| Data from a study in healthy Chinese volunteers receiving a 7-day course of 0.9 g intravenous this compound. |
Comparative Efficacy in Alcoholic Liver Disease
This compound has shown efficacy in both preclinical models and human clinical trials for conditions related to alcohol consumption.
Preclinical Efficacy
In animal models, this compound has been shown to accelerate the clearance of ethanol (B145695) and its toxic metabolite, acetaldehyde.[2] In rats chronically administered alcohol, this compound prevents the decrease in alcohol dehydrogenase activity, a key enzyme in ethanol metabolism.[3] Furthermore, at a dose of 160 mg/kg, this compound was found to prevent the formation of fatty liver in 50% of rats exposed to a high dose of ethanol.[2] In a mouse model of acetaminophen-induced liver toxicity, this compound significantly reduced serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[4]
Table 2: Effect of this compound on Acetaminophen-Induced Liver Injury in Mice
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Acetaminophen (B1664979) Control | 650 | 3450 ± 250 | 2980 ± 210 |
| This compound | 200 | 2100 ± 180 | 1850 ± 150 |
| This compound | 400 | 1500 ± 130 | 1300 ± 110 |
| N-acetylcysteine (NAC) | 300 | 1300 ± 120 | 1150 ± 100 |
| *p < 0.05 compared to acetaminophen control. Data adapted from a study on acetaminophen-induced hepatotoxicity in mice.[4] |
Clinical Efficacy in Humans
Clinical trials have demonstrated this compound's effectiveness in patients with alcoholic liver disease. A study on patients with alcoholic fatty liver showed that this compound treatment (1500 mg/day for 3 months) led to a more rapid and significant improvement in liver function tests compared to placebo.[5] Notably, after one month of treatment, there were significant reductions in serum bilirubin, aminotransferases, and gamma-glutamyl transpeptidase (GGT).[5]
In a study involving patients with severe alcoholic hepatitis, the addition of this compound to standard therapy significantly improved 3-month and 6-month survival rates.[6]
Table 3: Efficacy of this compound in Alcoholic Fatty Liver in Humans
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) |
| AST (U/L) | Significant decrease by 1 month | Slower decrease |
| ALT (U/L) | Significant decrease by 1 month | Slower decrease |
| GGT (U/L) | Significant decrease by 1 month | Slower decrease |
| Ultrasonographic Steatosis | 28% of patients showed signs after treatment | 70% of patients showed signs after treatment |
| Data from a 3-month study with 1500 mg/day this compound.[5] |
Table 4: Survival Rates in Severe Alcoholic Hepatitis with this compound Treatment
| Timepoint | Treatment Group | Survival Rate (%) |
| 3 months | Prednisone + this compound | 68.6 |
| Prednisone alone | 20.0 | |
| 6 months | Prednisone + this compound | 48.6 |
| Prednisone alone | 20.0 | |
| Data from a study on patients with severe alcoholic hepatitis.[6] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
This compound's therapeutic effects are believed to stem from a combination of mechanisms. It enhances the enzymatic breakdown of alcohol, thus reducing the toxic burden on the liver. Its antioxidant properties likely play a significant role in protecting hepatocytes from oxidative stress, a key factor in the pathogenesis of alcoholic liver disease. Furthermore, this compound's influence on GABAergic and glutamatergic neurotransmission may contribute to its observed effects on alcohol consumption and withdrawal.[7]
Experimental Workflow for Preclinical Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a rat model of alcoholic liver disease.
Experimental Protocols
Determination of this compound in Plasma by HPLC
Principle: This method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection to quantify this compound in plasma samples.
Sample Preparation:
-
To a 1.0 mL plasma sample, add a suitable internal standard.
-
Deproteinize the sample by adding 2.0 mL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and a suitable buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 3.5) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 290 nm).
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
Induction of Alcoholic Liver Disease in Rats
Model: The Lieber-DeCarli liquid diet model is a commonly used method for inducing alcoholic liver disease in rodents.
Procedure:
-
House male Wistar rats individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
After an acclimatization period, gradually introduce the Lieber-DeCarli liquid diet containing ethanol. The ethanol concentration is typically increased from 1% to 5% (v/v) over a period of 1-2 weeks to allow for adaptation.
-
Maintain the rats on the 5% ethanol liquid diet for a period of 4 to 8 weeks to induce fatty liver and other features of alcoholic liver disease. A pair-fed control group receives an isocaloric liquid diet with maltose-dextrin replacing ethanol.
-
Monitor body weight and diet consumption regularly.
-
At the end of the study period, collect blood for biochemical analysis (AST, ALT, GGT, etc.) and liver tissue for histopathological examination.
Conclusion
This compound demonstrates a consistent efficacy profile in mitigating the effects of alcohol-related liver injury across species, from preclinical models to human patients. Its multifaceted mechanism of action, encompassing accelerated ethanol metabolism and hepatoprotective antioxidant effects, makes it a compelling candidate for further investigation. However, a significant gap remains in the publicly available, detailed cross-species pharmacokinetic data. Future research should aim to generate and publish comprehensive oral and intravenous pharmacokinetic profiles of this compound in relevant animal models to allow for more precise allometric scaling and prediction of human pharmacokinetics. Such data will be invaluable for optimizing dosing regimens and enhancing the therapeutic application of this compound in the treatment of alcoholic liver disease.
References
- 1. Quantification of tapentadol in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of this compound on isolated human and rat alcohol and aldehyde dehydrogenases. Effect on enzymes in chronic ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. con-med.ru [con-med.ru]
- 6. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A follow up study on the efficacy of this compound in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Metadoxine in Combination Therapies
Metadoxine, a compound known for its role in treating acute and chronic alcohol intoxication, has shown potential for synergistic effects when combined with other therapeutic agents, particularly in the management of severe alcoholic hepatitis.[1][2] This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Synergistic Effects of this compound in Severe Alcoholic Hepatitis
Clinical evidence strongly suggests a synergistic effect of this compound when administered with glucocorticoids (prednisone) and pentoxifylline (B538998) in patients with severe alcoholic hepatitis. The primary mechanism underlying this synergy is believed to be this compound's potent antioxidant properties, which complement the anti-inflammatory actions of its partner drugs.[2][3]
Mechanism of Synergistic Action: Antioxidant Pathway
This compound is understood to enhance the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant.[2][3] Chronic alcohol consumption depletes hepatic GSH levels, increasing susceptibility to oxidative stress and cellular damage. By promoting GSH synthesis, this compound helps to counteract this, thereby protecting liver cells. When combined with the anti-inflammatory effects of prednisone (B1679067) or the TNF-α inhibitory action of pentoxifylline, this compound contributes to a more comprehensive therapeutic approach to the multifaceted pathology of alcoholic hepatitis.
Comparative Efficacy: Clinical Trial Data
A significant open-label clinical trial investigated the impact of adding this compound to standard therapies for severe alcoholic hepatitis (AH).[2][4] The study randomized 135 patients into four groups, receiving prednisone, prednisone with this compound, pentoxifylline, or pentoxifylline with this compound for 30 days.[2] The results, summarized below, demonstrate a marked improvement in survival rates with the combination therapy.
| Treatment Group | 3-Month Survival Rate | 6-Month Survival Rate |
| Prednisone (PDN) | 20.0% | 20.0% |
| PDN + this compound (MTD) | 68.6% | 48.6% |
| Pentoxifylline (PTX) | 33.3% | 18.2% |
| PTX + this compound (MTD) | 59.4% | 50.0% |
Data from Higuera-de la Tijera, F., et al. (2015).[2][4]
Experimental Protocols
Key Clinical Trial Methodology
The pivotal study providing evidence for this compound's synergistic effects in severe alcoholic hepatitis followed a rigorous protocol:[2]
-
Study Design: Open-label, randomized clinical trial.
-
Patient Population: 135 patients with a diagnosis of severe alcoholic hepatitis.
-
Inclusion Criteria: Patients with clinical and biochemical criteria for severe alcoholic hepatitis, including a total bilirubin (B190676) greater than 5 mg/dl and a discriminant function greater than 32.[5]
-
Exclusion Criteria: Included diabetes, chronic kidney disease, hepatitis C or B, HIV infection, and prior therapy with steroids, pentoxifylline, or this compound within the last two years.[5]
-
Treatment Arms:
-
Prednisone (PDN): 40 mg/day
-
Prednisone (PDN) + this compound (MTD): 40 mg/day PDN + 500 mg MTD three times daily
-
Pentoxifylline (PTX): 400 mg three times daily
-
Pentoxifylline (PTX) + this compound (MTD): 400 mg PTX three times daily + 500 mg MTD three times daily
-
-
Treatment Duration: 30 days for all groups.
-
Primary Outcome: Survival rates at 3 and 6 months.
This compound in Combination with Other Compounds: An Evidence Gap
While the synergistic effects of this compound in alcoholic liver disease are supported by clinical data, there is a notable lack of evidence for its combination with other classes of compounds, such as antidepressants and antipsychotics. Extensive literature searches did not yield any specific studies, either preclinical or clinical, evaluating the synergistic effects of this compound with these agents.
Preclinical studies have shown that this compound can influence neurotransmitter systems, including increasing striatal dopamine (B1211576) levels in mice.[6][7] This suggests a potential for central nervous system effects. However, without dedicated research, any potential for synergistic interactions with psychotropic medications remains speculative. The existing literature on combining antidepressants and antipsychotics focuses on established drug classes and does not include this compound.[8][9][10]
Conclusion for the Research Community
The available evidence strongly supports a synergistic and clinically significant benefit of combining this compound with standard therapies for severe alcoholic hepatitis. The antioxidant mechanism of this compound appears to be a key contributor to this effect. For drug development professionals, this highlights the potential of targeting oxidative stress pathways in liver disease in conjunction with anti-inflammatory agents.
Conversely, the absence of data on this compound's interactions with antidepressants and antipsychotics represents a significant research gap. Given this compound's observed effects on neurotransmitter systems in preclinical models, further investigation into its potential synergistic or antagonistic effects with psychotropic medications is warranted. Such studies would be crucial to explore new therapeutic avenues for co-morbid conditions and to ensure the safe and effective use of this compound in a broader patient population.
References
- 1. A follow up study on the efficacy of this compound in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Effect of this compound on striatal dopamine levels in C57 black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of antidepressants and antipsychotics as a novel treatment option for psychosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
Independent Replication of Metadoxine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metadoxine, a compound formed by the ion-pair of pyridoxine (B80251) (Vitamin B6) and pyrrolidone carboxylate, has been investigated for its therapeutic potential in various conditions, notably alcoholic liver disease (ALD), severe alcoholic hepatitis (AH), and Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comparative analysis of published research findings on this compound, with a focus on independent replication of its efficacy and mechanisms of action. The objective is to offer a clear, data-driven overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data from key clinical trials evaluating this compound's efficacy. A significant challenge in compiling this guide was the limited availability of truly independent replication studies for the primary findings. Much of the existing data originates from initial studies or a series of trials conducted by related research groups or sponsors. This lack of broad, independent validation is a critical consideration in evaluating the current evidence base for this compound.
Table 1: this compound in Alcoholic Liver Disease & Severe Alcoholic Hepatitis
| Study (Year) | Condition | N | Treatment Group | Control Group | Key Outcome Measure | Results |
| Caballeria J. et al. (1998)[1][2] | Alcoholic Fatty Liver | 136 | This compound (1500 mg/day) | Placebo | Normalization of liver function tests | This compound group showed more rapid and greater improvement in bilirubin (B190676), aminotransferases, and GGT after 1 month.[1][2] |
| Mao et al. (2009)[3] | Alcoholic Liver Disease | 254 | This compound (1500 mg/day) | Placebo | Improvement in liver function | This compound group had a significantly higher effective rate of improvement in liver function (82.8%) compared to placebo (55.7%) in patients who stopped drinking.[3] |
| Higuera-de la Tijera F. et al. (2014)[4][5] | Severe Alcoholic Hepatitis | 70 | Prednisone + this compound (1500 mg/day) | Prednisone | 90-day survival rate | 68.6% in the this compound group vs. 20.0% in the control group.[4][5] |
| Higuera-de la Tijera F. et al. (2015)[6] | Severe Alcoholic Hepatitis | 135 | Standard Therapy + this compound (1500 mg/day) | Standard Therapy (Prednisone or Pentoxifylline) | 3- and 6-month survival rates | Significantly higher survival rates in the this compound groups at 3 and 6 months compared to standard therapy alone.[6] |
Table 2: this compound in Attention-Deficit/Hyperactivity Disorder (ADHD)
| Study (Year) | Condition | N | Treatment Group | Control Group | Key Outcome Measure | Results |
| Alcobra Ltd. Phase 3 (2014)[7][8] | Adult ADHD | 300 | This compound Extended Release (MDX) | Placebo | Change in CAARS-INV score from baseline | Mean change of 11.6 in the MDX group vs. 8.7 in the placebo group.[7][8] |
| Alcobra Ltd. Phase 3 (MEASURE study, 2017)[9] | Adult ADHD | N/A | This compound Extended Release (MDX) | Placebo | Improvement in CAARS score from baseline | Did not achieve statistically significant improvement over placebo.[9] |
| Alcobra Ltd. Phase 2b[10] | Predominantly Inattentive ADHD | 36 | This compound (1400 mg) | Placebo | Attention and cognition scores | Significant improvement in the 1400 mg this compound group compared to placebo.[10] |
Experimental Protocols
Clinical Studies
This compound in Severe Alcoholic Hepatitis (Higuera-de la Tijera F. et al., 2014, 2015) [4][5][6][11]
-
Study Design: Randomized, open-label clinical trials.
-
Patient Population: Patients with a clinical and biochemical diagnosis of severe alcoholic hepatitis (e.g., total bilirubin > 5 mg/dL, discriminant function > 32).
-
Treatment Arms:
-
Prednisone (40 mg/day) + this compound (500 mg three times daily)
-
Prednisone (40 mg/day) alone
-
Pentoxifylline (400 mg three times daily) + this compound (500 mg three times daily)
-
Pentoxifylline (400 mg three times daily) alone
-
-
Duration: 30 days of treatment with follow-up at 3 and 6 months.
-
Primary Endpoints: Survival rates at 30 and 90 days, and at 3 and 6 months.
-
Secondary Endpoints: Development of complications such as encephalopathy and hepatorenal syndrome, and response to treatment as assessed by the Lille model.
This compound in Adult ADHD (Alcobra Ltd. Phase 3 Trials) [7][8][9][12]
-
Study Design: Randomized, double-blind, placebo-controlled studies.
-
Patient Population: Adults diagnosed with ADHD.
-
Treatment Arms:
-
This compound Extended Release (MDX) (typically 1400 mg/day)
-
Placebo
-
-
Duration: 6 weeks.
-
Primary Endpoint: Change from baseline in the Conners' Adult ADHD Rating Scale (CAARS-INV) total score.
Preclinical In Vitro Study: Mechanism of Action in Liver Cells
Hepatoprotective Effects of this compound (Muriel P. et al., 2001)
-
Cell Lines:
-
HepG2 (human hepatoma cell line)
-
CFSC-2G (rat hepatic stellate cell line)
-
-
Experimental Setup:
-
Cells were cultured and treated with either 50 mM ethanol (B145695) or 175 µM acetaldehyde.
-
A subset of cells was co-treated with 10 µg/ml of this compound.
-
After 24 hours, various parameters of cellular damage were assessed.
-
-
Key Assays:
-
Glutathione (B108866) (GSH) Measurement: Cellular levels of reduced and oxidized glutathione were determined to assess oxidative stress. This is typically done using colorimetric assays with reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or through methods like capillary electrophoresis with laser-induced fluorescence detection (CE-LIF).[13][14]
-
Lipid Peroxidation Assay: To measure oxidative damage to lipids.
-
Collagen Synthesis Assessment: In stellate cells, collagen secretion was measured, often using methods like the Sirius Red Total Collagen Detection Assay, to evaluate the anti-fibrotic potential.[15][16]
-
Cytokine Measurement: Secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 was quantified.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's hepatoprotective mechanism.
Caption: Clinical trial workflow for severe alcoholic hepatitis.
Conclusion
The available research provides preliminary evidence for the efficacy of this compound in alcoholic liver disease, severe alcoholic hepatitis, and potentially the inattentive subtype of ADHD. The preclinical data suggests a plausible mechanism of action related to reducing oxidative stress, inflammation, and fibrogenesis in the liver.
However, a critical limitation of the current body of literature is the absence of broad independent replication of the key clinical findings. The positive results in severe alcoholic hepatitis, while promising, originate from studies conducted by a single research group. Similarly, the development of this compound for ADHD has been primarily driven by a single company, with a later Phase 3 trial failing to meet its primary endpoint, highlighting the need for further validation.
For drug development professionals and the scientific community, these findings underscore the importance of independent, multicenter, randomized controlled trials to robustly validate the initial promising results of this compound. Future research should focus on replicating the positive outcomes observed and further elucidating the molecular pathways involved in its therapeutic effects.
References
- 1. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with this compound and its impact on early mortality in patients with severe alcoholic hepatitis | Annals of Hepatology [elsevier.es]
- 6. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcobra Posts Positive Phase 3 Results For ADHD Drug [clinicalleader.com]
- 8. Alcobra's ADHD Drug this compound Meets Goals In Late-Stage Study - BioSpace [biospace.com]
- 9. hcplive.com [hcplive.com]
- 10. additudemag.com [additudemag.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. On to Phase 3 for ADHD clinical trial | Drug Discovery News [drugdiscoverynews.com]
- 13. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of free and protein-bound glutathione in HepG2 cells using capillary electrophoresis with laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary Human Hepatic Stellate Cells Culture Protocol [sigmaaldrich.com]
- 16. e-century.us [e-century.us]
Quantitative Analysis of Metadoxine's Therapeutic Index: A Comparative Guide for Researchers
Metadoxine, a compound utilized in the management of acute alcohol intoxication and alcoholic liver disease, presents a compelling case for its therapeutic utility. This guide provides a quantitative and qualitative comparison of this compound's therapeutic index against other prevalent treatment alternatives, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Comparative Analysis of Therapeutic Indices
Table 1: Preclinical and Clinical Data for Therapeutic Index Comparison
| Drug | Parameter | Value | Species | Source(s) |
| This compound | Highest Reported Safe Clinical Dose | 1500 mg/day | Human | [1] |
| Therapeutic Dose (Acute Alcohol Intoxication) | 300-900 mg (single IV dose) | Human | [2][3] | |
| Therapeutic Dose (Alcoholic Liver Disease) | 1500 mg/day | Human | [1] | |
| Naltrexone | Oral LD50 | 1100-1550 mg/kg | Mouse | |
| Oral LD50 | 1450 mg/kg | Rat | ||
| Therapeutic Dose (Alcohol Dependence) | 50 mg/day | Human | ||
| Acamprosate | Intraperitoneal LD50 | 1.87 g/kg | Mouse | |
| Therapeutic Dose (Alcohol Dependence) | 1998 mg/day (666 mg TID) | Human | ||
| Baclofen | Oral LD50 | 145 mg/kg | Rat | |
| Therapeutic Dose (Alcohol Dependence with Liver Disease) | 30-75 mg/day | Human | ||
| Disulfiram | Oral LD50 | 500 mg/kg | Rat | |
| Therapeutic Dose (Alcohol Dependence) | 250-500 mg/day | Human |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols for key clinical trials involving this compound.
This compound in Acute Alcohol Intoxication
A double-blind, randomized, multicenter, placebo-controlled trial was conducted on 58 patients with acute ethanol (B145695) intoxication.[2] Participants were randomly assigned to receive a single intravenous dose of 900 mg of this compound (n=29) or a placebo (n=29).[2] Clinical and biochemical evaluations were performed at 0.5, 1, 2, 3, 6, 9, and 12 hours post-treatment.[2] The primary outcomes measured were the half-life of ethanol in the blood and the time to recovery from intoxication, which was defined as the transition of blood ethanol levels to a lower intoxication category.[2]
In another randomized, open-label study, 52 acutely intoxicated patients were divided into two groups.[3] One group received 300 mg of this compound intravenously in addition to standard treatment, while the control group received standard treatment alone.[3] The study monitored changes in clinical symptoms, the degree of intoxication, and blood alcohol levels over a 2-hour period.[3]
This compound in Alcoholic Fatty Liver
A double-blind, randomized, multicenter trial involved 136 chronic active alcoholic patients diagnosed with fatty liver.[1] Patients were administered either 1500 mg/day of this compound (n=69) or a placebo (n=67) for three months.[1] Monthly clinical and biochemical evaluations were conducted, and ultrasonography was performed before and after the treatment period to assess changes in liver steatosis.[1]
Another open-label clinical trial randomized 135 patients with severe alcoholic hepatitis into four groups: prednisone (B1679067) (40 mg/day), prednisone plus this compound (500 mg three times daily), pentoxifylline (B538998) (400 mg three times daily), or pentoxifylline plus this compound (500 mg three times daily).[4] The treatment duration for all groups was 30 days, with the primary outcomes being 3- and 6-month survival rates.[4]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is fundamental for targeted drug development and patient stratification.
This compound
This compound is a combination of pyridoxine (B80251) (vitamin B6) and pyrrolidone carboxylate. Its mechanism of action involves enhancing the activity of liver enzymes responsible for alcohol metabolism. It also exhibits antioxidant properties, helping to mitigate oxidative stress in liver cells.[5][6]
Naltrexone
Naltrexone is an opioid receptor antagonist. In alcohol dependence, it is thought to reduce the reinforcing effects of alcohol by blocking opioid receptors, thereby decreasing the pleasurable effects and craving.
Acamprosate
Acamprosate is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted in alcohol dependence. It is believed to modulate NMDA receptor activity.
Baclofen
Baclofen is a GABA-B receptor agonist. Its mechanism in alcohol dependence is thought to involve the modulation of dopamine release in the brain's reward pathways, thereby reducing cravings.
Conclusion
This compound demonstrates a significant therapeutic potential with a favorable safety profile for the treatment of acute alcohol intoxication and alcoholic liver disease. While a quantitative therapeutic index based on preclinical LD50 and ED50 values is not currently available, the extensive clinical data suggests a wide therapeutic window. In comparison, alternatives such as Naltrexone, Acamprosate, and Baclofen have more defined preclinical toxicological profiles, which may inform risk-benefit assessments in specific patient populations. The distinct mechanisms of action of these drugs offer a range of therapeutic options for clinicians and researchers. Further preclinical toxicology studies on this compound would be beneficial to establish a definitive quantitative therapeutic index and further solidify its safety profile.
References
- 1. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute alcohol intoxication: a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in the management of acute alcohol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A follow up study on the efficacy of this compound in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Metadoxine in Liver Disease: A Comparative Analysis of Clinical Trial Evidence
For Researchers, Scientists, and Drug Development Professionals
Metadoxine, a compound composed of pyridoxine (B80251) and pyrrolidone carboxylate, has been investigated for its potential therapeutic role in various liver diseases, primarily alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of the clinical trial evidence for this compound, summarizing key quantitative data, experimental protocols, and proposed mechanisms of action to inform further research and development.
Efficacy in Alcoholic Liver Disease (ALD)
This compound has demonstrated notable efficacy in improving liver function and survival rates in patients with ALD, particularly in cases of alcoholic hepatitis and alcoholic fatty liver.
Key Clinical Trial Data in ALD
| Trial ID/Reference | Patient Population | Intervention | Comparator | Key Outcomes |
| H. Reyes, et al. (Severe Alcoholic Hepatitis) [1][2] | 135 patients with severe alcoholic hepatitis | This compound (500 mg, 3x daily) + Prednisone (B1679067) (40 mg/day) or Pentoxifylline (B538998) (400 mg, 3x daily) | Prednisone or Pentoxifylline alone | Improved 3-month and 6-month survival rates. - 3-month survival (PDN+MTD vs PDN): 68.6% vs 20%[1]. - 6-month survival (PDN+MTD vs PDN): 48.6% vs 20%[1]. - 3-month survival (PTX+MTD vs PTX): 59.4% vs 33.3%[1]. - 6-month survival (PTX+MTD vs PTX): 50% vs 18.2%[1]. Higher alcohol abstinence rates in the this compound group (74.5% vs 59.4%)[1]. |
| Caballería, et al. (Alcoholic Fatty Liver) [3][4] | 136 patients with alcoholic fatty liver | This compound (1500 mg/day) | Placebo | Accelerated normalization of liver function tests (bilirubin, aminotransferases, GGT)[3][4]. Significantly lower percentage of patients with ultrasonographic signs of steatosis after 3 months (28% vs 70%)[3][4]. Biochemical improvements observed even in patients who did not completely abstain from alcohol [3][4]. |
| Shi, et al. (Alcoholic Liver Disease) [5][6] | 254 patients with alcoholic liver disease | This compound (500 mg, 3x daily) | Placebo | Significant improvement in liver function (ALT, AST, GGT) compared to placebo[6]. - Median ALT decrease: 80.0 to 41.1 U/L[6]. - Median AST decrease: 59.2 to 36.0 U/L[6]. - Median GGT decrease: 123.0 to 57.0 U/L[6]. Higher improvement rate in patients who stopped drinking (82.8% vs 55.7%)[5][6]. |
Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)
The evidence for this compound in NAFLD is less robust compared to ALD. While it has shown some positive effects on liver steatosis, its impact on histological improvements and liver enzymes has been limited in the available studies.
Key Clinical Trial Data in NAFLD
| Trial ID/Reference | Patient Population | Intervention | Comparator | Key Outcomes |
| N. Reddy, et al. (Non-Alcoholic Steatohepatitis) [7][8][9] | 134 patients with biopsy-confirmed NASH | This compound (500 mg, 2x daily) | Placebo | No significant improvement in liver histology or serum ALT/AST levels [7][8]. Significant improvement in steatosis grade on ultrasound (45.3% of this compound group vs 15.3% of placebo group showed improvement)[9]. |
Safety and Tolerability
Across multiple clinical trials, this compound has been reported to be safe and well-tolerated. Adverse events are generally rare and mild.[10][11] In a study on alcoholic liver disease, the rate of adverse events was 1.6% in both the this compound and placebo groups.[6]
Experimental Protocols
The clinical trials cited in this guide employed randomized, controlled designs. Here are summaries of the methodologies for the key studies:
-
H. Reyes, et al. (Severe Alcoholic Hepatitis): This open-label, randomized controlled trial enrolled 135 patients with severe alcoholic hepatitis.[1] Patients were randomized to receive either prednisone (40 mg/day), prednisone plus this compound (500 mg three times daily), pentoxifylline (400 mg three times daily), or pentoxifylline plus this compound (500 mg three times daily) for 30 days.[1] The primary outcomes were 3- and 6-month survival rates.[1]
-
Caballería, et al. (Alcoholic Fatty Liver): This was a double-blind, randomized, multicenter trial involving 136 patients with alcoholic fatty liver.[3][4] Patients received either this compound (1500 mg/day) or a placebo for 3 months.[3][4] Efficacy was assessed through monthly clinical and biochemical evaluations, and ultrasonography before and after treatment.[3][4]
-
N. Reddy, et al. (Non-Alcoholic Steatohepatitis): This randomized, double-blind, placebo-controlled trial included 134 patients with biopsy-confirmed NASH.[7][8] Participants were randomized to receive either this compound (500 mg twice daily) or placebo for 16 weeks.[7][8] The primary efficacy endpoints were changes in liver histology and serum ALT and AST levels.[7]
Proposed Mechanism of Action
This compound's therapeutic effects in liver disease are believed to be multifactorial, primarily revolving around its antioxidant properties and its role in cellular metabolism. A systematic review suggests that this compound appears safe and efficient in improving liver functions in alcohol-related diseases.[10][11] It is thought to counteract the metabolic disturbances caused by alcohol, such as the depletion of glutathione (B108866) and the reduction of ATP levels in the liver.[12]
Caption: Proposed mechanism of this compound in alcoholic liver disease.
Conclusion
The available evidence strongly suggests a therapeutic benefit of this compound in the management of alcoholic liver disease, with demonstrated improvements in liver function, steatosis, and patient survival. Its role in non-alcoholic fatty liver disease is less clear, with studies showing improvements in ultrasound-detected steatosis but not in liver histology or enzyme levels. The favorable safety profile of this compound makes it a compelling candidate for further investigation, potentially in combination with other therapies or in specific subpopulations of patients with liver disease. Future research should focus on larger, long-term studies to fully elucidate its efficacy and mechanisms of action in both ALD and NAFLD.
References
- 1. This compound improves the three- and six-month survival rates in patients with severe alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elsevier.es [elsevier.es]
- 3. This compound accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. Spanish Group for the Study of Alcoholic Fatty Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Capsule this compound in the treatment of alcoholic liver disease: a randomized, double-blind, placebo-controlled, multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Systematic Review and Recent Clinical Trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
A Comparative Guide to Validating Metadoxine's Antioxidant Activity Using Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting control experiments to validate the antioxidant activity of Metadoxine. While direct chemical antioxidant data for this compound is not extensively available in public literature, this guide outlines the standard assays, appropriate controls, and the mechanistic context for a thorough evaluation. This compound's antioxidant properties are primarily observed through its influence on endogenous antioxidant systems, particularly in hepatic cells.[1][2][3] This contrasts with direct radical scavenging antioxidants, making a multi-faceted approach to validation essential.
Comparison of Antioxidant Mechanisms: this compound vs. Standard Controls
This compound's antioxidant effect is largely indirect, focusing on the preservation and enhancement of the cell's own antioxidant defenses.[1][2][3][4] In contrast, standard positive controls like Ascorbic Acid, Trolox, and Quercetin are direct antioxidants that readily donate electrons or hydrogen atoms to neutralize free radicals.
| Feature | This compound | Ascorbic Acid (Vitamin C) | Trolox (Vitamin E analog) | Quercetin (Flavonoid) | Negative Control (Solvent) |
| Primary Mechanism | Indirect: Enhances endogenous antioxidant systems (e.g., glutathione (B108866) synthesis).[1][2][3][4] | Direct: Electron/hydrogen atom donor to free radicals.[5] | Direct: Hydrogen atom donor to peroxyl radicals. | Direct: Electron/hydrogen atom donor and metal chelator. | Inert solvent; no antioxidant activity. |
| Cellular Target | Primarily hepatocytes; protects against toxin-induced oxidative stress.[1][2] | Broad-spectrum in biological fluids and cells. | Primarily lipid membranes. | Broad-spectrum in various tissues. | N/A |
| Effect on Glutathione | Prevents depletion and supports synthesis.[1][2][3][4] | Can regenerate glutathione from its oxidized state. | Protects glutathione from oxidation by scavenging lipid peroxyl radicals. | May have some indirect effects on glutathione levels. | No effect. |
| Direct Radical Scavenging | Limited data on direct scavenging in chemical assays. | High | High | High | None |
Quantitative Comparison of Standard Antioxidants
The following table summarizes typical 50% inhibitory concentration (IC50) values for common positive controls in standard antioxidant assays. A lower IC50 value indicates a higher antioxidant activity. These values serve as a benchmark for interpreting the potency of a test compound.
| Antioxidant Assay | Ascorbic Acid (IC50) | Trolox (IC50) | Quercetin (IC50) |
| DPPH Radical Scavenging | ~4.97 µg/mL[5] | ~3.77 µg/mL | ~4.97 µg/mL[5] |
| ABTS Radical Scavenging | ~127.7 µg/mL[6] | ~2.34 µg/mL[2] | ~2.04 µg/mL[3] |
Note: IC50 values can vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and positive controls (Ascorbic Acid, Trolox, Quercetin) in a suitable solvent (e.g., methanol) to create a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
For the negative control, mix 100 µL of the DPPH solution with 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a range of concentrations of this compound and positive controls in a suitable solvent.
-
Assay:
-
Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
The negative control consists of 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
-
Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation: Prepare a range of concentrations of this compound and positive controls. A standard curve is typically prepared using FeSO₄ or Trolox.
-
Assay:
-
Add 20 µL of the sample, standard, or blank (solvent) to 180 µL of the FRAP reagent in a 96-well plate.
-
-
Measurement: Incubate at 37°C for 4-6 minutes and measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve. Results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the biological context of this compound's antioxidant activity, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant assays.
Caption: Simplified pathway of this compound's antioxidant action.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on cellular status of glutathione and of enzymatic defence system following acute ethanol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
Histopathological validation of Metadoxine's effects on liver tissue
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metadoxine's performance against other alternatives in improving liver histopathology, supported by experimental data.
This compound (pyridoxine-L-2-pyrrolidone-5-carboxylate) has been investigated for its hepatoprotective effects in various models of liver injury, including alcoholic and non-alcoholic fatty liver disease. Its mechanism is believed to be multifactorial, involving the acceleration of alcohol metabolism, reduction of oxidative stress, and modulation of inflammatory and fibrotic pathways.[1][2][3] This guide synthesizes findings from preclinical and clinical studies to evaluate the histopathological validation of this compound's effects on liver tissue.
Preclinical Evidence: Positive Histopathological Outcomes
Preclinical studies in animal models of liver injury have demonstrated encouraging results regarding this compound's ability to ameliorate liver damage at a histological level.
A key study investigated the effect of this compound in a mouse model of acute hepatotoxicity induced by acetaminophen (B1664979).[4][5][6] In this model, this compound treatment was compared to the standard antidote, N-acetylcysteine (NAC). Histopathological examination of liver tissue revealed that this compound significantly attenuated the severe centrilobular hepatic necrosis, fatty changes, ballooning degeneration, and inflammatory cell infiltration caused by acetaminophen toxicity.[5] The protective effect of this compound was found to be comparable to that of NAC.[4][5][6]
Another study in a diet-induced non-alcoholic steatohepatitis (NASH) mouse model showed that this compound treatment abolished steatosis and reduced multifocal necrosis compared to the high-fat diet control group.[7] Furthermore, this compound has been shown to decrease the synthesis of fibronectin and procollagen (B1174764) in a CCl4-induced liver fibrosis model.[8] In vitro studies have also demonstrated its anti-fibrotic potential by inhibiting the proliferation of hepatic stellate cells, the primary cells responsible for collagen deposition in the liver.[8][9][10]
Quantitative Preclinical Data Summary
| Experimental Model | Treatment Groups | Key Histopathological Findings | Supporting Biochemical Data | Reference |
| Acetaminophen-induced hepatotoxicity (mice) | - Acetaminophen (650 mg/kg) - Acetaminophen + this compound (200 & 400 mg/kg) - Acetaminophen + NAC (300 mg/kg) | - this compound ameliorated hepatic tissue injury (reduced necrosis, fatty changes, ballooning degeneration, and inflammation). | - Significantly reduced serum ALT, AST, and ALP. - Suppressed lipid peroxidation (MDA) and prevented depletion of glutathione (B108866) (GSH). | [4][5][6] |
| High-fat diet-induced NASH (mice) | - Control (standard diet) - High-fat diet (HFD) - HFD + this compound (200 mg/kg) | - Abolished macro- and microvesicular steatosis. - Reduced multifocal necrosis. | - Lowered serum ALT, AST, TC, and LDL-C. - Decreased mRNA levels of TNF-α, IL-1β, and NF-κB. | [7] |
| CCl4-induced liver fibrosis (rats) | - CCl4 - CCl4 + this compound | - Less severe fibrosis and inflammation. | - Decreased synthesis of fibronectin and procollagen. | [4][8] |
Clinical Trials in Non-Alcoholic Steatohepatitis (NASH): A Contrasting Picture
In contrast to the promising preclinical data, a randomized controlled trial evaluating this compound in patients with biopsy-confirmed NASH did not demonstrate a significant improvement in liver histology.[8][11][12] In this study, patients received either this compound (1000 mg/day) or a placebo for 16 weeks. The primary efficacy endpoints included changes in steatosis, necro-inflammation, and fibrosis.
The results showed no significant difference between the this compound and placebo groups in terms of changes in necro-inflammatory grade or fibrosis stage.[8][11][12] However, a significant limitation of this trial was that more than half of the patients declined a follow-up biopsy, which restricted the statistical power of the histological analysis.[8][12]
Despite the lack of histological improvement, the study did find that a significantly higher number of patients in the this compound group had an improvement in the grade of steatosis as assessed by ultrasound.[8][11][12]
Quantitative Clinical Trial Data Summary (NASH)
| Treatment Groups | Duration | Key Histopathological Outcomes | Key Ultrasound Finding | Reference |
| - this compound (500 mg twice daily) - Placebo | 16 weeks | - No significant difference in the change in necro-inflammatory grade or fibrosis stage between groups. | - Significantly higher rate of improvement in steatosis grade in the this compound group (45.3%) compared to placebo (15.3%). | [8][11][12] |
Experimental Protocols
Acetaminophen-Induced Hepatotoxicity in Mice
-
Animal Model: Male mice were used in the study.
-
Induction of Hepatotoxicity: A single oral toxic dose of acetaminophen (650 mg/kg) was administered to induce acute liver injury.[6]
-
Treatment: this compound (200 and 400 mg/kg) and N-acetylcysteine (NAC) (300 mg/kg) were administered orally 2 hours after the acetaminophen challenge.[6]
-
Histopathological Assessment: After the treatment period, mice were sacrificed, and liver tissues were collected. The tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections were then examined under a light microscope to assess the extent of liver damage, including necrosis, inflammation, and fatty changes.
-
Biochemical Analysis: Blood samples were collected to measure serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). Liver tissue homogenates were used to determine the levels of malondialdehyde (MDA) as a marker of lipid peroxidation and reduced glutathione (GSH) as a measure of antioxidant capacity.[6]
High-Fat Diet-Induced NASH in Mice
-
Animal Model: Male C57BL/6J mice were used.
-
Induction of NASH: Mice were fed a high-fat diet (42% fat) for 16 weeks to induce non-alcoholic steatohepatitis.[7]
-
Treatment: One group of mice on the high-fat diet received a single daily oral dose of this compound (200 mg/kg).[7]
-
Histopathological Assessment: Liver tissues were collected, fixed, and stained with H&E for general histological examination and with Oil Red O to visualize lipid droplets.[7]
-
Biochemical and Molecular Analysis: Serum was collected to measure ALT, AST, total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). Real-time PCR and western blot were used to assess the expression of genes related to inflammation (TNF-α, IL-1β, NF-κB), lipogenesis, and oxidative stress in liver tissue.[7]
Visualizing the Pathways and Processes
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2403495A1 - this compound for use as inhibitor of hepatic fibrosis - Google Patents [patents.google.com]
- 10. US20120029031A1 - this compound for use as inhibitor of hepatic fibrosis - Google Patents [patents.google.com]
- 11. This compound Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Metadoxine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe and compliant disposal of Metadoxine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2][3] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.[1][2][4]
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound hinges on its classification as either hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[5][6][7][8] Since this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, a "characteristic" hazardous waste determination must be made.[6][7]
Step 1: Hazardous Waste Determination
Evaluate the this compound waste to determine if it exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Check if the waste is a liquid with a flashpoint of less than 60°C (140°F), a non-liquid capable of causing fire through friction or spontaneous chemical changes, an ignitable compressed gas, or an oxidizer.
-
Corrosivity: Determine if the waste has a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Assess if the waste is unstable and undergoes violent change, reacts violently with water, or is capable of detonation or explosive reaction.
-
Toxicity: Evaluate if the waste contains any of the contaminants listed in 40 CFR 261.24 at a concentration above the specified regulatory level.
Step 2: Segregation and Labeling
-
If determined to be RCRA Hazardous Waste:
-
Segregate the this compound waste into a designated, properly labeled hazardous waste container. The container should be black and clearly marked with "Hazardous Waste" and the specific characteristics (e.g., "Ignitable").[7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific labeling requirements and to obtain the correct EPA waste code.[6]
-
-
If determined to be Non-Hazardous Waste:
-
Segregate the this compound waste into a designated, non-hazardous pharmaceutical waste container. These containers are often blue or white.[7]
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and identify the contents.
-
Step 3: Waste Collection and Disposal
-
RCRA Hazardous Waste:
-
Non-Hazardous Waste:
-
Dispose of the waste through a licensed pharmaceutical waste vendor. Incineration is a common and preferred method for non-hazardous pharmaceutical waste to ensure complete destruction.[8]
-
Do not dispose of this compound, or any pharmaceutical waste, down the drain or in the regular trash, as this can lead to environmental contamination.[5][9]
-
Quantitative Data for RCRA Characteristic Hazardous Waste
For laboratory professionals making a hazardous waste determination, the following table summarizes the quantitative thresholds for the four RCRA characteristics.
| RCRA Characteristic | EPA Waste Code | Regulatory Threshold |
| Ignitability | D001 | Liquid with a flash point < 60°C (140°F) |
| Corrosivity | D002 | pH ≤ 2 or pH ≥ 12.5 |
| Reactivity | D003 | Unstable, reacts violently with water, or explosive |
| Toxicity | D004 - D043 | Exceeds specific concentration limits for certain contaminants (refer to 40 CFR 261.24 for a complete list) |
Experimental Protocol: General Laboratory Chemical Waste Preparation
While specific experimental protocols for this compound disposal are not available, the following general procedure outlines the best practices for preparing a chemical like this compound for disposal in a laboratory setting.
Objective: To safely prepare and package this compound waste for collection by a certified waste disposal vendor.
Materials:
-
This compound waste (unused, expired, or contaminated)
-
Appropriate waste container (hazardous or non-hazardous, as determined)
-
Waste label
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Fume hood or well-ventilated area
-
Spatula or other suitable transfer tool
-
Sealable plastic bag (for empty containers)
Methodology:
-
Waste Characterization: Perform the RCRA hazardous waste determination as described in the "Step-by-Step Disposal Procedure" section.
-
Container Preparation:
-
Select the correct waste container based on the waste characterization.
-
Ensure the container is clean, dry, and in good condition.
-
Affix a new, blank waste label to the container.
-
-
Waste Transfer:
-
In a well-ventilated area or fume hood, carefully transfer the this compound waste into the prepared container using a spatula or other appropriate tool.
-
Avoid creating dust. If the this compound is in solution, pour it carefully into the container, using a funnel if necessary.
-
-
Container Sealing and Labeling:
-
Securely close the container lid.
-
Complete the waste label with all required information, including:
-
The words "Hazardous Waste" or "Non-Hazardous Waste"
-
The name of the chemical (this compound)
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator or lab supervisor
-
The laboratory room number
-
-
-
Empty Container Disposal:
-
Rinse the empty this compound container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect the rinsate and dispose of it as this compound waste.
-
Deface the original product label on the empty container to prevent reuse.
-
Place the triple-rinsed, defaced container in a sealed plastic bag and dispose of it in the appropriate solid waste stream as directed by your institution's EHS department.
-
-
Storage and Collection:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
Arrange for waste pickup with your institution's EHS department or approved waste vendor.
-
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for making a compliant disposal decision for this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. wku.edu [wku.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Hepatoprotective Effect of this compound on Acetaminophen-induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pwaste.com [pwaste.com]
- 7. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
